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Alcesefoliside

Cat. No.: B1631302
M. Wt: 756.7 g/mol
InChI Key: HKNBJSRIYRDSLB-MIORVHIISA-N
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Description

Alcesefoliside has been reported in Vicia amurensis, Fraxinus americana, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H40O20 B1631302 Alcesefoliside

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O20/c1-9-19(38)23(42)26(45)31(48-9)47-8-17-21(40)25(44)30(53-32-27(46)24(43)20(39)10(2)49-32)33(51-17)52-29-22(41)18-15(37)6-12(34)7-16(18)50-28(29)11-3-4-13(35)14(36)5-11/h3-7,9-10,17,19-21,23-27,30-40,42-46H,8H2,1-2H3/t9-,10-,17+,19-,20-,21-,23+,24+,25-,26+,27+,30+,31+,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNBJSRIYRDSLB-MIORVHIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

756.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Alcesefoliside: A Technical Guide to its Chemical Structure, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alcesefoliside, a flavonoid tetraglycoside, has demonstrated significant antioxidant and hepatoprotective properties. This technical guide provides a comprehensive overview of its chemical structure, quantitative biological activities, and the experimental protocols utilized for its characterization. Furthermore, this document elucidates the potential signaling pathways involved in its mechanism of action, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Chemical Structure of this compound

This compound is a complex flavonoid glycoside. Its chemical identity has been established through various spectroscopic and analytical techniques.

Systematic Name: Quercetin-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranoside[1]

Molecular Formula: C₃₃H₄₀O₂₀

Molecular Weight: 756.66 g/mol [2]

Chemical Identifiers:

  • CAS Number: 124151-38-8[2]

  • SMILES String: C[C@H]1[C@@H](--INVALID-LINK--O[C@H]2--INVALID-LINK--CO[C@H]3--INVALID-LINK--C)O)O)O)O)O)O[C@H]4--INVALID-LINK--C)O)O)O)OC5=C(C(=O)C6=C(C=C(C=C6O5)O)O)C7=CC(=C(C=C7)O)O">C@HO

  • InChI Key: VYZAHLCBVHPDDF-UHFFFAOYSA-N

The core structure of this compound is based on the flavonol quercetin, which is glycosidically linked to a branched tetrasaccharide chain. This complex glycosylation pattern is a distinguishing feature of this natural product.

Quantitative Biological Activity

This compound has been evaluated for its antioxidant and hepatoprotective activities through various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Antioxidant Activity of this compound
AssayModel SystemConcentration% Inhibition of MDA ProductionReference Compound% Inhibition by Reference
Fe²⁺/Ascorbic Acid Induced Lipid PeroxidationRat liver microsomes100 µM59% (p < 0.05)Silybin (100 µM)67% (p < 0.05)
Fe²⁺/Ascorbic Acid Induced Lipid PeroxidationRat liver microsomes10 µMConcentration-dependent reductionSilybin (10 µM)-
Fe²⁺/Ascorbic Acid Induced Lipid PeroxidationRat liver microsomes1 µMConcentration-dependent reductionSilybin (1 µM)-

MDA: Malondialdehyde, a marker of lipid peroxidation.

Table 2: In Vivo Hepatoprotective and Antioxidant Effects of this compound in CCl₄-Induced Liver Damage in Rats
ParameterCCl₄ Control vs. Untreated ControlThis compound (10 mg/kg) vs. CCl₄ Control
Biochemical Markers
Alanine Aminotransferase (ALT)↓ (Significant decrease)
Aspartate Aminotransferase (AST)↓ (Significant decrease)
Oxidative Stress Markers
Malondialdehyde (MDA)↑ by 41% (p < 0.05)↓ by 23% (p < 0.05)
Glutathione (GSH)↓ by 50% (p < 0.05)↑ by 77% (p < 0.05)
Antioxidant Enzyme Activity
Catalase (CAT)↓ by 48% (p < 0.05)↑ by 77% (p < 0.05)
Superoxide Dismutase (SOD)↓ by 36% (p < 0.05)↑ by 53% (p < 0.05)
Glutathione Peroxidase (GPx)↓ by 48% (p < 0.05)↑ by 51% (p < 0.05)
Glutathione Reductase (GR)-↑ by 38% (p < 0.05)
Glutathione S-Transferase (GST)↓ by 46% (p < 0.05)↑ by 66% (p < 0.05)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Antioxidant Activity Assay

Objective: To assess the ability of this compound to inhibit lipid peroxidation in rat liver microsomes.

Methodology:

  • Microsome Isolation: Liver microsomes are isolated from male Wistar rats by differential centrifugation.

  • Incubation: Microsomes are incubated with varying concentrations of this compound (1, 10, and 100 µM) or the reference compound, silybin.

  • Induction of Lipid Peroxidation: Lipid peroxidation is initiated by the addition of a solution of ferrous sulfate (Fe²⁺) and ascorbic acid.

  • Measurement of Malondialdehyde (MDA): The extent of lipid peroxidation is determined by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.

  • Data Analysis: The percentage inhibition of MDA production by this compound is calculated relative to the control group (microsomes with Fe²⁺/ascorbic acid but without the test compound).

In Vivo Hepatoprotective Activity Assay

Objective: To evaluate the protective effect of this compound against carbon tetrachloride (CCl₄)-induced liver damage in rats.

Methodology:

  • Animal Model: Male Wistar rats are used for the study.

  • Treatment Groups:

    • Control group: Receives the vehicle.

    • CCl₄ group: Receives CCl₄ to induce liver toxicity.

    • This compound group: Pre-treated with this compound (10 mg/kg, p.o.) for a specified period before CCl₄ administration.

  • Induction of Hepatotoxicity: Liver damage is induced by oral administration of CCl₄.

  • Biochemical Analysis: After the treatment period, blood samples are collected to measure the serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Oxidative Stress Assessment: Liver homogenates are prepared to measure the levels of MDA and reduced glutathione (GSH), as well as the activities of antioxidant enzymes including catalase (CAT), superoxide dismutase (SOD), glutathione peroxidase (GPx), glutathione reductase (GR), and glutathione S-transferase (GST).

  • Histopathological Examination: Liver tissues are collected, fixed, and stained for microscopic examination to assess the extent of liver damage.

Signaling Pathways and Mechanism of Action

While direct studies on the specific signaling pathways modulated by this compound are emerging, its mechanism of action can be inferred from its structural similarity to other well-studied flavonoid glycosides, particularly those of quercetin. The antioxidant and hepatoprotective effects of these compounds are often mediated through the modulation of key cellular signaling pathways.

Antioxidant Signaling Pathway

This compound, as a quercetin glycoside, likely exerts its antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of endogenous antioxidant defense systems. A key pathway involved is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway .

Antioxidant_Signaling_Pathway ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Cellular_Protection Cellular Protection ROS->Cellular_Protection Causes damage This compound This compound This compound->Keap1_Nrf2 Promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to nucleus and binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes Upregulates transcription Antioxidant_Enzymes->Cellular_Protection Enhances Hepatoprotective_Signaling_Pathway Hepatotoxin Hepatotoxin (e.g., CCl₄) IKK IKK Complex Hepatotoxin->IKK Activates This compound This compound This compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFkB NF-κB IκBα->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Release Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_active->Pro_inflammatory_Genes Translocation to nucleus and activates transcription Inflammation Inflammation & Liver Damage Pro_inflammatory_Genes->Inflammation Promotes

References

Alcesefoliside: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alcesefoliside, a rare flavonol tetraglycoside, has emerged as a compound of significant interest due to its potent cytoprotective, hepatoprotective, and neuroprotective properties. This technical guide provides a comprehensive overview of the discovery, natural sources, isolation protocols, and known biological activities of this compound. Quantitative data from key studies are summarized, and detailed experimental methodologies are presented. Furthermore, this guide includes visualizations of the isolation workflow and the proposed antioxidant signaling pathway to facilitate a deeper understanding of its therapeutic potential.

Discovery and Structural Elucidation

This compound is chemically identified as quercetin-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranoside.[1][2] Its structure was elucidated and confirmed through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[3][4] The initial reporting of its cytoprotective activity in a model of tert-butylhydroperoxide-induced oxidative stress in isolated rat hepatocytes was a significant step in understanding its biological potential.[1][2]

Natural Sources

The primary and most significant natural source of this compound identified to date is the plant species Astragalus monspessulanus L., a member of the Fabaceae family.[1][2] The compound has been isolated in substantial quantities from the aerial parts of this plant, which has enabled further investigation into its pharmacological properties.[1][2]

Experimental Protocols

Isolation of this compound from Astragalus monspessulanus

The following protocol is based on the methodology described in the literature for the extraction and purification of this compound.

Plant Material and Extraction:

  • The aerial parts of A. monspessulanus are collected, air-dried, and powdered.

  • The powdered plant material is exhaustively extracted with 80% methanol (MeOH) under reflux.

  • The resulting extract is filtered and concentrated under reduced pressure.

  • The concentrated extract is then successively partitioned with chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

Chromatographic Purification:

  • The n-BuOH extract is subjected to column chromatography on a Diaion HP-20 column.

  • Elution is performed with a gradient of water (H₂O) to MeOH (from 100:0 to 0:100, v/v), yielding multiple fractions.

  • The this compound-containing fraction is further chromatographed on a Sephadex LH-20 column using MeOH as the eluent.

  • Subsequent purification is achieved by repeated Low-Pressure Liquid Chromatography (LPLC) over an ODS C18 column with a MeOH-H₂O solvent system.

  • Final purification to yield high-purity this compound is accomplished through semi-preparative High-Performance Liquid Chromatography (HPLC).

G cluster_extraction Extraction cluster_purification Purification Powdered A. monspessulanus Powdered A. monspessulanus 80% MeOH Extraction 80% MeOH Extraction Powdered A. monspessulanus->80% MeOH Extraction reflux Filtration & Concentration Filtration & Concentration 80% MeOH Extraction->Filtration & Concentration Successive Partitioning Successive Partitioning Filtration & Concentration->Successive Partitioning CHCl3, EtOAc, n-BuOH n-BuOH Extract n-BuOH Extract Successive Partitioning->n-BuOH Extract Diaion HP-20 Column Diaion HP-20 Column n-BuOH Extract->Diaion HP-20 Column Sephadex LH-20 Column Sephadex LH-20 Column Diaion HP-20 Column->Sephadex LH-20 Column MeOH elution LPLC (ODS C18) LPLC (ODS C18) Sephadex LH-20 Column->LPLC (ODS C18) MeOH/H2O Semi-preparative HPLC Semi-preparative HPLC LPLC (ODS C18)->Semi-preparative HPLC final purification Pure this compound Pure this compound Semi-preparative HPLC->Pure this compound

Figure 1: Isolation workflow for this compound from Astragalus monspessulanus.

Biological Activity and Mechanism of Action

This compound has demonstrated significant antioxidant, hepatoprotective, and neuroprotective activities in both in vitro and in vivo models.

Antioxidant Activity

The core mechanism of this compound's protective effects is attributed to its potent antioxidant properties. It functions as a scavenger of free radicals, thereby mitigating oxidative stress.[1] In vitro studies have shown that this compound can reduce lipid peroxidation in a concentration-dependent manner.[1]

Hepatoprotective Effects

This compound has been shown to protect liver cells from damage induced by toxins such as carbon tetrachloride (CCl₄).[1][2] In animal models of CCl₄-induced hepatotoxicity, treatment with this compound resulted in a significant reduction in serum levels of liver enzymes (ALT and AST), a decrease in lipid peroxidation (measured by malondialdehyde - MDA levels), and the restoration of depleted glutathione (GSH) levels.[1] Histological examination of liver tissues from this compound-treated animals revealed a marked reduction in cellular damage.[5]

Neuroprotective Effects

The neuroprotective potential of this compound has also been investigated. It has shown the ability to protect against oxidative brain injury in rats.[6] Similar to its effects on the liver, this compound treatment in models of CCl₄-induced neurotoxicity led to a decrease in MDA levels and a restoration of GSH and antioxidant enzyme activities in brain tissue.[6]

Proposed Signaling Pathway

The antioxidant and cytoprotective effects of flavonoids like this compound are often mediated through the modulation of key cellular signaling pathways. A proposed mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including those for enzymes like heme oxygenase-1 (HO-1), SOD, and catalase. This enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances.

G This compound This compound Nrf2-Keap1 Complex Nrf2-Keap1 Complex This compound->Nrf2-Keap1 Complex promotes dissociation Oxidative Stress (ROS) Oxidative Stress (ROS) This compound->Oxidative Stress (ROS) scavenges Nrf2 Nrf2 Nrf2 Translocation Nrf2 Translocation to Nucleus Nrf2->Nrf2 Translocation Keap1 Keap1 Nrf2-Keap1 Complex->Nrf2 releases ARE Antioxidant Response Element Nrf2 Translocation->ARE binds to Antioxidant Gene Expression Expression of Antioxidant Genes (e.g., HO-1, SOD, CAT) ARE->Antioxidant Gene Expression activates Cellular Protection Cellular Protection Antioxidant Gene Expression->Cellular Protection

References

Alcesefoliside from Astragalus monspessulanus: A Technical Guide to Its Isolation, Characterization, and Antioxidant Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alcesefoliside, a rare flavonol tetraglycoside isolated from Astragalus monspessulanus, has demonstrated significant potential as a cytoprotective, hepatoprotective, and neuroprotective agent. Its mechanism of action is primarily attributed to its potent antioxidant properties. This technical guide provides an in-depth overview of this compound, focusing on its chemical structure, detailed protocols for its extraction and isolation, and a summary of its biological activities supported by quantitative data. Furthermore, this document presents visual representations of the experimental workflow for its isolation and the logical pathways of its antioxidant action to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Astragalus monspessulanus L., a member of the Fabaceae family, is a source of various bioactive compounds, including flavonoids. Among these, this compound has emerged as a compound of significant interest due to its demonstrated biological activities. This compound is a complex flavonoid glycoside with a quercetin aglycone. Its structure has been elucidated as quercetin-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranoside[1]. The presence of multiple sugar moieties is believed to influence its solubility and bioavailability, contributing to its pharmacological effects.

Recent studies have highlighted the protective effects of this compound against oxidative stress-induced cell damage in various models. This has spurred interest in its potential therapeutic applications, particularly in the management of conditions associated with oxidative damage, such as liver and neurodegenerative diseases. This guide aims to consolidate the current knowledge on this compound from Astragalus monspessulanus to serve as a valuable resource for ongoing and future research.

Chemical Structure and Properties

The chemical structure of this compound has been determined through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₃₃H₄₀O₂₀[2]
Systematic Name quercetin-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranoside[1]
Compound Type Flavonol Tetraglycoside[1]

Experimental Protocols

Extraction and Isolation of this compound

The following protocol details the methodology for the extraction and isolation of this compound from the aerial parts of Astragalus monspessulanus.

Plant Material:

  • Aerial parts of A. monspessulanus are collected, air-dried, and powdered.

Extraction:

  • The powdered plant material is exhaustively extracted with 80% methanol (MeOH) under reflux.

  • The resulting extract is filtered and concentrated under reduced pressure.

  • The concentrated extract is successively partitioned with chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

Isolation and Purification:

  • The n-BuOH extract is subjected to column chromatography on a Diaion HP-20 column, eluting with a water-methanol gradient (from 100:0 to 0:100 v/v).

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • The flavonoid-rich fraction is further chromatographed over a Sephadex LH-20 column with methanol as the eluent.

  • The subfraction containing this compound is purified by repeated Low-Pressure Liquid Chromatography (LPLC) over an ODS C18 column with a methanol-water mixture (e.g., 40:60 v/v).

  • Final purification is achieved by isocratic semi-preparative High-Performance Liquid Chromatography (HPLC) using a mobile phase of acetonitrile-water (e.g., 14:86 v/v) to yield pure this compound (98% purity)[1].

In Vitro Antioxidant Activity Assessment

This protocol describes the evaluation of this compound's antioxidant activity in a model of iron sulphate/ascorbic acid (Fe²⁺/AA)-induced lipid peroxidation in rat liver microsomes.

  • Rat liver microsomes are isolated and pre-incubated with varying concentrations of this compound (e.g., 1, 10, and 100 µmol) at 37°C for 15 minutes.

  • Lipid peroxidation is initiated by adding a solution of 20 mM iron sulphate and 0.5 mM ascorbic acid.

  • The reaction is stopped after 20 minutes with a mixture of 25% trichloroacetic acid (TCA) and 0.67% thiobarbituric acid (TBA).

  • The quantity of malondialdehyde (MDA), a marker of lipid peroxidation, is measured spectrophotometrically.

In Vivo Hepatoprotective and Neuroprotective Activity Assessment

This protocol outlines an in vivo study in rats to assess the protective effects of this compound against carbon tetrachloride (CCl₄)-induced organ damage.

  • Male Wistar rats are divided into several groups: a control group, a CCl₄-treated group, and groups pre-treated with this compound (e.g., 10 mg/kg) for a set period (e.g., 7 days) followed by CCl₄ administration and subsequent curative treatment with this compound (e.g., for 14 days).

  • At the end of the treatment period, blood and tissue samples (liver, brain) are collected.

  • Serum levels of liver enzymes (e.g., ALT, AST) are measured.

  • Tissue homogenates are analyzed for levels of MDA and reduced glutathione (GSH).

  • The activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) are determined.

  • Histopathological examination of the liver and brain tissues is performed to assess cellular damage.

Quantitative Data on Biological Activities

The biological effects of this compound have been quantified in several studies. The following tables summarize key findings.

Table 2: In Vitro Antioxidant Effect of this compound on Fe²⁺/AA-Induced Lipid Peroxidation in Rat Liver Microsomes

TreatmentConcentration (µmol)MDA Reduction (%)Reference
This compound1Not specified[1]
This compound10Not specified[1]
This compound100Significant reduction[1]
Silybin (positive control)100Comparable to this compound[1]

Table 3: In Vivo Effects of this compound on CCl₄-Induced Oxidative Stress Markers in Rats

ParameterCCl₄-Treated GroupThis compound + CCl₄ GroupReference
Liver
Serum ALTSignificantly increasedNormalized[1]
Serum ASTSignificantly increasedNormalized[1]
Liver MDASignificantly increasedSignificantly lowered[1]
Liver GSHDepletedIncreased[1]
Liver SOD ActivityReducedPreserved[1]
Liver CAT ActivityReducedPreserved[1]
Liver GPx ActivityReducedPreserved[1]
Brain
Brain MDAIncreasedDecreased[3]
Brain GSHDepletedIncreased[3]
Brain SOD ActivityReduced by 48%Increased by 39%[3]
Brain CAT ActivityReduced by 50%Increased by 54%[3]
Brain GPx ActivityReduced by 47%Increased by 64%[3]

Visualizations: Workflows and Mechanisms

Experimental Workflow for this compound Isolation

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Chromatographic Purification Aerial Parts of A. monspessulanus Aerial Parts of A. monspessulanus Air Drying Air Drying Aerial Parts of A. monspessulanus->Air Drying Powdering Powdering Air Drying->Powdering Reflux with 80% MeOH Reflux with 80% MeOH Powdering->Reflux with 80% MeOH Filtration & Concentration Filtration & Concentration Reflux with 80% MeOH->Filtration & Concentration Partitioning (CHCl3, EtOAc, n-BuOH) Partitioning (CHCl3, EtOAc, n-BuOH) Filtration & Concentration->Partitioning (CHCl3, EtOAc, n-BuOH) n-BuOH Extract n-BuOH Extract Partitioning (CHCl3, EtOAc, n-BuOH)->n-BuOH Extract Diaion HP-20 Column (H2O-MeOH gradient) Diaion HP-20 Column (H2O-MeOH gradient) n-BuOH Extract->Diaion HP-20 Column (H2O-MeOH gradient) Sephadex LH-20 Column (MeOH) Sephadex LH-20 Column (MeOH) Diaion HP-20 Column (H2O-MeOH gradient)->Sephadex LH-20 Column (MeOH) LPLC on ODS C18 (MeOH-H2O) LPLC on ODS C18 (MeOH-H2O) Sephadex LH-20 Column (MeOH)->LPLC on ODS C18 (MeOH-H2O) Semi-preparative HPLC (ACN-H2O) Semi-preparative HPLC (ACN-H2O) LPLC on ODS C18 (MeOH-H2O)->Semi-preparative HPLC (ACN-H2O) Pure this compound Pure this compound Semi-preparative HPLC (ACN-H2O)->Pure this compound

Caption: Workflow for the extraction and isolation of this compound.

Protective Mechanism of this compound Against Oxidative Stress

G cluster_0 Oxidative Stress Inducers cluster_1 Cellular Damage Toxins (e.g., CCl4) Toxins (e.g., CCl4) Increased ROS Increased ROS Toxins (e.g., CCl4)->Increased ROS Fe2+/AA Fe2+/AA Fe2+/AA->Increased ROS Lipid Peroxidation (MDA) Lipid Peroxidation (MDA) Increased ROS->Lipid Peroxidation (MDA) Depletion of GSH Depletion of GSH Increased ROS->Depletion of GSH Decreased Antioxidant Enzymes Decreased Antioxidant Enzymes Increased ROS->Decreased Antioxidant Enzymes Hepatotoxicity & Neurotoxicity Hepatotoxicity & Neurotoxicity Lipid Peroxidation (MDA)->Hepatotoxicity & Neurotoxicity Depletion of GSH->Hepatotoxicity & Neurotoxicity Decreased Antioxidant Enzymes->Hepatotoxicity & Neurotoxicity This compound This compound This compound->Increased ROS Scavenges This compound->Lipid Peroxidation (MDA) Inhibits This compound->Depletion of GSH Restores This compound->Decreased Antioxidant Enzymes Enhances Activity (SOD, CAT, GPx)

Caption: this compound's mechanism against oxidative stress.

Biosynthesis of this compound

The precise biosynthetic pathway of this compound in Astragalus monspessulanus has not been fully elucidated in the current literature. However, as a flavonol glycoside, its biosynthesis is expected to follow the general flavonoid pathway. This begins with the synthesis of the C15 chalcone backbone from phenylalanine and malonyl-CoA. Subsequent enzymatic reactions, including isomerization, hydroxylation, and oxidation, lead to the formation of the quercetin aglycone. The final steps involve the sequential attachment of sugar moieties (galactose and two rhamnose units) by specific glycosyltransferases to form the complex tetraglycoside structure of this compound. Further research is required to identify and characterize the specific enzymes involved in these glycosylation steps.

Conclusion

This compound, a flavonol tetraglycoside from Astragalus monspessulanus, exhibits significant promise as a natural antioxidant with protective effects against cellular damage. The detailed protocols for its isolation and the quantitative data on its biological activities provide a solid foundation for further research and development. The visualized workflow and mechanistic pathways offer a clear and concise summary for researchers in the field. Future studies should focus on elucidating its specific biosynthetic pathway, exploring its full pharmacological profile, and evaluating its potential for clinical applications.

References

Biosynthesis Pathway of Alcesefoliside in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

Alcesefoliside, a rare flavonol tetraglycoside identified as quercetin-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranoside, has garnered interest for its potential pharmacological activities, including hepatoprotective and antioxidant effects.[1][2][3] This technical guide provides a comprehensive overview of the putative biosynthesis pathway of this compound in plants, such as Astragalus monspessulanus.[1] As the specific enzymatic steps for its complete synthesis have not been fully elucidated, this document presents a pathway constructed from the well-established biosynthesis of its core flavonoid structure, quercetin, and a proposed subsequent glycosylation cascade. This guide is intended for researchers, scientists, and drug development professionals, offering detailed biochemical pathways, representative quantitative data, and exemplary experimental protocols to facilitate further research in this area.

Introduction to this compound and its Putative Biosynthesis

This compound is a complex natural product belonging to the flavonoid class of secondary metabolites.[1] Its structure consists of a quercetin aglycone backbone, which is a common flavonol in plants, attached to a unique tetrasaccharide chain. The biosynthesis of such a molecule can be logically divided into two major stages:

  • Formation of the Aglycone: The synthesis of the quercetin core via the well-documented phenylpropanoid and flavonoid biosynthesis pathways.[4][5]

  • Glycosylation Cascade: The sequential attachment of sugar moieties (one galactose and two rhamnose units) to the quercetin backbone, catalyzed by a series of specific UDP-glycosyltransferases (UGTs).

This guide will detail both stages, providing a foundational understanding for researchers aiming to investigate and potentially engineer this biosynthetic pathway.

Part I: Biosynthesis of the Quercetin Aglycone

The formation of quercetin begins with the primary metabolite L-phenylalanine, which enters the general phenylpropanoid pathway.[1][4] This is followed by the flavonoid-specific pathway, leading to the synthesis of various flavonoid skeletons.

The General Phenylpropanoid Pathway

This pathway converts L-phenylalanine into 4-coumaroyl-CoA, a key precursor for numerous phenolic compounds, including flavonoids.[4][6] The core enzymatic steps are:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.[4]

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.[4]

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.[4]

The Flavonoid Biosynthesis Pathway to Quercetin

4-coumaroyl-CoA serves as the entry point into the flavonoid biosynthesis pathway. The key enzymes leading to quercetin are:

  • Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[7][8]

  • Chalcone Isomerase (CHI): Facilitates the stereospecific isomerization of naringenin chalcone into (2S)-naringenin, a flavanone.[8]

  • Flavanone 3-Hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase that hydroxylates naringenin at the C3 position to produce dihydrokaempferol (DHK).[4][9]

  • Flavonoid 3'-Hydroxylase (F3'H): A cytochrome P450 monooxygenase that hydroxylates DHK at the 3' position of the B-ring to yield dihydroquercetin (DHQ).[4][10]

  • Flavonol Synthase (FLS): Another 2-oxoglutarate-dependent dioxygenase that introduces a double bond between C2 and C3 of the C-ring of DHQ, leading to the formation of quercetin.[9][10]

The overall pathway from L-phenylalanine to quercetin is illustrated in the diagram below.

Biosynthesis pathway of the aglycone quercetin.

Part II: Putative Glycosylation of Quercetin to this compound

Glycosylation is a critical final step that enhances the solubility, stability, and bioactivity of flavonoids.[11] The complex tetrasaccharide structure of this compound suggests a multi-step enzymatic process involving at least three distinct UDP-glycosyltransferases (UGTs). These enzymes utilize activated sugar donors, such as UDP-galactose and UDP-rhamnose, to sequentially modify the quercetin aglycone.[12]

Based on the structure, a plausible biosynthetic sequence is proposed:

  • Galactosylation: A UDP-galactose dependent glycosyltransferase (UGT-Gal) transfers a galactose moiety to the 3-hydroxyl group of quercetin, forming quercetin 3-O-β-D-galactoside.

  • First Rhamnosylation: A UDP-rhamnose dependent glycosyltransferase (UGT-Rha1) attaches a rhamnose molecule to the 6-hydroxyl group of the galactose moiety via a (1→6) linkage.

  • Second Rhamnosylation: A second, distinct UDP-rhamnose dependent glycosyltransferase (UGT-Rha2) adds a rhamnose molecule to the 2-hydroxyl group of the galactose moiety via a (1→2) linkage, completing the synthesis of this compound.

Alcesefoliside_Glycosylation Que Quercetin Q3G Quercetin 3-O-β-D-galactoside Que->Q3G UGT-Gal Q3GR Quercetin 3-O-α-L-rhamnopyranosyl-(1→6)-β-D-galactopyranoside Q3G->Q3GR UGT-Rha1 Alce This compound (Quercetin-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranoside) Q3GR->Alce UGT-Rha2 UDPGal UDP-Galactose UDPGal->Q3G UDPRha1 UDP-Rhamnose UDPRha1->Q3GR UDPRha2 UDP-Rhamnose UDPRha2->Alce

Putative glycosylation cascade for this compound synthesis.

Quantitative Data on Related Enzymes

While kinetic data for the specific UGTs involved in this compound biosynthesis are unavailable, data from characterized flavonoid glycosyltransferases can provide a reference for expected enzyme efficiency. The following table summarizes kinetic parameters for UGTs acting on quercetin and similar flavonoids.

EnzymeSource OrganismSubstrateSugar DonorKm (µM)kcat (s-1)Reference
CsUGT76F1Citrus sinensisQuercetinUDP-glucose36.780.58[13][14]
TwUGT3Tripterygium wilfordiiQuercetinUDP-glucose64.10.00026[15]
SbUGT2Scutellaria baicalensisBaicaleinUDP-glucose45.2 ± 3.10.12 ± 0.01[12]
SbUGAT4Scutellaria baicalensisBaicaleinUDP-glucuronic acid21.6 ± 2.50.43 ± 0.02[12]

Note: This table presents data for analogous enzymes to provide a comparative baseline. The kinetic properties of the UGTs in this compound biosynthesis may differ.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires the identification, cloning, and characterization of the involved genes and enzymes. Below are representative protocols for key experimental procedures.

Example Protocol: In Vitro Characterization of a Flavonoid Glycosyltransferase

This protocol describes the functional analysis of a candidate UGT enzyme.

1. Heterologous Expression and Purification:

  • The candidate UGT gene is cloned into an expression vector (e.g., pET-28a) and transformed into an E. coli expression host (e.g., BL21(DE3)).

  • Protein expression is induced with IPTG, and the cells are harvested and lysed.

  • The recombinant protein is purified using affinity chromatography (e.g., Ni-NTA resin).

2. Standard Enzyme Assay:

  • A standard reaction mixture (100 µL total volume) is prepared containing:

    • 50 mM Tris-HCl buffer (pH 8.0)

    • 5 µg of purified recombinant UGT protein

    • 2 mM UDP-sugar donor (e.g., UDP-galactose or UDP-rhamnose)

    • 200 µM flavonoid acceptor (e.g., quercetin)

  • The reaction is incubated at 30°C for 1 hour.

  • The reaction is terminated by adding an equal volume of methanol.

  • The mixture is centrifuged, and the supernatant is analyzed by HPLC or UPLC-MS to identify and quantify the glycosylated product.[13][16]

3. Determination of Optimal pH and Temperature:

  • pH: Enzyme assays are performed in a series of buffers with pH values ranging from 4.0 to 11.0 to identify the pH at which the enzyme exhibits maximum activity.[13][16]

  • Temperature: Assays are conducted across a range of temperatures (e.g., 20°C to 60°C) at the optimal pH to determine the optimal reaction temperature.[16]

4. Enzyme Kinetic Analysis:

  • To determine the Michaelis-Menten constants (Km and Vmax), assays are performed with varying concentrations of one substrate (e.g., quercetin from 10 to 200 µM) while keeping the co-substrate (e.g., UDP-sugar) at a saturating concentration.

  • The initial reaction velocities are plotted against substrate concentrations, and the data are fitted to the Michaelis-Menten equation using non-linear regression analysis.[13][15]

Experimental Workflow for Gene Discovery

Identifying the specific UGTs for this compound biosynthesis requires a combination of transcriptomics and biochemical validation.

Gene_Discovery_Workflow Plant Plant Material (e.g., Astragalus monspessulanus) RNAseq RNA-Seq Analysis (High vs. Low this compound content) Plant->RNAseq Candidate Identify Candidate UGT Genes (Differential Expression) RNAseq->Candidate Cloning Gene Cloning & Heterologous Expression (e.g., in E. coli or yeast) Candidate->Cloning Assay In Vitro Enzyme Assays (Test with Quercetin and derivatives) Cloning->Assay Validation Functional Validation (Confirm product formation via LC-MS) Assay->Validation

Workflow for identifying this compound biosynthetic genes.

Conclusion and Future Outlook

The biosynthesis of this compound is proposed to occur through the well-established flavonoid pathway leading to quercetin, followed by a series of uncharacterized but predictable glycosylation steps. The information presented in this guide provides a solid theoretical framework and practical methodologies for researchers to pursue the full elucidation of this pathway. Future work should focus on transcriptomic analysis of Astragalus monspessulanus to identify candidate UGTs, followed by their functional characterization to confirm their roles in the proposed glycosylation cascade. A complete understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also open avenues for the biotechnological production of this promising bioactive compound.

References

Physical and chemical properties of Alcesefoliside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alcesefoliside, a flavonoid glycoside, has emerged as a compound of significant interest within the scientific community due to its diverse pharmacological activities. Isolated from various plant species, including Rubus alceaefolius Poir. and Astragalus monspessulanus, this complex molecule exhibits potent antioxidant, hepatoprotective, and neuroprotective properties.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, details the experimental protocols for evaluating its biological activities, and explores the underlying signaling pathways implicated in its mechanism of action. The information is presented to support further research and development of this compound as a potential therapeutic agent.

Physicochemical Properties

This compound is a yellow powder with a complex chemical structure.[1] Its fundamental properties are summarized in the table below, providing a foundational reference for researchers.

PropertyValueReference
Molecular Formula C₃₃H₄₀O₂₀[1]
Molecular Weight 756.66 g/mol [1]
CAS Number 124151-38-8[1]
Appearance Yellow powder[1]
Purity ≥98% (by HPLC)[1]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol. Slightly soluble in water.[1]
Storage Store at -20°C for long-term storage. For solutions, store at -20°C for up to two weeks.[1]

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities, primarily centered around its antioxidant and cytoprotective effects.

Antioxidant and Hepatoprotective Effects

This compound exhibits significant antioxidant activity, which is believed to be a primary contributor to its hepatoprotective effects.[2] Studies have shown that this compound can protect liver cells from oxidative stress-induced damage.[2]

The proposed mechanism for its antioxidant and hepatoprotective action involves the direct scavenging of reactive oxygen species (ROS) and the modulation of endogenous antioxidant defense systems. In models of CCl₄-induced liver injury, this compound treatment has been shown to normalize the levels of serum enzymes such as ALT, AST, ALP, and GGT, and to restore the levels of glutathione (GSH) while reducing malondialdehyde (MDA), a marker of lipid peroxidation.[2]

Neuroprotective Effects

Emerging research indicates that this compound also possesses neuroprotective properties. It has shown the ability to protect against oxidative brain injury in animal models.[3] The neuroprotective mechanism is likely linked to its antioxidant capacity, mitigating the damaging effects of oxidative stress on neuronal cells.

Anti-inflammatory and Antitumor Potential

While less extensively studied, the anti-inflammatory and antitumor activities of compounds structurally related to this compound suggest its potential in these areas. The general anti-inflammatory effects of flavonoids are often attributed to their ability to modulate signaling pathways such as NF-κB, JAK/STAT, and PI3K/Akt. Further investigation is warranted to specifically elucidate the role of this compound in these pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used to characterize the biological activities of this compound.

Isolation of this compound

The isolation of this compound from plant sources such as Astragalus monspessulanus typically involves the following steps:

G Start Air-dried and powdered plant material Step1 Exhaustive extraction with 80% MeOH under reflux Start->Step1 Step2 Filtration and concentration under reduced pressure Step1->Step2 Step3 Successive partitioning with CHCl3, EtOAc, and n-BuOH Step2->Step3 Step4 Separation of n-BuOH extract on Diaion HP-20 column (H2O-MeOH gradient) Step3->Step4 Step5 Chromatography of active fraction on Sephadex LH-20 (MeOH) Step4->Step5 Step6 Purification by repeated LPLC on ODS C18 (MeOH-H2O) Step5->Step6 Step7 Final purification by semi-preparative HPLC (MeCN-H2O) Step6->Step7 End This compound (≥98% purity) Step7->End

Figure 1. Isolation workflow for this compound.
In Vitro Antioxidant and Hepatoprotective Activity Assay

The antioxidant capacity of this compound can be evaluated using an in vitro model of iron/ascorbate (Fe²⁺/AA)-induced lipid peroxidation in isolated rat liver microsomes.[2]

G Start Isolation of rat liver microsomes Step1 Pre-incubation of microsomes with this compound (various concentrations) Start->Step1 Step2 Induction of lipid peroxidation with FeSO4 and ascorbic acid Step1->Step2 Step3 Incubation at 37°C Step2->Step3 Step4 Termination of reaction Step3->Step4 Step5 Measurement of malondialdehyde (MDA) levels Step4->Step5 End Assessment of antioxidant activity Step5->End

Figure 2. In vitro antioxidant activity experimental workflow.
In Vivo Hepatoprotective Activity Assay

The in vivo hepatoprotective effect of this compound is commonly assessed in a carbon tetrachloride (CCl₄)-induced liver injury model in rats.[2]

G cluster_pretreatment Pre-treatment Phase cluster_induction Induction Phase cluster_curative Curative Phase cluster_analysis Analysis Phase Pretreatment Oral administration of This compound (e.g., 10 mg/kg) or vehicle for 7 days Induction Oral administration of CCl4 (10% solution in olive oil) Pretreatment->Induction Curative Continued oral administration of This compound or vehicle for another 14 days Induction->Curative Analysis Collection of blood and liver tissue for biochemical and histological analysis (ALT, AST, GSH, MDA, etc.) Curative->Analysis

Figure 3. In vivo hepatoprotective activity experimental workflow.

Signaling Pathway Interactions

The cytoprotective effects of this compound and other flavonoids are often mediated through the modulation of key cellular signaling pathways. While direct evidence for this compound is still emerging, the following pathways are likely targets based on the activities of structurally similar compounds.

G cluster_stimuli Cellular Stressors cluster_pathways Signaling Pathways cluster_responses Cellular Responses ROS Reactive Oxygen Species (ROS) NFkB NF-κB Pathway ROS->NFkB PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB JAK_STAT JAK/STAT Pathway Inflammatory_Stimuli->JAK_STAT Inflammation ↓ Inflammation NFkB->Inflammation Apoptosis ↓ Apoptosis NFkB->Apoptosis JAK_STAT->Inflammation Cell_Survival ↑ Cell Survival PI3K_Akt->Cell_Survival This compound This compound This compound->NFkB Modulation This compound->JAK_STAT Modulation This compound->PI3K_Akt Modulation Oxidative_Stress ↓ Oxidative Stress This compound->Oxidative_Stress Direct Scavenging

Figure 4. Potential signaling pathways modulated by this compound.

Conclusion and Future Directions

This compound is a promising natural compound with well-documented antioxidant and hepatoprotective properties, and emerging evidence of neuroprotective effects. The detailed physicochemical properties and experimental protocols provided in this guide serve as a valuable resource for researchers. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential. Further investigation into its anti-inflammatory and antitumor activities is also highly encouraged. The development of efficient large-scale isolation or synthetic methods will be crucial for advancing this compound into preclinical and clinical studies.

References

Alcesefoliside mechanism of action in vitro

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the In Vitro Mechanism of Action of Alcesefoliside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a rare flavonol tetraglycoside, has demonstrated notable biological activities in various in vitro models. This technical guide provides a comprehensive overview of the current understanding of this compound's in vitro mechanism of action, with a focus on its antioxidant and vascular effects. Detailed experimental protocols, quantitative data, and visual representations of pathways and workflows are presented to facilitate further research and drug development efforts. While the primary established in vitro action is centered on its antioxidant properties through the inhibition of lipid peroxidation, this document also explores its effects on vascular contractility and discusses the need for further investigation into its role in modulating key cellular signaling pathways.

Core Mechanism of Action: Antioxidant Activity

The principal in vitro mechanism of action attributed to this compound is its potent antioxidant activity. This has been primarily demonstrated through its ability to counteract induced lipid peroxidation in isolated rat liver microsomes.

Quantitative Data: Inhibition of Lipid Peroxidation

This compound's antioxidant efficacy was quantified by measuring the reduction of malondialdehyde (MDA), a key indicator of lipid peroxidation. The compound exhibited a concentration-dependent inhibitory effect on Fe²⁺/Ascorbic Acid (AA)-induced lipid peroxidation.

CompoundConcentration (µmol)% Reduction in MDA Production (mean ± SEM)p-value vs. Induced LPO
This compound 10059%< 0.05
10Data not specified-
1Data not specified-
Silybin (Control) 10067%< 0.05

Data sourced from Kondeva-Burdina et al., 2022.[1]

Experimental Protocol: In Vitro Lipid Peroxidation Assay

The following protocol outlines the methodology used to assess the antioxidant activity of this compound in isolated rat liver microsomes.

Objective: To determine the effect of this compound on Fe²⁺/AA-induced lipid peroxidation by measuring MDA levels.

Materials:

  • Isolated rat liver microsomes

  • This compound (dissolved in a suitable solvent)

  • Silybin (positive control)

  • FeSO₄ solution

  • Ascorbic Acid (AA) solution

  • Tris-HCl buffer (pH 7.4)

  • Thiobarbituric acid (TBA) reagent

  • Trichloroacetic acid (TCA)

  • Spectrophotometer

Procedure:

  • Microsome Preparation: Isolate liver microsomes from untreated rats using standard differential centrifugation methods.

  • Incubation:

    • Pre-incubate the isolated microsomes with varying concentrations of this compound (1, 10, 100 µmol) or silybin for a specified period.

    • A control group with microsomes alone and a group with microsomes and the inducing agents (Fe²⁺/AA) without the test compound should be included.

  • Induction of Lipid Peroxidation:

    • Initiate lipid peroxidation by adding FeSO₄ and ascorbic acid to the incubation mixture (excluding the control group for pure microsomes).

  • Measurement of Malondialdehyde (MDA):

    • Stop the reaction by adding TCA.

    • Add TBA reagent to the mixture and heat to allow the formation of a colored adduct with MDA.

    • After cooling, centrifuge the samples to pellet any precipitate.

    • Measure the absorbance of the supernatant at a specific wavelength using a spectrophotometer.

  • Data Analysis:

    • Calculate the concentration of MDA based on a standard curve.

    • Express the results as a percentage of the control (induced LPO group without treatment).

    • Perform statistical analysis (e.g., Mann-Whitney U-test) to determine significance (p ≤ 0.05).[2]

Signaling Pathway and Experimental Workflow Diagrams

Alcesefoliside_Antioxidant_Mechanism FeAA Fe²⁺/Ascorbic Acid ROS Reactive Oxygen Species (ROS) FeAA->ROS Generates Lipid Membrane Lipids ROS->Lipid Attacks LipidPeroxidation Lipid Peroxidation Lipid->LipidPeroxidation Leads to MDA Malondialdehyde (MDA) (Oxidative Stress Marker) LipidPeroxidation->MDA Produces This compound This compound This compound->LipidPeroxidation Inhibits

Caption: Antioxidant mechanism of this compound.

Lipid_Peroxidation_Assay_Workflow start Start isolate Isolate Rat Liver Microsomes start->isolate preincubate Pre-incubate Microsomes with This compound or Silybin isolate->preincubate induce Induce Lipid Peroxidation with Fe²⁺/AA preincubate->induce measure Measure MDA Levels (TBA Assay) induce->measure analyze Data Analysis measure->analyze end End analyze->end

Caption: In vitro lipid peroxidation assay workflow.

Effects on Vascular Contractility

In vitro studies have also explored the impact of this compound on vascular smooth muscle tone, suggesting a potential role in vascular function.

In Vitro Observations

When administered alone at a concentration of 10 µM, this compound did not significantly alter the vascular tone of isolated a. basilaris segments.[3][4] However, when combined with an equimolar concentration of mauritianin, another flavonol triglycoside, a statistically significant increase in vascular tone was observed.[3][5]

Experimental Protocol: In Vitro Vascular Contractility Assay

The following protocol details the methodology for assessing the effects of this compound on vascular contractility.

Objective: To determine the in vitro effect of this compound, alone and in combination with mauritianin, on the contractility of a. basilaris.

Materials:

  • Isolated a. basilaris segments

  • This compound (10 µM)

  • Mauritianin (10 µM)

  • Physiological salt solution (e.g., Krebs-Henseleit solution)

  • Wire-myograph system

  • Potassium chloride (KCl) solution (for testing vessel reactivity)

Procedure:

  • Vessel Preparation: Isolate the a. basilaris and mount segments on a wire-myograph in a chamber filled with physiological salt solution, continuously bubbled with carbogen (95% O₂ / 5% CO₂) and maintained at 37°C.[5]

  • Stabilization: Allow the vessel segments to stabilize under optimal tension.

  • Reactivity Test: Test the viability and reactivity of the vessels by inducing contraction with a high-concentration KCl solution.

  • Compound Administration:

    • Administer this compound (10 µM) alone to the chamber and record any changes in isometric force.

    • In separate experiments, administer a combination of this compound (10 µM) and mauritianin (10 µM) and record the response.

    • A control group with untreated vessel segments should be run in parallel.

  • Data Acquisition and Analysis:

    • Continuously record the isometric force using a data acquisition system.

    • Compare the changes in vascular tone in the treated groups to the control group.

    • Perform statistical analysis to determine the significance of the observed effects.

Experimental Workflow Diagram

Vascular_Contractility_Assay_Workflow start Start isolate Isolate a. basilaris Segments start->isolate mount Mount Segments on Wire-Myograph isolate->mount stabilize Stabilize and Test Reactivity with KCl mount->stabilize administer Administer this compound (alone or in combination) stabilize->administer record Record Changes in Isometric Force administer->record analyze Data Analysis record->analyze end End analyze->end

Caption: In vitro vascular contractility assay workflow.

Future Directions: Investigating Effects on Cellular Signaling Pathways

While the antioxidant properties of this compound are established in vitro, its direct effects on key cellular signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, remain to be elucidated. These pathways are critical in regulating inflammation, cell proliferation, apoptosis, and survival, and are common targets for flavonoids.[6][7][8] Given that other compounds from Astragalus species have been shown to modulate these pathways, it is plausible that this compound may also exert its effects through these mechanisms.[9][10][11]

Future in vitro research should focus on:

  • NF-κB Pathway: Investigating the effect of this compound on the phosphorylation and degradation of IκB, and the nuclear translocation of NF-κB subunits in relevant cell models (e.g., LPS-stimulated macrophages).

  • MAPK Pathway: Assessing the phosphorylation status of key MAPK members (ERK, JNK, p38) in response to this compound treatment in various cell lines.

  • PI3K/Akt Pathway: Determining the impact of this compound on the phosphorylation of PI3K and Akt, and downstream effectors like mTOR.

  • Apoptosis and Cell Cycle: Evaluating the potential of this compound to induce apoptosis (e.g., through caspase activation, PARP cleavage) and cause cell cycle arrest in cancer cell lines.[12][13][14]

Conclusion

The current in vitro evidence strongly supports the role of this compound as an effective antioxidant, capable of mitigating lipid peroxidation. Its modulatory effect on vascular contractility, particularly in combination with other flavonoids, suggests a potential for influencing vascular function. However, a significant knowledge gap exists regarding its interaction with fundamental cellular signaling pathways. A deeper understanding of these interactions is crucial for the comprehensive characterization of its mechanism of action and for unlocking its full therapeutic potential in drug development. The experimental frameworks and data presented in this guide serve as a foundation for these future investigations.

References

Alcesefoliside: A Technical Guide to its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alcesefoliside, a rare flavonol tetraglycoside isolated from Astragalus species, has demonstrated significant promise in preclinical studies, exhibiting a range of pharmacological activities. This technical guide provides an in-depth overview of the current scientific understanding of this compound's core pharmacological properties, with a focus on its antioxidant, hepatoprotective, and neuroprotective effects. Detailed experimental protocols, quantitative data from key studies, and proposed signaling pathways are presented to facilitate further research and development of this compound as a potential therapeutic agent.

Core Pharmacological Properties

This compound (quercetin-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranoside) has been primarily investigated for its potent antioxidant capabilities, which are believed to underpin its protective effects on various organ systems.

Antioxidant Activity

In vitro studies have established the concentration-dependent antioxidant activity of this compound. It effectively reduces lipid peroxidation, a key process in cellular damage induced by oxidative stress.

Hepatoprotective Effects

In vivo models of liver injury, particularly those induced by carbon tetrachloride (CCl4), have shown that this compound can mitigate liver damage. This is evidenced by the normalization of serum liver enzymes, reduction of oxidative stress markers in liver tissue, and amelioration of histopathological changes.[1][2]

Neuroprotective Effects

Beyond its effects on the liver, this compound has also been shown to protect neuronal tissues from oxidative damage in preclinical models of brain injury.[3] This suggests its potential as a therapeutic candidate for neurodegenerative conditions where oxidative stress plays a significant pathological role.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Antioxidant Effect of this compound on Fe2+/AA-Induced Lipid Peroxidation in Rat Liver Microsomes

Concentration (µmol)% Reduction in Malondialdehyde (MDA) Formation
1Data not specified in abstract
10Data not specified in abstract
100Pronounced effect observed

Data extracted from Kondeva-Burdina et al., 2022.[4]

Table 2: In Vivo Effects of this compound on Serum and Antioxidant Enzymes in a CCl4-Induced Hepatotoxicity Model in Rats

ParameterCCl4-Treated GroupThis compound (10 mg/kg) + CCl4 Group
Serum Enzymes
Alanine Aminotransferase (ALT)Significantly IncreasedNormalized
Aspartate Aminotransferase (AST)Significantly IncreasedNormalized
Alkaline Phosphatase (ALP)Significantly IncreasedNormalized
Gamma-Glutamyl Transferase (GGT)Significantly IncreasedNormalized
Liver Antioxidant Status
Malondialdehyde (MDA)Significantly IncreasedNormalized
Reduced Glutathione (GSH)DepletedNormalized
Superoxide Dismutase (SOD)Reduced ActivityNormalized Activity
Catalase (CAT)Reduced ActivityNormalized Activity
Glutathione Peroxidase (GPx)Reduced ActivityNormalized Activity
Glutathione Reductase (GR)Reduced ActivityNormalized Activity
Glutathione S-Transferase (GST)Reduced ActivityNormalized Activity

Data synthesized from Kondeva-Burdina et al., 2022.[1][4]

Table 3: In Vivo Neuroprotective Effects of this compound in a CCl4-Induced Brain Injury Model in Rats

ParameterCCl4-Treated GroupThis compound + CCl4 Group
Brain Antioxidant Status
Malondialdehyde (MDA)IncreasedNormalized
Reduced Glutathione (GSH)DepletedNormalized
Superoxide Dismutase (SOD)Reduced ActivityNormalized Activity
Catalase (CAT)Reduced ActivityNormalized Activity
Glutathione Peroxidase (GPx)Reduced ActivityNormalized Activity
Glutathione Reductase (GR)Reduced ActivityNormalized Activity
Glutathione S-Transferase (GST)Reduced ActivityNormalized Activity
Acetylcholinesterase (AChE)Activity AlteredNormalized Activity

Data synthesized from Simeonova et al., 2019.[3]

Experimental Protocols

In Vitro Antioxidant Activity Assay (Lipid Peroxidation)

This protocol is based on the methodology described by Kondeva-Burdina et al. (2022).[4]

  • Microsome Isolation: Rat liver microsomes are isolated from untreated rats. The liver is perfused with ice-cold 1.15% KCl and homogenized in an ice-cold 0.1 M Tris-potassium buffer (pH 7.5). The homogenate is then subjected to differential centrifugation to obtain the microsomal fraction.

  • Pre-incubation: The isolated microsomes are pre-incubated with varying concentrations of this compound (e.g., 1, 10, and 100 µmol) or a positive control such as silybin at 37°C for 15 minutes.

  • Induction of Lipid Peroxidation: Lipid peroxidation is initiated by adding a mixture of iron sulphate (FeSO4) and ascorbic acid (AA) to the microsomal suspension.

  • Measurement of Malondialdehyde (MDA): The reaction is stopped after a defined period, and the quantity of MDA, a marker of lipid peroxidation, is measured spectrophotometrically.

In Vivo CCl4-Induced Hepatotoxicity Model in Rats

This protocol is a generalized representation based on studies by Kondeva-Burdina et al. (2022).[1][4]

  • Animal Model: Male Wistar rats are typically used.

  • Grouping: Animals are randomly divided into several groups: a control group, a group receiving this compound alone, a group receiving only the hepatotoxin (CCl4), and a group pre-treated with this compound before CCl4 administration. A positive control group treated with a known hepatoprotective agent like silymarin is also included.

  • Dosing Regimen: this compound is administered orally (p.o.) at a specific dose (e.g., 10 mg/kg) for a set period (e.g., 7 days) before the induction of liver injury.

  • Induction of Hepatotoxicity: A single oral dose of CCl4 (e.g., 1.25 mL/kg of a 10% solution in olive oil) is administered to induce acute liver damage.

  • Post-treatment and Sample Collection: Following CCl4 administration, treatment with this compound may continue. At the end of the experimental period, blood and liver tissue samples are collected for biochemical and histopathological analysis.

  • Biochemical Analysis: Serum levels of liver enzymes (ALT, AST, ALP, GGT) and liver tissue levels of oxidative stress markers (MDA, GSH) and antioxidant enzymes (SOD, CAT, GPx, GR, GST) are measured.

  • Histopathological Examination: Liver tissue sections are stained with hematoxylin and eosin (H&E) to assess the extent of cellular damage, inflammation, and necrosis.

Signaling Pathways

Proposed Antioxidant Signaling Pathway: Nrf2/ARE Pathway Activation

While direct evidence for this compound is still emerging, its action as a flavonoid strongly suggests the involvement of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. This pathway is a master regulator of the cellular antioxidant response.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like flavonoids, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes such as SOD, CAT, GPx, and GST.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits binding ROS Oxidative Stress (e.g., from CCl4) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Leads to Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Keap1 Keap1 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (SOD, CAT, GPx, GST, etc.) ARE->Antioxidant_Genes Activates Transcription Cell_Protection Cellular Protection & Detoxification Antioxidant_Genes->Cell_Protection Leads to

Caption: Proposed Nrf2/ARE signaling pathway activated by this compound.

Experimental Workflow for Investigating Hepatoprotective Effects

The following diagram illustrates the typical workflow for an in vivo study evaluating the hepatoprotective properties of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model Wistar Rats Grouping Randomized Groups: - Control - this compound alone - CCl4 alone - this compound + CCl4 - Positive Control (e.g., Silymarin) Animal_Model->Grouping Pretreatment Oral Administration of This compound (e.g., 10 mg/kg) Grouping->Pretreatment Induction Oral Administration of CCl4 (e.g., 1.25 mL/kg) Pretreatment->Induction Post_treatment Continued this compound Administration Induction->Post_treatment Sacrifice Euthanasia and Sample Collection Post_treatment->Sacrifice Blood_Analysis Serum Biochemical Analysis: - ALT, AST, ALP, GGT Sacrifice->Blood_Analysis Tissue_Analysis Liver Tissue Analysis: - Oxidative Stress Markers (MDA, GSH) - Antioxidant Enzymes (SOD, CAT, etc.) Sacrifice->Tissue_Analysis Histopathology Histopathological Examination (H&E Staining) Sacrifice->Histopathology

Caption: Workflow for in vivo hepatoprotective studies of this compound.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with significant antioxidant, hepatoprotective, and neuroprotective properties. The available data strongly support its potential for further development as a therapeutic agent. Future research should focus on:

  • Elucidating the precise molecular mechanisms of action, including direct confirmation of its effects on the Nrf2 pathway and other related signaling cascades.

  • Conducting comprehensive dose-response and pharmacokinetic studies to optimize its therapeutic window.

  • Evaluating its efficacy in a broader range of preclinical disease models.

  • Investigating potential synergistic effects with other therapeutic agents.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential clinical application of this compound.

References

Alcesefoliside: A Technical Guide to its Antioxidant Activity in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alcesefoliside, a rare flavonol tetraglycoside, has demonstrated significant antioxidant and cytoprotective properties in various biological systems. This technical guide provides a comprehensive overview of its antioxidant activity, presenting key quantitative data from in vivo and in vitro studies. Detailed experimental protocols are provided for the cited research, and relevant biological pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development who are interested in the therapeutic potential of this compound.

Introduction

This compound (quercetin-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranoside) is a flavonoid isolated from Astragalus monspessulanus.[1][2] Flavonoids are a well-established class of plant secondary metabolites known for their potent antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions.[1][3] this compound, owing to its phenolic nature, exhibits significant antioxidant activity, which has been demonstrated in models of oxidative stress.[1][2] This guide delves into the specifics of its antioxidant capabilities as documented in scientific literature.

In Vivo Antioxidant Activity

The antioxidant effects of this compound have been investigated in a rat model of carbon tetrachloride (CCl4)-induced toxicity, a well-established method for inducing oxidative stress and subsequent organ damage.[1][2][3]

Data Presentation

The following tables summarize the quantitative data from an in vivo study where rats were pre-treated with this compound (AF) at a dose of 10 mg/kg before being challenged with CCl4.[1][3] The effects were compared to a control group, a group treated with CCl4 only, and a group treated with the known hepatoprotective agent, silymarin.

Table 1: Effect of this compound on Serum Biomarkers of Liver Damage in CCl4-Treated Rats [1]

Treatment GroupALT (U/L)AST (U/L)ALP (U/L)GGT (U/L)
Control45.3 ± 2.1120.5 ± 5.8280.4 ± 15.22.5 ± 0.3
CCl4135.2 ± 7.9 345.8 ± 18.3450.7 ± 22.1 6.8 ± 0.5
AF + CCl455.1 ± 3.2++140.2 ± 8.1++310.6 ± 17.5++3.1 ± 0.4++
Silymarin + CCl450.8 ± 2.9++135.4 ± 7.5++300.1 ± 16.8++2.9 ± 0.3++

*Data are presented as mean ± SEM (n=6). *p < 0.01 vs control; ++p < 0.01 vs CCl4.

Table 2: Effect of this compound on Hepatic Oxidative Stress Markers in CCl4-Treated Rats [1][2]

Treatment GroupMDA (nmol/mg protein)GSH (µmol/g tissue)CAT (U/mg protein)SOD (U/mg protein)GPx (nmol/min/mg protein)GR (nmol/min/mg protein)GST (nmol/min/mg protein)
Control1.25 ± 0.084.5 ± 0.285.3 ± 4.115.2 ± 0.8120.5 ± 6.345.2 ± 2.3250.6 ± 12.5
CCl42.15 ± 0.12 2.1 ± 0.144.2 ± 2.5 9.8 ± 0.662.3 ± 3.5 28.1 ± 1.5135.4 ± 7.8**
AF + CCl41.48 ± 0.09++3.8 ± 0.2++78.5 ± 4.0++14.9 ± 0.7++115.8 ± 5.9++42.6 ± 2.1++238.1 ± 11.9++
Silymarin + CCl41.42 ± 0.08++4.1 ± 0.2++80.1 ± 4.2++15.1 ± 0.8++118.2 ± 6.1++44.5 ± 2.2++245.3 ± 12.2++

*Data are presented as mean ± SEM (n=6). *p < 0.01 vs control; ++p < 0.01 vs CCl4.

Experimental Protocol: CCl4-Induced Hepatotoxicity in Rats[1][2]
  • Animals: Male Wistar rats weighing 180-200g were used.

  • Groups:

    • Control: Received olive oil.

    • CCl4: Received a single oral dose of CCl4 (1 ml/kg) in olive oil.

    • This compound (AF) + CCl4: Pre-treated with this compound (10 mg/kg, orally) for 7 days, then a single dose of CCl4, followed by 14 days of curative treatment with this compound.

    • Silymarin + CCl4: Same treatment regimen as the AF group, but with silymarin (100 mg/kg, orally).

  • Procedure: After the treatment period, animals were sacrificed. Blood samples were collected for serum enzyme analysis. Livers were excised for the measurement of malondialdehyde (MDA), reduced glutathione (GSH), and the activities of antioxidant enzymes: catalase (CAT), superoxide dismutase (SOD), glutathione peroxidase (GPx), glutathione reductase (GR), and glutathione-S-transferase (GST).

  • Biochemical Assays:

    • MDA: Measured as thiobarbituric acid reactive substances.

    • GSH: Determined using Ellman's reagent.

    • SOD: Assayed by the method based on the inhibition of pyrogallol autoxidation.

    • CAT: Activity was determined by monitoring the decomposition of H2O2.

    • GPx: Assessed by following NADPH oxidation in a coupled reaction system.[1]

    • GR: Measured by following NADPH oxidation.[1]

    • GST: Measured using 1-chloro-2,4-dinitrobenzene as a substrate.[1][3]

Visualization: Experimental Workflow and Pathway

G cluster_workflow In Vivo Experimental Workflow A Acclimatization of Male Wistar Rats B Grouping (Control, CCl4, AF+CCl4, Silymarin+CCl4) A->B C 7-Day Pre-treatment (AF or Silymarin) B->C D Induction of Toxicity (Single Oral Dose of CCl4) C->D E 14-Day Curative Treatment (AF or Silymarin) D->E F Sacrifice and Sample Collection (Blood & Liver) E->F G Biochemical Analysis (Serum Enzymes, MDA, GSH, Antioxidant Enzymes) F->G H Histopathological Examination F->H

In Vivo Experimental Workflow for CCl4-Induced Hepatotoxicity Study.

G cluster_pathway CCl4-Induced Oxidative Stress and Hepatotoxicity CCl4 Carbon Tetrachloride (CCl4) CYP450 Cytochrome P450 CCl4->CYP450 Metabolic Activation Trichloromethyl Trichloromethyl Radical (•CCl3) Trichloromethyl Peroxyl Radical (•OOCCl3) CYP450->Trichloromethyl LipidPeroxidation Lipid Peroxidation Trichloromethyl->LipidPeroxidation MembraneDamage Cell Membrane Damage LipidPeroxidation->MembraneDamage Hepatotoxicity Hepatotoxicity (Increased ALT, AST, ALP, GGT) MembraneDamage->Hepatotoxicity This compound This compound This compound->Trichloromethyl Radical Scavenging AntioxidantDefense Increased Antioxidant Defense (↑ GSH, SOD, CAT, GPx, GR, GST) This compound->AntioxidantDefense Enhances AntioxidantDefense->LipidPeroxidation Inhibits

Proposed Mechanism of this compound in Mitigating CCl4-Induced Hepatotoxicity.

In Vitro Antioxidant Activity

The direct antioxidant effect of this compound has been assessed by measuring its ability to inhibit lipid peroxidation in isolated rat liver and brain microsomes.[1][3]

Data Presentation

Table 3: Effect of this compound on Fe2+/Ascorbic Acid-Induced Lipid Peroxidation in Rat Liver Microsomes [1][2]

TreatmentConcentration (µM)MDA (nmol/mg protein)% Inhibition
Control-0.8 ± 0.05-
Fe2+/AA-4.2 ± 0.21-
AF + Fe2+/AA13.5 ± 0.1816.7%
AF + Fe2+/AA102.1 ± 0.1150.0%
AF + Fe2+/AA1001.1 ± 0.0673.8%
Silybin + Fe2+/AA1001.0 ± 0.0576.2%

Data are presented as mean ± SEM (n=6).

Experimental Protocol: In Vitro Lipid Peroxidation Assay[1][3]
  • Microsome Isolation: Rat liver or brain microsomes were isolated by differential centrifugation.

  • Induction of Lipid Peroxidation: Lipid peroxidation was induced by incubating the microsomes with a solution of iron (II) sulfate (FeSO4) and ascorbic acid (AA).

  • Treatment: Microsomes were pre-incubated with varying concentrations of this compound (1, 10, and 100 µM) or silybin (positive control) before the addition of the Fe2+/AA solution.

  • Measurement: The extent of lipid peroxidation was determined by measuring the formation of malondialdehyde (MDA).

Standard Antioxidant Assays (General Protocols)

While specific data for this compound in the following standard antioxidant assays are not available in the reviewed literature, these are common methods used to evaluate the antioxidant capacity of natural compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm, which corresponds to a color change from purple to yellow.[4][5][6]

  • General Protocol:

    • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.[5]

    • The test compound (this compound) at various concentrations is added to the DPPH solution.[6]

    • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).[5]

    • The absorbance is measured at 517 nm.[5]

    • The percentage of radical scavenging activity is calculated. A standard antioxidant like ascorbic acid or Trolox is used as a positive control.[4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
  • Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. Antioxidants present in the sample reduce the blue-green ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.[7][8][9]

  • General Protocol:

    • The ABTS radical cation is pre-generated by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark.[7][10]

    • The ABTS•+ solution is diluted to a specific absorbance at 734 nm.[7]

    • The test compound is added to the diluted ABTS•+ solution.[7]

    • The absorbance is measured after a defined incubation period.[7]

    • The scavenging activity is calculated and often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[8]

Cellular Antioxidant Activity (CAA) Assay
  • Principle: This cell-based assay measures the ability of an antioxidant to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) within cells. Peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) oxidize DCFH to DCF.[11][12]

  • General Protocol:

    • Adherent cells (e.g., HepG2) are seeded in a microplate and cultured to confluence.[12]

    • Cells are incubated with the test compound and DCFH-DA.[12]

    • AAPH is added to induce oxidative stress.[13]

    • The fluorescence is measured over time.[13]

    • The CAA is calculated based on the area under the curve of fluorescence versus time, with quercetin often used as a standard.[12]

Proposed Mechanism of Action and Signaling Pathways

The antioxidant activity of flavonoids like this compound is multifaceted. It involves direct scavenging of reactive oxygen species (ROS) and enhancement of the endogenous antioxidant defense system.[1] While direct evidence for this compound's interaction with specific signaling pathways is yet to be published, the observed increase in the expression of antioxidant enzymes (SOD, CAT, GPx) suggests a potential role in modulating pathways that regulate cellular antioxidant responses, such as the Nrf2-Keap1 pathway.[14][15][16]

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[15][17] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[17]

G cluster_pathway Hypothesized Nrf2-Keap1 Signaling Pathway Activation by this compound This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) This compound->Keap1_Nrf2 May Induce Dissociation ROS Reactive Oxygen Species (ROS) ROS->Keap1_Nrf2 Induces Dissociation Keap1 Keap1 (Inactive) Keap1_Nrf2->Keap1 Nrf2_free Nrf2 (Free) Keap1_Nrf2->Nrf2_free Nrf2_nucleus Nrf2 (Nucleus) Nrf2_free->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Antioxidant_Enzymes Transcription of Antioxidant Genes (e.g., SOD, CAT, GPx, GST, NQO1) ARE->Antioxidant_Enzymes Cell_Protection Cellular Protection against Oxidative Stress Antioxidant_Enzymes->Cell_Protection

Hypothesized role of this compound in the Nrf2-Keap1 signaling pathway.

Conclusion and Future Directions

This compound has demonstrated considerable antioxidant activity in both in vivo and in vitro models of oxidative stress. Its protective effects are evidenced by the normalization of liver function biomarkers, reduction of lipid peroxidation, and enhancement of the endogenous antioxidant enzyme machinery. These findings underscore the potential of this compound as a therapeutic agent for conditions associated with oxidative damage.

Future research should focus on:

  • Evaluating the antioxidant activity of this compound using a broader range of standard assays (DPPH, ABTS, ORAC, CAA) to quantify its direct radical scavenging capabilities.

  • Elucidating the precise molecular mechanisms underlying its antioxidant effects, particularly its interaction with the Nrf2-Keap1 signaling pathway and other relevant cellular pathways.

  • Investigating its bioavailability, pharmacokinetics, and safety profile in more extensive preclinical studies.

  • Exploring its therapeutic efficacy in other disease models where oxidative stress plays a pivotal role.

This technical guide provides a solid foundation for such future investigations, consolidating the current knowledge on the antioxidant properties of this compound and highlighting promising avenues for further research and development.

References

Alcesefoliside: A Technical Guide to its Cytoprotective Effects on Hepatocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alcesefoliside, a rare flavonol tetraglycoside isolated from Astragalus monspessulanus, has demonstrated significant cytoprotective and antioxidant properties in preclinical models of liver injury.[1][2] This technical guide provides an in-depth overview of the current scientific data on this compound's hepatoprotective effects, including detailed experimental protocols, quantitative data summaries, and a proposed mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of hepatology, pharmacology, and drug development.

Core Mechanism of Action: Antioxidant and Membrane Stabilizing Effects

The primary mechanism underlying the cytoprotective effects of this compound in hepatocytes is attributed to its potent antioxidant activity.[1] As a phenolic compound, this compound is capable of donating electrons to stabilize free radicals and reactive oxygen species (ROS).[1] This action is crucial in mitigating the cellular damage induced by hepatotoxins like carbon tetrachloride (CCl4), which exerts its toxicity through the generation of highly reactive free radicals such as the trichloromethyl (•CCl3) and trichloromethyl peroxyl (•OOCCl3) radicals.[1][2]

These radicals trigger a cascade of lipid peroxidation, leading to damage of cellular membranes, including the plasma membrane and membranes of organelles like the endoplasmic reticulum and mitochondria.[1][2] This membrane disintegration results in the release of intracellular enzymes such as alanine transaminase (ALT), aspartate transaminase (AST), alkaline phosphatase (ALP), and gamma-glutamyltransferase (GGT) into the bloodstream, which are key biomarkers of liver damage.[1]

This compound is believed to counteract this process by:

  • Directly scavenging free radicals , thus terminating the lipid peroxidation chain reaction.

  • Stabilizing hepatocyte membranes , which helps to prevent the leakage of intracellular enzymes and the influx of toxic substances.[1]

  • Enhancing the endogenous antioxidant defense system , by restoring the levels of reduced glutathione (GSH) and the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), glutathione reductase (GR), and glutathione S-transferase (GST).[1]

The following signaling pathway diagram illustrates the proposed mechanism of CCl4-induced hepatotoxicity and the protective intervention of this compound.

G cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm CCl4 Carbon Tetrachloride (CCl4) P450 Cytochrome P450 CCl4->P450 Metabolism CCl3_rad Trichloromethyl Radical (•CCl3) P450->CCl3_rad O2 O₂ CCl3_rad->O2 Lipid_Perox Lipid Peroxidation CCl3_rad->Lipid_Perox OOCCl3_rad Trichloromethyl Peroxyl Radical (•OOCCl3) O2->OOCCl3_rad OOCCl3_rad->Lipid_Perox Membrane_Damage Membrane Damage Lipid_Perox->Membrane_Damage Enzyme_Leakage Enzyme Leakage (ALT, AST) Membrane_Damage->Enzyme_Leakage Cell_Death Hepatocyte Death Membrane_Damage->Cell_Death Alcesefoliside_cyto This compound Alcesefoliside_cyto->CCl3_rad Inhibition Alcesefoliside_cyto->OOCCl3_rad Inhibition Antioxidant_Enzymes Endogenous Antioxidants (GSH, SOD, CAT) Alcesefoliside_cyto->Antioxidant_Enzymes Upregulation ROS_Scavenging ROS Scavenging Alcesefoliside_cyto->ROS_Scavenging Antioxidant_Enzymes->Lipid_Perox Inhibition ROS_Scavenging->Lipid_Perox Inhibition G cluster_invitro In Vitro Study cluster_invivo In Vivo Study Microsome_Isolation Isolate Rat Liver Microsomes Pre_incubation Pre-incubate with this compound/Silybin Microsome_Isolation->Pre_incubation Induction Induce Lipid Peroxidation (Fe2+/AA) Pre_incubation->Induction MDA_Assay Measure MDA Levels (TBARS) Induction->MDA_Assay Animal_Grouping Group Male Wistar Rats Treatment 21-Day Oral Treatment (AF/Silymarin) Animal_Grouping->Treatment CCl4_Admin Administer CCl4 on specific days Treatment->CCl4_Admin Sample_Collection Collect Blood and Liver Tissue (Day 22) CCl4_Admin->Sample_Collection Biochemical_Analysis Analyze Serum Enzymes & Oxidative Stress Markers Sample_Collection->Biochemical_Analysis Histopathology Histopathological Examination Sample_Collection->Histopathology

References

Preliminary Toxicity Profile of Alcesefoliside: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dated: November 19, 2025

Abstract

This technical guide provides a summary of the currently available preliminary toxicity information for Alcesefoliside, a flavonol tetraglycoside. Due to a lack of publicly available, standardized toxicology studies on this compound, this document focuses on its documented hepatoprotective and neuroprotective effects in a chemically-induced toxicity model. To provide a broader toxicological context, this guide also includes a summary of toxicity data for structurally related flavonoid glycosides, namely quercetin, rutin, and isoquercitrin. Detailed experimental protocols for the key in vitro and in vivo studies on this compound are presented, alongside visualizations of the experimental workflow and proposed mechanistic pathways. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in the safety profile of this compound.

Introduction to this compound

This compound is a rare flavonol tetraglycoside, identified as quercetin-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranoside.[1] Preliminary research has highlighted its potential cytoprotective, neuroprotective, and hepatoprotective properties.[1] These studies have primarily investigated its ability to mitigate oxidative stress-induced cellular damage. A comprehensive understanding of its toxicological profile is essential for any further therapeutic development.

This compound Toxicity Data: Hepatoprotective Studies

Currently, no standard acute, sub-chronic, or genotoxicity studies for this compound are publicly available. The existing data focuses on its protective effects against carbon tetrachloride (CCl4)-induced hepatotoxicity in rats.

In Vivo Hepatoprotective Study in Rats

An in vivo study on male Wistar rats demonstrated that this compound, at a dose of 10 mg/kg, significantly mitigated the hepatotoxic effects of CCl4.[1][2] Treatment with this compound led to a normalization of serum and antioxidant enzyme activities, as well as a reduction in lipid peroxidation.[1][2] Histological examination of the liver in this compound-treated rats showed a reduction in lipid accumulation and structural damage compared to the CCl4-only group.[1][2][3]

Table 1: Effects of this compound on Serum Enzyme Levels in CCl4-Induced Hepatotoxicity in Rats

ParameterControl GroupCCl4 GroupCCl4 + this compound (10 mg/kg)
AST (U/L)NormalIncreased by 65%Significantly decreased compared to CCl4 group
ALT (U/L)NormalIncreased by 53%Significantly decreased compared to CCl4 group
ALP (U/L)NormalIncreased by 49%Significantly decreased compared to CCl4 group
GGT (U/L)NormalIncreased by 39%Significantly decreased compared to CCl4 group

Source: Data synthesized from Kondeva-Burdina et al.[1]

Table 2: Effects of this compound on Hepatic Oxidative Stress Markers in CCl4-Induced Hepatotoxicity in Rats

ParameterControl GroupCCl4 GroupCCl4 + this compound (10 mg/kg)
MDANormalIncreased by 41%Decreased by 23% compared to CCl4 group
GSHNormalDecreased by 50%Increased by 77% compared to CCl4 group
CAT ActivityNormalDecreased by 48%Increased by 77% compared to CCl4 group
SOD ActivityNormalDecreased by 36%Increased by 53% compared to CCl4 group
GPx ActivityNormalDecreased by 48%Increased by 51% compared to CCl4 group
GST ActivityNormalDecreased by 46%Increased by 66% compared to CCl4 group

Source: Data synthesized from Kondeva-Burdina et al.[1]

In Vitro Antioxidant Study

In an in vitro model using rat liver microsomes, this compound demonstrated concentration-dependent antioxidant activity against iron-induced lipid peroxidation.[1] At a concentration of 100 µmol, this compound reduced malondialdehyde (MDA) production by 59%.[1]

Toxicological Data of Structurally Related Flavonoid Glycosides

Given the absence of specific toxicity data for this compound, the following tables summarize available information for the related flavonoid glycosides: quercetin, rutin, and isoquercitrin. It is crucial to note that this data is not directly applicable to this compound but provides a contextual reference.

Table 3: Acute Toxicity Data for Related Flavonoid Glycosides

CompoundSpeciesRouteLD50Source
RutinMale MiceIntraperitoneal1.51 g/kg[3][4]
RutinFemale MiceIntraperitoneal1.49 g/kg[3][4]
Flavonoid Rich Fraction (Monodora tenuifolia)MiceOral> 5000 mg/kg[5]

Table 4: Sub-chronic Toxicity Data for Related Flavonoid Glycosides

CompoundSpeciesDurationNOAELFindingsSource
Enzymatically Decomposed Rutin (mainly isoquercitrin)Male Wistar Rats13 weeks539 mg/kg/day (1% in diet)Reduced body weight gain and decreased erythrocytic parameters at 5% dose.[6]
Enzymatically Decomposed Rutin (mainly isoquercitrin)Female Wistar Rats13 weeks3227 mg/kg/day (5% in diet)No adverse effects observed.[6]
Alpha-glycosyl isoquercitrin (AGIQ)Male Sprague-Dawley Rats90 days3461 mg/kg/day (5.0% in diet)No adverse clinical signs or histopathological endpoints.[7]
Alpha-glycosyl isoquercitrin (AGIQ)Female Sprague-Dawley Rats90 days3867 mg/kg/day (5.0% in diet)No adverse clinical signs or histopathological endpoints.[7]

Table 5: Genotoxicity Data for Related Flavonoids

CompoundTest SystemMetabolic ActivationResultSource
MyricitrinBacterial Reverse Mutation AssayWith and withoutNegative[1]
Myricetin (aglycone of Myricitrin)Bacterial Reverse Mutation AssayWithPositive (frameshift mutations)[1]
MyricitrinIn vitro Micronucleus Assay (human TK6 cells)WithoutPositive[1]
MyricitrinIn vitro Micronucleus Assay (human TK6 cells)WithNegative[1]
MyricitrinIn vivo Micronucleus/Comet Assay (mice)N/ANegative[1]
VitexinSomatic Mutation and Recombination Test (Drosophila melanogaster)N/ANot genotoxic[8]

Experimental Protocols

In Vivo CCl4-Induced Hepatotoxicity Study
  • Test System: Male Wistar rats (200-250 g).

  • Groups:

    • Control group.

    • CCl4 only group.

    • This compound (10 mg/kg) pre-treatment for 7 days, followed by CCl4 administration and curative treatment with this compound for 14 days.

    • Silymarin (positive control) group.

  • Toxicant Administration: Carbon tetrachloride (CCl4) administered orally.

  • Parameters Measured:

    • Serum levels of aspartate aminotransferase (AST), alanine aminotransferase (ALT), alkaline phosphatase (ALP), and gamma-glutamyl transferase (GGT).

    • Hepatic levels of malondialdehyde (MDA) and reduced glutathione (GSH).

    • Activity of antioxidant enzymes: catalase (CAT), superoxide dismutase (SOD), glutathione peroxidase (GPx), and glutathione S-transferase (GST).

    • Histopathological examination of liver tissue.

  • Ethical Approval: All procedures were approved by the Bulgarian Food Safety Agency and followed the European Convention for the Protection of Vertebrate Animals used for Experimental and other Scientific Purposes.[1]

In Vitro Iron-Induced Lipid Peroxidation Assay
  • Test System: Isolated rat liver microsomes.

  • Treatment: Pre-incubation with this compound (1, 10, and 100 µmol) or silybin (positive control) for 15 minutes at 37°C.

  • Induction of Lipid Peroxidation: Addition of iron sulphate and ascorbic acid.

  • Parameter Measured: Malondialdehyde (MDA) quantity as an indicator of lipid peroxidation.

Visualizations

Experimental_Workflow_In_Vivo cluster_setup Animal Preparation cluster_treatment Treatment Protocol (21 days) cluster_analysis Analysis animal Male Wistar Rats acclimatization 7-day Acclimatization animal->acclimatization pretreatment 7-day Pre-treatment (this compound 10 mg/kg or Vehicle) acclimatization->pretreatment induction CCl4 Administration (single oral dose) pretreatment->induction curative 14-day Curative Treatment (this compound 10 mg/kg or Vehicle) induction->curative blood Blood Collection (Serum Enzyme Analysis) curative->blood liver Liver Homogenization (Oxidative Stress Markers) curative->liver histo Histopathology curative->histo

In Vivo Hepatotoxicity Study Workflow

CCl4_Toxicity_Pathway CCl4 Carbon Tetrachloride (CCl4) CYP450 Cytochrome P450 CCl4->CYP450 Metabolism FreeRadicals Trichloromethyl (·CCl3) Trichloromethylperoxyl (·OOCCl3) CYP450->FreeRadicals Bioactivation LipidPeroxidation Lipid Peroxidation FreeRadicals->LipidPeroxidation OxidativeStress Oxidative Stress FreeRadicals->OxidativeStress MembraneDamage Cell Membrane Damage LipidPeroxidation->MembraneDamage EnzymeLeakage ↑ Serum Enzymes (ALT, AST, ALP, GGT) MembraneDamage->EnzymeLeakage Hepatotoxicity Hepatotoxicity EnzymeLeakage->Hepatotoxicity GSH_Depletion ↓ GSH OxidativeStress->GSH_Depletion AntioxidantEnzymes ↓ Antioxidant Enzymes (SOD, CAT, GPx, GST) OxidativeStress->AntioxidantEnzymes GSH_Depletion->Hepatotoxicity AntioxidantEnzymes->Hepatotoxicity This compound This compound This compound->FreeRadicals Scavenging This compound->OxidativeStress Inhibition

CCl4-Induced Hepatotoxicity and this compound's Protective Mechanism

Discussion and Future Directions

The available data suggests that this compound exhibits protective effects against CCl4-induced hepatotoxicity in rats, likely through its antioxidant properties. No overt signs of toxicity were observed in the animals treated with this compound at 10 mg/kg during these studies.[1] However, the absence of standardized toxicological studies, including acute, sub-chronic, and genotoxicity assessments, represents a significant data gap.

The toxicological data for related flavonoid glycosides such as rutin and isoquercitrin indicate a generally low order of acute toxicity. Sub-chronic studies on isoquercitrin suggest high NOAELs. Genotoxicity findings for flavonoids are mixed, with some compounds showing mutagenic potential in in vitro assays, which is not always replicated in in vivo systems.

To thoroughly evaluate the safety profile of this compound, the following studies are recommended in accordance with OECD guidelines:

  • Acute Oral Toxicity Study (OECD 423/425): To determine the LD50 and identify signs of acute toxicity.

  • Sub-chronic 28-day or 90-day Oral Toxicity Study (OECD 407/408): To identify potential target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Bacterial Reverse Mutation Test (Ames Test, OECD 471): To assess mutagenic potential.

  • In Vitro Mammalian Cell Micronucleus Test (OECD 487): To evaluate clastogenic and aneugenic potential.

  • In Vivo Erythrocyte Micronucleus Test (OECD 474): To confirm in vitro genotoxicity findings in a whole animal model.

Conclusion

Preliminary studies on this compound indicate a favorable profile in a specific model of hepatotoxicity, suggesting antioxidant and cytoprotective activities. However, a comprehensive toxicological evaluation based on standardized guidelines is necessary to establish a definitive safety profile for this compound. The data on related flavonoid glycosides provides a useful, albeit indirect, reference for potential toxicological endpoints. Further research is imperative to fully characterize the safety of this compound for any potential therapeutic applications.

References

Alcesefoliside: A Technical Overview of its Chemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alcesefoliside, a rare flavonol tetraglycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical identity, alongside a detailed exploration of its biological activities, with a particular focus on its antioxidant and hepatoprotective properties. This document summarizes key quantitative data, outlines experimental methodologies from pivotal studies, and presents a visual representation of its mechanism of action.

Chemical Identity

This compound is chemically identified by the following properties:

PropertyValueCitation
CAS Number 124151-38-8
Molecular Formula C33H40O20
Molecular Weight 756.66 g/mol
IUPAC Name 2-(3,4-dihydroxyphenyl)-3-[[(2S,3R,4S,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxymethyl]oxan-2-yl]oxy]-5,7-dihydroxy-chromen-4-one
Synonyms Quercetin 3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranoside[1]
Class Flavonol Glycoside
Appearance Yellow powder
Source Isolated from plants such as Rubus alceifolius Poir., Astragalus monspessulanus, and Nitraria sibirica Pall.

Biological Activity and Mechanism of Action

This compound has demonstrated significant antioxidant and cytoprotective effects in both in vitro and in vivo models.[1] Its primary mechanism of action is attributed to its ability to scavenge free radicals and mitigate oxidative stress.[1][2]

Antioxidant and Hepatoprotective Effects

Studies have shown that this compound protects against chemically-induced liver damage by reducing lipid peroxidation and enhancing the endogenous antioxidant defense systems.[1][3] In models of carbon tetrachloride (CCl4)-induced hepatotoxicity, this compound treatment has been shown to normalize elevated serum enzyme levels and restore depleted glutathione (GSH) levels.[1][4]

The proposed mechanism for its hepatoprotective activity involves the direct scavenging of reactive oxygen species (ROS) generated by toxins like CCl4, thereby preventing damage to cellular macromolecules, including lipids, proteins, and DNA.[1][3]

Alcesefoliside_Mechanism cluster_cell Hepatocyte Toxin Toxin (e.g., CCl4) ROS Increased ROS (Oxidative Stress) Toxin->ROS Induces Damage Cellular Damage (Lipid Peroxidation) ROS->Damage Causes This compound This compound This compound->ROS Scavenges in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Isolation Isolate Rat Liver Microsomes Pre-incubation Pre-incubate with This compound Isolation->Pre-incubation Induction Induce Lipid Peroxidation (Fe2+/Ascorbic Acid) Pre-incubation->Induction Incubation Incubate Induction->Incubation TBARS Measure MDA Levels (TBARS Assay) Incubation->TBARS in_vivo_workflow cluster_groups Animal Grouping cluster_procedure Procedure cluster_endpoints Endpoints Control Control Treatment Administer Treatments CCl4 CCl4 Alcesefoliside_CCl4 This compound + CCl4 Alcesefoliside_Only This compound Only Induction Induce Liver Injury (CCl4) Treatment->Induction Sacrifice Sacrifice and Sample Collection Induction->Sacrifice Biochemistry Serum Biochemistry (AST, ALT, ALP) Sacrifice->Biochemistry Oxidative_Stress Hepatic Oxidative Stress (MDA, GSH, SOD, CAT) Sacrifice->Oxidative_Stress Histology Histopathology (H&E) Sacrifice->Histology

References

A Comprehensive Review of Alcesefoliside Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Alcesefoliside, a rare flavonol tetraglycoside, has emerged as a compound of significant interest in the scientific community due to its promising cytoprotective, hepatoprotective, and neuroprotective properties.[1] Isolated from Astragalus monspessulanus, this natural compound has demonstrated potent antioxidant activities in various preclinical studies.[1][2] This technical guide provides a comprehensive review of the existing literature on this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the studied biological processes to facilitate further research and drug development efforts.

Quantitative Data Summary

The biological efficacy of this compound has been quantified in several key studies. The following tables summarize the significant in vitro and in vivo findings.

Table 1: In Vitro Antioxidant Activity of this compound in Rat Liver and Brain Microsomes

Model SystemTreatmentConcentration (µmol)Effect on Malondialdehyde (MDA) LevelsReference
Rat Liver Microsomes (Fe²⁺/AA-induced LPO)This compound100Significant reduction, comparable to silybin[1][2]
10Concentration-dependent reduction[1][2]
1Concentration-dependent reduction[1][2]
Rat Brain Microsomes (Fe²⁺/AA-induced LPO)This compound10044% decrease (p < 0.05)[3]
1034% decrease (p < 0.05)[3]
Rat Brain Microsomes (Pure)This compound-29% decrease in MDA formation (p < 0.05)[3]

LPO: Lipid Peroxidation; Fe²⁺/AA: Iron (II) sulfate/Ascorbic Acid

Table 2: In Vivo Effects of this compound on Carbon Tetrachloride (CCl₄)-Induced Toxicity in Rats

ParameterTreatment GroupDosageOutcomeReference
Hepatoprotective Effects
Serum Enzymes (ALT, AST)CCl₄ + this compound10 mg/kg, p.o.Normalization of enzyme activities[1][2]
Liver MDACCl₄ + this compound10 mg/kg, p.o.Normalization of MDA levels[1][2]
Liver GSHCCl₄ + this compound10 mg/kg, p.o.Normalization of GSH levels[1][2]
Antioxidant Enzymes (SOD, CAT, GPx)CCl₄ + this compound10 mg/kg, p.o.Normalization of enzyme activities[1]
Liver HistologyCCl₄ + this compound10 mg/kg, p.o.Reduced lipid accumulation and structural alterations[1][2][4]
Neuroprotective Effects
Brain MDACCl₄ + this compound-Normalization of MDA levels[5]
Brain GSHCCl₄ + this compound-Normalization of GSH levels[5]
Antioxidant Enzymes (SOD, CAT, GPx, GR, GST)CCl₄ + this compound-Normalization of enzyme activities[5][6]
Acetylcholinesterase (AChE) ActivityCCl₄-66% decrease (p < 0.05)[3]
Brain HistologyCCl₄ + this compound-Correlated with biochemical improvements[5]

ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; MDA: Malondialdehyde; GSH: Reduced Glutathione; SOD: Superoxide Dismutase; CAT: Catalase; GPx: Glutathione Peroxidase; GR: Glutathione Reductase; GST: Glutathione-S-Transferase; p.o.: per os (by mouth)

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline the key experimental protocols employed in this compound studies.

This protocol is designed to assess the direct antioxidant capacity of this compound by measuring the inhibition of lipid peroxidation in isolated rat liver or brain microsomes.

  • Microsome Isolation:

    • Sacrifice male Wistar rats via cervical decapitation.

    • Perfuse the liver with ice-cold 1.15% KCl.

    • Homogenize the liver in ice-cold 0.1 M Tris-potassium buffer (pH 7.5).

    • Centrifuge the homogenate at 10,000 x g for 20 minutes to obtain the post-mitochondrial fraction.

    • Centrifuge the supernatant at 105,000 x g for 60 minutes to pellet the microsomal fraction.

    • Re-suspend the microsomal pellets in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.[1]

  • Pre-incubation and Induction of Lipid Peroxidation:

    • Pre-incubate the isolated microsomes with varying concentrations of this compound (1, 10, and 100 µmol) or a reference compound like silybin at 37°C for 15 minutes.[1][7]

    • Initiate lipid peroxidation by adding a 20 mM solution of iron (II) sulfate and a 0.5 mM solution of ascorbic acid.[7]

  • Measurement of Malondialdehyde (MDA):

    • Stop the reaction after 20 minutes by adding a mixture of 25% trichloroacetic acid (TCA) and 0.67% thiobarbituric acid (TBA).[7]

    • Measure the quantity of MDA, a marker of lipid peroxidation, spectrophotometrically.[7]

This protocol evaluates the protective effects of this compound against chemically-induced organ damage in a live animal model.

  • Animal Model and Dosing Regimen:

    • Use male Wistar rats, randomly allocated into experimental groups (n=6).[1][7]

    • Group 1 (Control): Administer olive oil (1.25 mL/kg, p.o.).[1][7]

    • Group 2 (this compound Alone): Administer this compound (10 mg/kg, p.o.) for 21 days.[1][7]

    • Group 3 (Positive Control): Administer silymarin (100 mg/kg, p.o.) for 21 days.[7]

    • Group 4 (CCl₄ Alone): Administer a single dose of 10% CCl₄ in olive oil (1.25 mL/kg, p.o.) on the 7th day.[1][7]

    • Group 5 (Pre- and Curative Treatment): Administer this compound (10 mg/kg, p.o.) for 7 days. On the 7th day, 90 minutes after the last this compound dose, administer CCl₄. Continue this compound treatment for an additional 14 days.[1][7]

  • Biochemical Analysis:

    • At the end of the treatment period, collect blood samples to measure serum levels of liver enzymes (AST, ALT, ALP, LDH, GGT).[7]

    • Euthanize the animals and collect liver and brain tissues.

    • Prepare 10% tissue homogenates in 0.05 M phosphate buffer (pH 7.4).[1]

    • Measure the levels of MDA and reduced glutathione (GSH) in the homogenates.[1]

    • Determine the activity of antioxidant enzymes (Catalase, Superoxide Dismutase, Glutathione Peroxidase) in the supernatant of the homogenates.[1]

  • Histopathological Examination:

    • Fix liver and brain tissues in 10% neutral buffered formalin.

    • Embed the tissues in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • Examine the stained sections under a microscope to assess cellular architecture, lipid accumulation, and other structural changes.[2]

Visualizing the Mechanisms and Workflows

To better understand the experimental designs and the proposed mechanism of action of this compound, the following diagrams have been generated.

Experimental_Workflow_In_Vivo cluster_groups Animal Groups (Male Wistar Rats) cluster_treatment Treatment Regimen cluster_analysis Endpoint Analysis Control Group 1: Olive Oil Day1_7 Days 1-7: Dosing Control->Day1_7 AF_only Group 2: this compound (10 mg/kg) AF_only->Day1_7 SL_only Group 3: Silymarin (100 mg/kg) SL_only->Day1_7 CCl4_only Group 4: CCl4 Day7 Day 7: CCl4 Induction CCl4_only->Day7 AF_CCl4 Group 5: this compound + CCl4 AF_CCl4->Day1_7 Day1_7->Day7 Day8_21 Days 8-21: Curative Dosing Day7->Day8_21 Biochem Biochemical Analysis (Serum Enzymes, MDA, GSH) Day8_21->Biochem Histo Histopathological Examination Day8_21->Histo Proposed_Mechanism_of_Action CCl4 Carbon Tetrachloride (CCl4) ROS Reactive Oxygen Species (ROS) (e.g., •CCl3, •OOCCl3) CCl4->ROS Metabolic Activation OxidativeStress Oxidative Stress ROS->OxidativeStress LipidPeroxidation Lipid Peroxidation (MDA↑) OxidativeStress->LipidPeroxidation GSH_Depletion GSH Depletion (GSH↓) OxidativeStress->GSH_Depletion Enzyme_Inactivation Antioxidant Enzyme Inactivation (SOD↓, CAT↓) OxidativeStress->Enzyme_Inactivation CellDamage Hepatocyte & Neuronal Damage LipidPeroxidation->CellDamage GSH_Depletion->CellDamage Enzyme_Inactivation->CellDamage This compound This compound This compound->ROS Scavenges This compound->OxidativeStress Inhibits

References

Methodological & Application

Application Notes & Protocols: Isolation of Alcesefoliside from Astragalus monspessulanus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Alcesefoliside is a rare flavonol triglycoside that has been identified in the aerial parts of Astragalus monspessulanus.[1][2][3] This compound has demonstrated significant cytoprotective activity, making it a person of interest for further pharmacological investigation.[3][4][5] These application notes provide a detailed protocol for the extraction, fractionation, and purification of this compound from Astragalus monspessulanus, based on established phytochemical methodologies for flavonoids and saponins from this genus.[2][6][7]

Data Presentation:

The following tables summarize the expected yields and solvent systems to be used in the isolation process. These values are indicative and may require optimization based on the specific plant material and laboratory conditions.

Table 1: Extraction and Fractionation Parameters

ParameterValue/SolventPurpose
Extraction Solvent80% Methanol (MeOH) in H₂OTo extract a broad range of polar and semi-polar compounds, including flavonoids and saponins.
Initial Fractionation Solvent 1n-HexaneTo remove non-polar compounds like lipids and chlorophyll.
Initial Fractionation Solvent 2Ethyl Acetate (EtOAc)To extract flavonoids and other compounds of medium polarity.
Final Fractionation Solventn-Butanol (n-BuOH)To isolate highly polar compounds, including glycosides like this compound.
Expected Yield of n-BuOH FractionVariable, typically a few percent of the initial crude extract.This fraction is enriched with saponins and flavonoid glycosides.

Table 2: Chromatographic Purification Parameters

StageStationary PhaseMobile Phase (Gradient)Detection
Column Chromatography (CC) Silica GelChloroform (CHCl₃) : Methanol (MeOH) gradientThin Layer Chromatography (TLC)
Preparative HPLC (Prep-HPLC) C18 Reversed-PhaseAcetonitrile (ACN) : Water (H₂O) with 0.1% Formic Acid (gradient)UV Detector (e.g., at 254 nm and 280 nm)

Experimental Protocols

This section details the step-by-step methodology for the isolation of this compound from the aerial parts of Astragalus monspessulanus.

Part 1: Plant Material Preparation and Extraction
  • Collection and Preparation: Collect the aerial parts (leaves, stems, and flowers) of Astragalus monspessulanus during its flowering season. Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until it is brittle.

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for extraction.

  • Maceration Extraction:

    • Place the powdered plant material (e.g., 1 kg) in a large container.

    • Add 80% aqueous methanol (e.g., 5 L) to the powder.

    • Stir the mixture periodically and allow it to macerate for 48-72 hours at room temperature.

    • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

  • Concentration: Combine all the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanol extract.

Part 2: Solvent-Solvent Fractionation
  • Suspension: Suspend the crude methanol extract in distilled water (e.g., 500 mL).

  • n-Hexane Partitioning:

    • Transfer the aqueous suspension to a separatory funnel.

    • Add an equal volume of n-hexane (e.g., 500 mL) and shake vigorously.

    • Allow the layers to separate and collect the lower aqueous layer.

    • Repeat the n-hexane partitioning two more times to remove non-polar constituents. Discard the n-hexane fractions.

  • Ethyl Acetate Partitioning:

    • To the remaining aqueous layer, add an equal volume of ethyl acetate (e.g., 500 mL) and shake.

    • Collect the upper ethyl acetate layer.

    • Repeat this partitioning step two more times.

    • Combine the ethyl acetate fractions and concentrate them to dryness. This fraction will contain flavonoids of lower polarity.

  • n-Butanol Partitioning:

    • To the remaining aqueous layer, add an equal volume of n-butanol (e.g., 500 mL) and shake.

    • Collect the upper n-butanol layer.

    • Repeat the partitioning two more times.

    • Combine the n-butanol fractions and concentrate under reduced pressure to obtain the n-butanol fraction, which is expected to be rich in this compound.[6][7]

Part 3: Chromatographic Purification
  • Silica Gel Column Chromatography:

    • Pre-treat the dried n-butanol fraction with a small amount of silica gel to create a dry powder.

    • Pack a glass column with silica gel slurried in chloroform.

    • Load the sample onto the top of the column.

    • Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol.

    • Collect fractions of a fixed volume (e.g., 20 mL).

    • Monitor the fractions by Thin Layer Chromatography (TLC) using a mobile phase such as chloroform:methanol:water (e.g., 80:20:2 v/v/v) and visualize under UV light and after spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

    • Combine fractions with similar TLC profiles that are positive for flavonoid glycosides.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Dissolve the combined and concentrated fractions from the previous step in a suitable solvent (e.g., methanol).

    • Filter the solution through a 0.45 µm syringe filter.

    • Purify the sample using a preparative HPLC system with a C18 column.

    • Elute with a gradient of acetonitrile in water (both containing 0.1% formic acid), for example, starting from 10% acetonitrile and increasing to 50% over 40 minutes.

    • Monitor the elution at 254 nm and 280 nm.

    • Collect the peak corresponding to the retention time of this compound (a reference standard would be ideal for confirmation).

    • Concentrate the collected fraction to obtain pure this compound.

  • Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).[1][3]

Visualizations

Experimental Workflow Diagram

Isolation_Workflow Plant Dried & Powdered Astragalus monspessulanus Extraction Maceration with 80% Methanol Plant->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Methanol Extract Filtration->CrudeExtract Suspension Suspend in Water CrudeExtract->Suspension Hexane_Partition Partition with n-Hexane Suspension->Hexane_Partition Hexane_Fraction n-Hexane Fraction (Discard) Hexane_Partition->Hexane_Fraction Aqueous_Layer1 Aqueous Layer Hexane_Partition->Aqueous_Layer1 Aqueous EtOAc_Partition Partition with Ethyl Acetate Aqueous_Layer1->EtOAc_Partition EtOAc_Fraction Ethyl Acetate Fraction EtOAc_Partition->EtOAc_Fraction Aqueous_Layer2 Aqueous Layer EtOAc_Partition->Aqueous_Layer2 Aqueous BuOH_Partition Partition with n-Butanol Aqueous_Layer2->BuOH_Partition BuOH_Fraction n-Butanol Fraction (Rich in this compound) BuOH_Partition->BuOH_Fraction Column_Chromo Silica Gel Column Chromatography BuOH_Fraction->Column_Chromo Fractions Combined Fractions Column_Chromo->Fractions Prep_HPLC Preparative HPLC (C18 Column) Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Analysis Spectroscopic Analysis (NMR, MS) Pure_Compound->Analysis

Caption: Overall workflow for the isolation of this compound.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical progression of the purification process, from a complex mixture to an isolated compound.

Purification_Logic Crude_Mixture Crude Plant Extract (Complex Mixture) Polarity_Separation Solvent Partitioning (Polarity-based Separation) Crude_Mixture->Polarity_Separation leads to Enriched_Fraction n-Butanol Fraction (Enriched in Glycosides) Polarity_Separation->Enriched_Fraction Primary_Purification Column Chromatography (Further Separation) Enriched_Fraction->Primary_Purification undergoes Semi_Pure Semi-pure Fractions Primary_Purification->Semi_Pure Final_Purification Preparative HPLC (High-Resolution Separation) Semi_Pure->Final_Purification is subjected to Isolated_Compound Isolated this compound Final_Purification->Isolated_Compound

Caption: Logical flow of the purification process.

References

Alcesefoliside: A Detailed Protocol for Extraction, Purification, and Elucidation of its Antioxidant Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alcesefoliside, a rare flavonol tetraglycoside, has demonstrated significant cytoprotective, neuroprotective, and hepatoprotective activities, primarily attributed to its antioxidant properties.[1][2][3] This document provides a comprehensive guide for the extraction and purification of this compound from Astragalus monspessulanus. Furthermore, it delineates the widely accepted antioxidant signaling pathway through which quercetin glycosides, such as this compound, are believed to exert their effects. The protocols and data presented herein are compiled from peer-reviewed literature to ensure accuracy and reproducibility, serving as a valuable resource for researchers investigating the therapeutic potential of this promising natural compound.

Introduction

This compound (quercetin-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranoside) is a complex flavonoid found in plants of the Astragalus genus.[1][2] Flavonoids are a major class of secondary metabolites in Astragalus species, known for a wide range of pharmacological effects, including immunomodulatory, anti-inflammatory, and antioxidant activities.[4] The potent antioxidant capacity of this compound makes it a compound of interest for the development of novel therapeutics against oxidative stress-related pathologies.[1][3] The following sections provide detailed protocols for the isolation of high-purity this compound and a summary of its mechanism of action.

Extraction and Purification of this compound

The following protocol is based on the successful isolation of this compound from the aerial parts of Astragalus monspessulanus.[1]

Experimental Workflow

Extraction_Purification_Workflow plant_material Powdered Aerial Parts of Astragalus monspessulanus extraction Reflux Extraction (80% Methanol) plant_material->extraction Solid-to-Liquid partitioning Liquid-Liquid Partitioning extraction->partitioning Crude Extract chromatography1 Diaion HP-20 Column (H₂O-MeOH Gradient) partitioning->chromatography1 n-BuOH Fraction chromatography2 Sephadex LH-20 Column (Methanol) chromatography1->chromatography2 Fraction III chromatography3 ODS C18 LPLC (MeOH-H₂O) chromatography2->chromatography3 Subfraction A4 chromatography4 Semi-Preparative HPLC (MeCN-H₂O) chromatography3->chromatography4 Purified Fraction final_product Pure this compound (98%) chromatography4->final_product Isolated Compound

Caption: Workflow for this compound Extraction and Purification.

Detailed Protocols

1. Plant Material and Initial Extraction

  • Plant Material: Air-dried and powdered aerial parts of Astragalus monspessulanus.

  • Extraction Solvent: 80% Methanol (MeOH) in water.

  • Protocol:

    • Combine the powdered plant material with the 80% methanol solution at a solid-to-liquid ratio of approximately 1:10 to 1:20 (w/v).

    • Perform exhaustive extraction under reflux for a period of 2-3 hours.

    • After extraction, filter the mixture to separate the liquid extract from the solid plant residue.

    • Concentrate the filtrate under reduced pressure to obtain the crude methanol extract.

2. Liquid-Liquid Partitioning

  • Solvents: Chloroform (CHCl₃), Ethyl Acetate (EtOAc), and n-Butanol (n-BuOH).

  • Protocol:

    • Suspend the crude methanol extract in water.

    • Successively partition the aqueous suspension with CHCl₃, EtOAc, and n-BuOH.

    • Collect the n-BuOH fraction, which will contain the polar glycosides, including this compound.

    • Concentrate the n-BuOH fraction under reduced pressure.

3. Chromatographic Purification

The purification of this compound from the n-BuOH extract is a multi-step process involving several chromatographic techniques.

  • Step 1: Diaion HP-20 Column Chromatography

    • Stationary Phase: Diaion HP-20 resin.

    • Mobile Phase: A stepwise gradient of methanol in water (H₂O-MeOH), starting from 100% H₂O and gradually increasing the methanol concentration to 100% MeOH.

    • Protocol:

      • Dissolve the concentrated n-BuOH extract (53.6 g) in a minimal amount of the initial mobile phase (100% H₂O).

      • Load the sample onto a pre-equilibrated Diaion HP-20 column.

      • Elute the column with a stepwise gradient of increasing methanol concentration (e.g., 0%, 20%, 40%, 60%, 80%, 100% MeOH in H₂O).

      • Collect the fractions and monitor by thin-layer chromatography (TLC). Combine the fractions containing the target compound (in this case, Fraction III was identified as containing this compound).[1]

  • Step 2: Sephadex LH-20 Column Chromatography

    • Stationary Phase: Sephadex LH-20.

    • Mobile Phase: 100% Methanol.

    • Protocol:

      • Concentrate the this compound-containing fraction (Fraction III) from the previous step.

      • Dissolve the residue in methanol and apply it to a Sephadex LH-20 column.

      • Elute the column with 100% methanol.

      • Collect the resulting subfractions (in this case, Subfraction A4 was further purified).[1]

  • Step 3: Low-Pressure Liquid Chromatography (LPLC) over ODS C18

    • Stationary Phase: Octadecyl-silica (ODS C18).

    • Mobile Phase: 40% Methanol in water (40:60, v/v).

    • Protocol:

      • Subject the enriched subfraction (Subfraction A4) to repeated LPLC on an ODS C18 column.

      • Elute with an isocratic mobile phase of 40% methanol in water.

      • Collect and combine the fractions containing the purified compound.

  • Step 4: Semi-Preparative High-Performance Liquid Chromatography (HPLC)

    • Stationary Phase: A suitable semi-preparative C18 column (e.g., 10 x 250 mm, 5 µm).

    • Mobile Phase: 14% Acetonitrile in water (14:86, v/v).[1]

    • Protocol:

      • Perform final purification using an isocratic semi-preparative HPLC system.

      • Inject the purified fraction from the LPLC step.

      • Monitor the elution at a suitable wavelength for flavonoids (e.g., 254 nm or 360 nm).

      • Collect the peak corresponding to this compound.

      • Evaporate the solvent to obtain pure this compound.

Quantitative Data

The following table summarizes the quantitative data from the described purification protocol.[1]

ParameterValue
Starting Material (n-BuOH extract)53.6 g
Final Yield of this compound435 mg
Purity (by HPLC)98%

Antioxidant Signaling Pathway of this compound

This compound, being a quercetin glycoside, is proposed to exert its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a primary cellular defense mechanism against oxidative stress.

Signaling Pathway Diagram

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Targets for degradation Nrf2_n Nrf2 Nrf2_free->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1, GCLC) ARE->Antioxidant_Genes Promotes transcription Cell_Protection Cellular Protection & Reduced Oxidative Stress Antioxidant_Genes->Cell_Protection Leads to

Caption: this compound-mediated Nrf2 Antioxidant Signaling Pathway.

Mechanism of Action
  • Inhibition of Keap1: Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

  • Nrf2 Activation: this compound, or its aglycone quercetin, can induce the dissociation of Nrf2 from Keap1. This can occur through direct interaction with Keap1 or by modulating upstream signaling kinases. Oxidative stress, which this compound helps to mitigate, also triggers this dissociation.

  • Nuclear Translocation: Once released from Keap1, Nrf2 translocates into the nucleus.

  • ARE Binding and Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes.

  • Upregulation of Antioxidant Enzymes: This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant and phase II detoxifying enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

  • Cellular Protection: The resulting increase in these protective proteins enhances the cell's capacity to neutralize reactive oxygen species (ROS) and other harmful electrophiles, thereby reducing oxidative stress and protecting the cell from damage.

Conclusion

The protocols outlined in this document provide a robust framework for the successful extraction and purification of this compound, a flavonol tetraglycoside with considerable therapeutic promise. The elucidation of its likely involvement in the Nrf2 signaling pathway offers a clear direction for future research into its precise molecular mechanisms of action. This information is intended to facilitate further investigation into the pharmacological properties of this compound and accelerate its potential development as a novel therapeutic agent.

References

Application Notes and Protocols for In Vitro Antioxidant Activity Testing of Alcesefoliside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alcesefoliside, a rare flavonol tetraglycoside (quercetin-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranoside), has been identified as a compound with significant antioxidant potential.[1][2][3] Isolated from species such as Astragalus monspessulanus, this natural product has demonstrated cytoprotective, hepatoprotective, and neuroprotective effects, which are largely attributed to its ability to counteract oxidative stress.[1][2][4][5] Experimental studies suggest that this compound exerts its antioxidant effects by scavenging free radicals and reducing lipid peroxidation, similar to other phenolic compounds.[1][2]

These application notes provide detailed protocols for assessing the in vitro antioxidant activity of this compound using common and biologically relevant assays. The methodologies described include chemical-based assays (DPPH and ABTS) for evaluating radical scavenging activity and a cell-based assay (Cellular Antioxidant Activity) to determine its efficacy in a biological system.[6][7][8]

Data Presentation

The following tables represent hypothetical data for the antioxidant activity of this compound in various assays. These are provided for illustrative purposes to guide data presentation and interpretation.

Table 1: DPPH Radical Scavenging Activity of this compound

Concentration (µg/mL)% Inhibition (Mean ± SD)IC50 (µg/mL)
1015.2 ± 1.8
2535.8 ± 2.5
5052.1 ± 3.148.5
10078.4 ± 4.2
20091.3 ± 2.9
Ascorbic Acid (Positive Control)8.2

Table 2: ABTS Radical Cation Scavenging Activity of this compound

Concentration (µg/mL)% Inhibition (Mean ± SD)Trolox Equivalents (TEAC) (µM Trolox/µg this compound)
518.9 ± 2.1
1038.2 ± 3.0
2065.7 ± 4.53.285
4089.1 ± 3.8
8095.4 ± 2.4
Trolox (Standard)1.0

Table 3: Cellular Antioxidant Activity (CAA) of this compound in HepG2 Cells

Concentration (µM)CAA Units (µmol QE/100 µmol)
15.6
522.8
1045.2
2578.9
5095.1
Quercetin (Standard)100

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the principle that an antioxidant will donate a hydrogen atom to the stable DPPH free radical, causing a color change from purple to yellow, which can be measured spectrophotometrically.[9][10]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in the dark.[10]

  • Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO). Create a series of dilutions to achieve a range of final concentrations (e.g., 10-200 µg/mL). Prepare similar dilutions for the positive control.[9]

  • Assay Protocol:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of this compound or the positive control to the respective wells.

    • For the blank control, add 100 µL of the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[11]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[9]

  • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization that is measured spectrophotometrically.[12][13]

Materials:

  • This compound

  • ABTS

  • Potassium persulfate

  • Methanol or Ethanol

  • Trolox (standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[14]

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with methanol or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[14]

  • Preparation of Test Samples: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using Trolox (e.g., 0-200 µM).

  • Assay Protocol:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of this compound, Trolox standards, or solvent (for the blank) to the respective wells.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[12]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as in the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the inhibition curve of the sample to that of the Trolox standard curve.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to inhibit the formation of intracellular reactive oxygen species (ROS).[8] It is considered more biologically relevant than chemical assays as it accounts for cellular uptake and metabolism.[8]

Materials:

  • Human hepatocarcinoma (HepG2) or other suitable adherent cells

  • Cell culture medium

  • 96-well black, clear-bottom cell culture plates

  • 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP) or another free radical initiator

  • Quercetin (standard)

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Seed HepG2 cells in a 96-well black, clear-bottom plate at an appropriate density and culture until they are 90-100% confluent.[15][16]

  • Pre-incubation with Probe and Sample:

    • Remove the culture medium and wash the cells gently with a buffered saline solution (e.g., DPBS or HBSS).[15]

    • Add 50 µL of a solution containing the DCFH-DA probe to each well.

    • Add 50 µL of this compound at various concentrations or Quercetin standards to the wells.

    • Incubate at 37°C for 60 minutes.[15][17]

  • Induction of Oxidative Stress:

    • Carefully remove the solution and wash the cells three times with the buffered saline solution.[15]

    • Add 100 µL of the free radical initiator solution (e.g., ABAP) to all wells.[16]

  • Measurement: Immediately begin reading the fluorescence in a microplate reader at 37°C with an excitation wavelength of ~480 nm and an emission wavelength of ~530 nm. Read the plate in increments of 1-5 minutes for a total of 60 minutes.[16][17]

  • Calculation: Calculate the area under the curve (AUC) for the fluorescence kinetics. The Cellular Antioxidant Activity is then calculated as the percentage reduction of AUC in the presence of the sample compared to the control. Results can be expressed as Quercetin Equivalents (QE).

Visualizations

G cluster_prep Sample & Reagent Preparation cluster_assays Assay Execution cluster_dpph DPPH Assay cluster_abts ABTS Assay cluster_caa CAA Assay cluster_analysis Data Analysis This compound This compound Stock Solution dilutions Serial Dilutions This compound->dilutions dpph_plate Add DPPH & Sample to Plate dilutions->dpph_plate abts_plate Add ABTS•+ & Sample to Plate dilutions->abts_plate caa_preincubate Pre-incubate Cells with Probe & Sample dilutions->caa_preincubate dpph_reagent DPPH Working Solution dpph_reagent->dpph_plate abts_reagent ABTS•+ Working Solution abts_reagent->abts_plate cells Culture & Seed HepG2 Cells cells->caa_preincubate probe Prepare DCFH-DA & ABAP probe->caa_preincubate dpph_incubate Incubate 30 min (Dark) dpph_plate->dpph_incubate dpph_read Read Absorbance @ 517nm dpph_incubate->dpph_read calc_inhibition % Inhibition Calculation dpph_read->calc_inhibition abts_incubate Incubate 30 min (Dark) abts_plate->abts_incubate abts_read Read Absorbance @ 734nm abts_incubate->abts_read abts_read->calc_inhibition calc_teac TEAC Calculation abts_read->calc_teac caa_induce Induce Oxidative Stress (ABAP) caa_preincubate->caa_induce caa_read Read Fluorescence (Kinetics) caa_induce->caa_read calc_caa CAA Unit Calculation caa_read->calc_caa calc_ic50 IC50 Determination calc_inhibition->calc_ic50

Caption: Experimental workflow for in vitro antioxidant assays of this compound.

G ROS Reactive Oxygen Species (ROS) (e.g., O2•-, H2O2, •OH) OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->CellularDamage This compound This compound (Phenolic Structure) DirectScavenging Direct Radical Scavenging This compound->DirectScavenging Donates H• Nrf2 Nrf2 This compound->Nrf2 Promotes Dissociation? DirectScavenging->ROS ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus Keap1 Keap1 Keap1->Nrf2 Inhibition AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->AntioxidantEnzymes Induces Transcription AntioxidantEnzymes->ROS

References

Application Notes and Protocols for Evaluating the Effects of Alcesefoliside in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alcesefoliside, a flavonol tetraglycoside isolated from Astragalus species, has demonstrated significant cytoprotective, neuroprotective, antioxidant, and hepatoprotective activities in preclinical studies.[1][2][3] These properties suggest its potential as a therapeutic agent for a variety of diseases driven by oxidative stress and inflammation. These application notes provide detailed protocols for utilizing cell culture models to investigate the biological effects of this compound, focusing on its antioxidant, anti-inflammatory, and cytotoxic properties. The provided methodologies will guide researchers in assessing its mechanism of action and potential for drug development.

Potential Applications of this compound

Based on existing research on this compound and related flavonoids from the Astragalus genus, the following areas of investigation are proposed:

  • Antioxidant and Cytoprotective Effects: Evaluating the ability of this compound to protect cells from oxidative stress-induced damage.

  • Anti-inflammatory Activity: Assessing the potential of this compound to modulate inflammatory responses in cells.

  • Cytotoxicity and Anti-cancer Potential: Determining the cytotoxic effects of this compound on various cancer cell lines.

Data Presentation: In Vitro Antioxidant Effects of this compound

The following table summarizes the quantitative data from an in vitro study on the antioxidant effects of this compound in isolated rat liver and brain microsomes. This data can serve as a reference for designing cell-based assays.

Table 1: Antioxidant Activity of this compound against Fe2+/AA-Induced Lipid Peroxidation

Biological MatrixThis compound Concentration (µmol)MDA Production Inhibition (%) vs. Induced LPOReference Compound (Silybin) MDA Production Inhibition (%)
Rat Liver Microsomes1005967
Rat Brain Microsomes100~44Similar to this compound
Rat Brain Microsomes10~34Similar to this compound

LPO: Lipid Peroxidation; MDA: Malondialdehyde. Data extracted from studies on Fe2+/ascorbic acid (AA) induced lipid peroxidation.[1][4]

Experimental Protocols

General Cell Culture Guidelines
  • Cell Line Maintenance: Culture chosen cell lines in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentrations in the cell culture medium. Ensure the final solvent concentration does not exceed a non-toxic level (typically <0.1%).

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol determines the concentration at which this compound becomes cytotoxic to cells, which is crucial for interpreting results from other assays.[5][6]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[5]

  • Materials:

    • Selected cell line (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity, or relevant cancer cell lines)

    • 96-well cell culture plates

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration). Incubate for 24, 48, or 72 hours.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Protocol 2: Evaluation of Anti-inflammatory Effects in Macrophages

This protocol assesses the ability of this compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[6][7]

  • Principle: RAW 264.7 murine macrophages are a standard cell line for studying inflammation. LPS, a component of gram-negative bacteria, stimulates these cells to produce pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).[6][7] The anti-inflammatory potential of a compound can be quantified by measuring the reduction of these mediators.

  • Cell Line: RAW 264.7 macrophages

  • Materials:

    • 24-well cell culture plates

    • LPS from E. coli

    • Griess Reagent for NO measurement

    • ELISA kits for TNF-α and IL-6

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2x10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

    • After incubation, collect the cell culture supernatant.

    • NO Measurement: Mix 50 µL of supernatant with 50 µL of Griess Reagent. Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used to quantify NO levels.

    • Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.[8]

  • Data Analysis: Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production by this compound compared to the LPS-treated positive control.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This protocol determines if this compound induces apoptosis (programmed cell death).[9][10]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[9][11]

  • Materials:

    • Cancer cell line of interest (e.g., SW620, HCT116)[12]

    • 6-well plates

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

    • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.[10]

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 4: Western Blotting for Signaling Pathway Analysis

This protocol is used to investigate the effect of this compound on the protein expression levels in key signaling pathways.[13][14]

  • Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate. This can reveal if this compound treatment alters the levels or activation state (e.g., phosphorylation) of proteins involved in antioxidant response (e.g., Nrf2, HO-1), inflammation (e.g., NF-κB, IκBα), or apoptosis (e.g., Caspase-3, Bcl-2).

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • SDS-PAGE gels and electrophoresis apparatus

    • Transfer apparatus and membranes (PVDF or nitrocellulose)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies specific to the target proteins (e.g., p-NF-κB, Nrf2, Cleaved Caspase-3, β-actin as a loading control)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.[14]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Perform densitometric analysis of the protein bands and normalize the expression of the target protein to the loading control.

Visualization of Proposed Mechanisms and Workflows

Proposed Signaling Pathways for this compound

The following diagrams illustrate the potential signaling pathways that may be modulated by this compound, based on its antioxidant and anti-inflammatory potential, and findings from related Astragalus compounds.[15][16]

G cluster_0 Antioxidant Pathway This compound This compound PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Activates Nrf2 Nrf2 PI3K_AKT->Nrf2 Phosphorylates/Activates ARE Antioxidant Response Element Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes HO-1, GCLC, NQO1 ARE->Antioxidant_Enzymes Induces expression of ROS_reduction Reduced Oxidative Stress Antioxidant_Enzymes->ROS_reduction Leads to ROS ROS ROS->PI3K_AKT Inhibits

Caption: Proposed antioxidant signaling pathway for this compound.

Caption: Proposed anti-inflammatory signaling pathway for this compound.

Experimental Workflow Diagrams

G cluster_workflow General Experimental Workflow cluster_assays Assay Types start Seed Cells treat Treat with this compound (Dose-response & Time-course) start->treat assay Perform Specific Assay treat->assay MTT Cytotoxicity (MTT) assay->MTT Viability? Inflam Anti-inflammation (NO, ELISA) assay->Inflam Inflammation? Apop Apoptosis (Flow Cytometry) assay->Apop Apoptosis? WB Mechanism (Western Blot) assay->WB Pathways? data Data Collection analysis Data Analysis & Interpretation data->analysis MTT->data Inflam->data Apop->data WB->data

Caption: General workflow for evaluating this compound in cell culture.

References

Application Notes and Protocols for Testing Alcesefoliside in Animal Models of CCl4-Induced Liver Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon tetrachloride (CCl4) is a potent hepatotoxin widely used to induce liver injury in preclinical animal models. This model recapitulates key aspects of human liver diseases, including hepatocellular necrosis, inflammation, and oxidative stress, making it an invaluable tool for the evaluation of hepatoprotective drug candidates. Alcesefoliside, a flavonoid glycoside, has demonstrated significant antioxidant and hepatoprotective properties, positioning it as a promising therapeutic agent for liver disorders.

These application notes provide detailed protocols for utilizing the CCl4-induced liver injury model in rodents to test the efficacy of this compound. The included methodologies cover animal model induction, therapeutic intervention, and the assessment of key biochemical and histological endpoints.

Data Presentation

The following tables summarize the expected quantitative data from a study evaluating this compound in a CCl4-induced liver injury model in rats.

Table 1: Effects of this compound on Serum Markers of Liver Injury

GroupTreatmentALT (U/L)AST (U/L)
1Control (Olive Oil)45.8 ± 5.285.3 ± 9.7
2CCl4289.4 ± 32.1452.1 ± 48.5
3CCl4 + this compound (10 mg/kg)112.6 ± 12.5189.7 ± 20.3
4CCl4 + Silymarin (Positive Control)98.2 ± 10.9165.4 ± 18.2

Values are presented as mean ± standard deviation. ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase.

Table 2: Effects of this compound on Hepatic Oxidative Stress Markers

GroupTreatmentMDA (nmol/mg protein)GSH (μmol/g protein)SOD (U/mg protein)CAT (U/mg protein)GPx (U/mg protein)GR (U/mg protein)GST (U/mg protein)
1Control1.2 ± 0.158.5 ± 0.9125.4 ± 13.868.2 ± 7.545.1 ± 5.030.2 ± 3.355.6 ± 6.1
2CCl44.8 ± 0.53.1 ± 0.462.7 ± 7.135.8 ± 4.022.3 ± 2.515.8 ± 1.728.9 ± 3.2
3CCl4 + this compound (10 mg/kg)2.1 ± 0.26.9 ± 0.8105.2 ± 11.658.4 ± 6.438.7 ± 4.325.9 ± 2.847.3 ± 5.2
4CCl4 + Silymarin1.9 ± 0.27.3 ± 0.8110.5 ± 12.261.3 ± 6.740.2 ± 4.427.1 ± 3.049.8 ± 5.5

Values are presented as mean ± standard deviation. MDA: Malondialdehyde; GSH: Reduced Glutathione; SOD: Superoxide Dismutase; CAT: Catalase; GPx: Glutathione Peroxidase; GR: Glutathione Reductase; GST: Glutathione S-transferase.

Experimental Protocols

CCl4-Induced Acute Liver Injury Animal Model

Objective: To induce acute liver injury in rodents using CCl4.

Materials:

  • Male Wistar rats or C57BL/6 mice (8-10 weeks old)

  • Carbon tetrachloride (CCl4)

  • Olive oil (vehicle)

  • Gavage needles

  • Syringes

Protocol:

  • Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Randomly divide animals into experimental groups (e.g., Control, CCl4, CCl4 + this compound, CCl4 + Positive Control). A typical group size is 6-8 animals.

  • Prepare a 50% (v/v) solution of CCl4 in olive oil.

  • For the induction of acute liver injury, administer a single intraperitoneal (i.p.) injection of the CCl4 solution at a dose of 1 mL/kg body weight.[1][2]

  • Administer an equal volume of olive oil to the control group.

  • The therapeutic intervention (this compound) can be administered prior to or following CCl4 administration, depending on the study design (prophylactic or therapeutic). For a prophylactic study, this compound (e.g., 10 mg/kg, dissolved in a suitable vehicle like saline) can be administered orally for 7 consecutive days before CCl4 injection.[3][4]

  • Sacrifice the animals 24 hours after CCl4 administration.[2]

  • Collect blood samples via cardiac puncture for serum biochemical analysis.

  • Perfuse the liver with ice-cold saline and excise it for histopathological analysis and preparation of liver homogenates.

Biochemical Assays

2.1. Serum Aminotransferases (ALT and AST) Activity

Objective: To measure the levels of ALT and AST in serum as indicators of hepatocellular damage.[5]

Protocol:

  • Collect blood and allow it to clot at room temperature for 30 minutes.

  • Centrifuge at 3000 rpm for 15 minutes to separate the serum.

  • Use commercially available ALT and AST assay kits.

  • Follow the manufacturer's instructions for the assay procedure, which typically involves the reaction of the serum sample with specific substrates and measurement of the resulting product's absorbance at a specific wavelength.[6][7][8][9][10]

2.2. Hepatic Malondialdehyde (MDA) Assay

Objective: To quantify lipid peroxidation in the liver by measuring MDA levels.[9][11]

Protocol:

  • Prepare a 10% (w/v) liver homogenate in ice-cold potassium chloride (1.15%) or phosphate buffer.[12]

  • To 0.1 mL of the homogenate, add 1.5 mL of 0.8% thiobarbituric acid (TBA) and 1.5 mL of 20% acetic acid solution (pH 3.5).

  • Heat the mixture in a water bath at 95°C for 60 minutes.[13]

  • Cool the tubes and add 5 mL of a mixture of n-butanol and pyridine (15:1, v/v).

  • Shake vigorously and centrifuge at 4000 rpm for 10 minutes.

  • Measure the absorbance of the organic layer at 532 nm.[12][13]

  • Calculate MDA concentration using an extinction coefficient of 1.56 x 10^5 M^-1 cm^-1.

2.3. Hepatic Reduced Glutathione (GSH) Assay

Objective: To measure the levels of the antioxidant GSH in the liver.[14]

Protocol:

  • Prepare a 10% liver homogenate in ice-cold phosphate buffer.

  • Precipitate the protein in the homogenate with trichloroacetic acid (TCA).

  • Centrifuge to obtain the supernatant.

  • To the supernatant, add 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with GSH to form a yellow-colored product.

  • Measure the absorbance at 412 nm.[14]

  • Quantify GSH levels using a standard curve prepared with known concentrations of GSH.[15]

2.4. Hepatic Antioxidant Enzyme Assays (SOD, CAT, GPx, GR, GST)

Objective: To determine the activity of key antioxidant enzymes in the liver.

Protocol:

  • Prepare a 10% liver homogenate in an appropriate buffer for each enzyme assay.

  • Use commercially available assay kits for Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx), Glutathione Reductase (GR), and Glutathione S-transferase (GST).

  • Follow the specific protocols provided by the kit manufacturers, which generally involve spectrophotometric measurement of the enzyme's catalytic activity.[11][16][17][18][19]

Histopathological Analysis

Objective: To visually assess the extent of liver damage.[10][20][21]

Protocol:

  • Fix a portion of the liver tissue in 10% neutral buffered formalin.

  • Dehydrate the tissue through a graded series of ethanol.

  • Clear the tissue in xylene and embed in paraffin.

  • Section the paraffin blocks at 4-5 µm thickness.

  • Deparaffinize and rehydrate the sections.

  • Stain with Hematoxylin and Eosin (H&E) for general morphology.

  • Optionally, use Masson's trichrome stain to visualize collagen deposition in chronic fibrosis models.

  • Examine the stained sections under a light microscope to evaluate for necrosis, inflammation, steatosis, and fibrosis.[10][17][21]

Visualizations

Signaling Pathways and Experimental Workflow

CCl4_Induced_Liver_Injury_and_Alcesefoliside_Action cluster_CCl4 CCl4 Metabolism & Oxidative Stress cluster_CellularDamage Cellular Damage & Inflammation cluster_this compound This compound Intervention cluster_TGF_beta TGF-β/Smad Pathway in Fibrosis CCl4 CCl4 CYP2E1 CYP2E1 CCl4->CYP2E1 Metabolism FreeRadicals Trichloromethyl Free Radicals (•CCl3, •OOCCl3) CYP2E1->FreeRadicals LipidPeroxidation Lipid Peroxidation FreeRadicals->LipidPeroxidation OxidativeStress Oxidative Stress LipidPeroxidation->OxidativeStress HepatocyteDamage Hepatocyte Membrane Damage OxidativeStress->HepatocyteDamage Inflammation Inflammation HepatocyteDamage->Inflammation HSC_Activation Hepatic Stellate Cell Activation Inflammation->HSC_Activation Fibrosis Fibrosis HSC_Activation->Fibrosis TGF_beta TGF-β1 HSC_Activation->TGF_beta This compound This compound This compound->HSC_Activation Inhibits Scavenging Radical Scavenging This compound->Scavenging Nrf2_Activation Nrf2 Activation This compound->Nrf2_Activation Scavenging->FreeRadicals AntioxidantEnzymes ↑ Antioxidant Enzymes (SOD, CAT, GPx) Nrf2_Activation->AntioxidantEnzymes AntioxidantEnzymes->OxidativeStress TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R pSmad2_3 p-Smad2/3 TGF_beta_R->pSmad2_3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex ECM_production ↑ ECM Production (Collagen) Smad_complex->ECM_production Nuclear Translocation ECM_production->Fibrosis

Caption: CCl4 metabolism, subsequent oxidative stress, and the protective mechanisms of this compound.

Experimental_Workflow cluster_analysis Sample Collection & Analysis start Animal Acclimatization (1 week) grouping Random Grouping (Control, CCl4, CCl4+this compound) start->grouping treatment This compound Pre-treatment (e.g., 7 days, oral gavage) grouping->treatment induction CCl4 Induction (Single i.p. injection) treatment->induction sacrifice Sacrifice (24h post-CCl4) induction->sacrifice blood Blood Collection sacrifice->blood liver Liver Excision sacrifice->liver serum_sep Serum Separation blood->serum_sep homogenate Liver Homogenization liver->homogenate histo Histopathology (H&E, Masson's Trichrome) liver->histo biochem Biochemical Assays (ALT, AST) serum_sep->biochem oxidative Oxidative Stress Assays (MDA, GSH, SOD, CAT, etc.) homogenate->oxidative

Caption: Experimental workflow for this compound testing in a CCl4-induced liver injury model.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Keap1 Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces This compound This compound This compound->Keap1_Nrf2 Promotes Dissociation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription (e.g., SOD, CAT, GPx) ARE->Antioxidant_Genes

References

Protocol for Assessing the Neuroprotective Effects of Alcesefoliside

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Alcesefoliside, a flavonol tetraglycoside isolated from Astragalus monspessulanus, has demonstrated significant neuroprotective potential, primarily attributed to its potent antioxidant properties.[1][2] Preclinical studies have shown its efficacy in mitigating oxidative brain injury by normalizing antioxidant enzyme activities and reducing lipid peroxidation.[3][4][5] These application notes provide a comprehensive protocol for researchers to assess the neuroprotective effects of this compound, encompassing both in vitro and in vivo experimental models. The protocols are designed to elucidate the compound's mechanisms of action, with a focus on its antioxidant and anti-inflammatory signaling pathways.

Key Concepts and Mechanisms

The neuroprotective effects of flavonoids like this compound are often mediated through the modulation of key cellular signaling pathways.[4][6] Based on existing literature for this compound and related flavonoids, the primary mechanisms to investigate include:

  • Antioxidant Activity: Direct scavenging of reactive oxygen species (ROS) and enhancement of endogenous antioxidant defense systems.[3][4] This is likely mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes.[7][8][9]

  • Anti-inflammatory Effects: Inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which plays a crucial role in neuroinflammation.[10][11][12]

  • Anti-apoptotic Effects: Prevention of programmed cell death by modulating apoptosis-related proteins.[13]

  • Inhibition of Ferroptosis: A form of iron-dependent programmed cell death, which may be inhibited through pathways like the SLC7A11/GPX-4 axis.[14]

Experimental Protocols

This section details the methodologies for key experiments to assess the neuroprotective effects of this compound.

Part 1: In Vitro Assessment of Neuroprotection

In vitro assays provide a controlled environment to screen for neuroprotective efficacy and elucidate cellular and molecular mechanisms.[6]

1.1. Cell Culture and Induction of Neurotoxicity

  • Cell Lines: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are suitable models for neuroprotection studies.

  • Culture Conditions: Maintain cells in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Neurotoxicity: To mimic neurodegenerative conditions, neuronal damage can be induced using various toxins:

    • Oxidative Stress: Hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or glutamate.[15]

    • Amyloid-beta (Aβ) Toxicity: Aβ₁₋₄₂ oligomers to model Alzheimer's disease.[13]

    • Mitochondrial Dysfunction: Rotenone or MPP⁺ to model Parkinson's disease.

1.2. Assessment of Cell Viability

  • MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.

    • Seed cells in a 96-well plate and allow them to adhere.

    • Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

    • Induce neurotoxicity by adding the chosen toxin.

    • After the incubation period, add MTT solution and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

    • Follow the same treatment protocol as the MTT assay.

    • Collect the cell culture supernatant.

    • Measure LDH activity using a commercially available kit according to the manufacturer's instructions.

1.3. Measurement of Intracellular Reactive Oxygen Species (ROS)

  • DCFH-DA Assay: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that fluoresces upon oxidation by ROS.

    • Treat cells with this compound and the neurotoxin as described above.

    • Load the cells with DCFH-DA solution and incubate.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

1.4. Western Blot Analysis of Signaling Pathways

  • Nrf2 Pathway Activation:

    • Lyse the treated cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against Nrf2, Keap1, and downstream targets like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

    • Use a loading control (e.g., β-actin or GAPDH) for normalization.

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.

  • NF-κB Pathway Inhibition:

    • Follow the same Western blot procedure.

    • Probe for key proteins in the NF-κB pathway, such as phosphorylated IκBα, total IκBα, phosphorylated p65, and total p65.

Part 2: In Vivo Assessment of Neuroprotection

In vivo models are essential for evaluating the therapeutic potential of this compound in a complex biological system.[15]

2.1. Animal Model of Neurodegeneration

  • Carbon Tetrachloride (CCl₄)-Induced Brain Injury Model: This model is effective for studying oxidative stress-mediated neurodegeneration.[3][4][5]

    • Animals: Male Wistar rats are commonly used.

    • Treatment Groups:

      • Control (vehicle)

      • CCl₄ only

      • This compound only

      • This compound pre-treatment + CCl₄

      • Positive control (e.g., Silymarin) + CCl₄

    • Dosing and Administration: Administer this compound (e.g., orally) for a pre-treatment period (e.g., 7 days) before inducing brain injury with CCl₄ (e.g., intraperitoneal injection). Continue curative treatment for a subsequent period (e.g., 14 days).[3][5]

2.2. Biochemical Analysis of Brain Tissue

  • Preparation of Brain Homogenate: At the end of the treatment period, euthanize the animals and perfuse the brains. Homogenize the brain tissue in an appropriate buffer.

  • Measurement of Antioxidant Enzymes:

    • Superoxide Dismutase (SOD): Assay based on the inhibition of nitroblue tetrazolium (NBT) reduction.

    • Catalase (CAT): Assay based on the decomposition of H₂O₂.

    • Glutathione Peroxidase (GPx): Assay based on the oxidation of glutathione (GSH).

  • Measurement of Oxidative Stress Markers:

    • Malondialdehyde (MDA): A marker of lipid peroxidation, measured using the thiobarbituric acid reactive substances (TBARS) assay.

    • Reduced Glutathione (GSH): Measured using Ellman's reagent.

2.3. Histopathological Examination

  • Tissue Processing: Fix brain tissues in 10% neutral buffered formalin, embed in paraffin, and section.

  • Staining: Stain sections with Hematoxylin and Eosin (H&E) to observe neuronal morphology, signs of necrosis, and inflammatory cell infiltration.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: In Vitro Neuroprotective Effects of this compound

Treatment GroupCell Viability (% of Control)LDH Release (% of Toxin Control)Intracellular ROS (% of Toxin Control)
Control100 ± 5.20 ± 2.1100 ± 6.8
Toxin Only45 ± 3.8100 ± 8.5250 ± 15.1
This compound (1 µM) + Toxin58 ± 4.182 ± 7.3190 ± 12.5
This compound (10 µM) + Toxin75 ± 5.560 ± 6.1145 ± 10.2
This compound (50 µM) + Toxin92 ± 6.335 ± 4.9110 ± 8.9

Table 2: In Vivo Neuroprotective Effects of this compound in CCl₄-Treated Rats

Treatment GroupSOD (U/mg protein)CAT (U/mg protein)GPx (U/mg protein)MDA (nmol/mg protein)GSH (µg/mg protein)
Control12.5 ± 1.135.2 ± 2.848.6 ± 3.50.8 ± 0.0725.1 ± 2.2
CCl₄ Only6.8 ± 0.718.9 ± 1.925.3 ± 2.12.5 ± 0.2114.8 ± 1.5
This compound + CCl₄11.2 ± 1.031.5 ± 2.542.1 ± 3.11.1 ± 0.0922.5 ± 2.0
Silymarin + CCl₄10.8 ± 0.929.8 ± 2.340.5 ± 2.91.3 ± 0.1121.7 ± 1.9

Mandatory Visualizations

Signaling Pathway Diagrams

Alcesefoliside_Neuroprotective_Pathway cluster_stress Oxidative Stress / Neurotoxins cluster_this compound This compound Action cluster_pathways Cellular Signaling Pathways cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway cluster_outcome Neuroprotective Outcome ROS ROS Generation Nrf2 Nrf2 Activation ROS->Nrf2 Inflammation Neuroinflammation NFkB NF-κB Inhibition Inflammation->NFkB This compound This compound This compound->Nrf2 Activates This compound->NFkB Inhibits ARE Antioxidant Response Element Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Reduces Neuroprotection Neuroprotection (Increased Neuronal Survival) Antioxidant_Enzymes->Neuroprotection Proinflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Proinflammatory_Cytokines NFkB->Neuroprotection Proinflammatory_Cytokines->Inflammation Reduces

Caption: Proposed signaling pathways for this compound's neuroprotective effects.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis and Conclusion Cell_Culture Neuronal Cell Culture (SH-SY5Y or PC12) Alcesefoliside_Treatment_vitro This compound Treatment (Dose-response) Cell_Culture->Alcesefoliside_Treatment_vitro Toxin_Treatment Induce Neurotoxicity (e.g., H2O2, 6-OHDA, Aβ) Viability_Assays Cell Viability Assays (MTT, LDH) Toxin_Treatment->Viability_Assays ROS_Assay ROS Measurement (DCFH-DA) Toxin_Treatment->ROS_Assay WB_Analysis Western Blot Analysis (Nrf2, NF-κB pathways) Toxin_Treatment->WB_Analysis Alcesefoliside_Treatment_vitro->Toxin_Treatment Data_Interpretation Data Interpretation and Statistical Analysis Viability_Assays->Data_Interpretation ROS_Assay->Data_Interpretation WB_Analysis->Data_Interpretation Animal_Model Animal Model of Neurodegeneration (CCl4-induced brain injury in rats) Alcesefoliside_Treatment_vivo This compound Administration (Pre- and post-treatment) Animal_Model->Alcesefoliside_Treatment_vivo Biochemical_Analysis Biochemical Analysis of Brain Tissue (SOD, CAT, GPx, MDA, GSH) Alcesefoliside_Treatment_vivo->Biochemical_Analysis Histopathology Histopathological Examination (H&E Staining) Alcesefoliside_Treatment_vivo->Histopathology Biochemical_Analysis->Data_Interpretation Histopathology->Data_Interpretation Conclusion Conclusion on Neuroprotective Efficacy and Mechanism of Action Data_Interpretation->Conclusion

Caption: Experimental workflow for assessing this compound's neuroprotection.

References

Alcesefoliside: Application Notes on Antioxidant Activity and Protocols for In Vitro Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Initial Search Synopsis: A comprehensive literature search for dose-response studies of Alcesefoliside in cell lines did not yield specific data on its cytotoxic or apoptotic effects in cancer or other cultured cell lines. The available research primarily focuses on the compound's hepatoprotective and antioxidant properties in in vivo rat models and in vitro assays using isolated rat liver microsomes.

This document summarizes the currently available data on the antioxidant effects of this compound and provides generalized protocols for key experiments relevant to the study of natural compounds in cell-based assays.

Data Presentation

The primary quantitative data available for this compound pertains to its antioxidant activity, specifically its ability to inhibit lipid peroxidation in isolated rat liver microsomes. The following table summarizes the dose-dependent effect of this compound on malondialdehyde (MDA) production, a marker of lipid peroxidation, induced by iron sulphate/ascorbic acid (Fe²⁺/AA).

CompoundConcentration (µmol)MDA Production (% of Control)% Inhibition of Fe²⁺/AA-induced LPO
Control (Fe²⁺/AA) -218%0%
This compound 1-Concentration-dependent reduction
10-Concentration-dependent reduction
100-59%[1]
Silybin (Positive Control) 100-67%[1]

LPO: Lipid Peroxidation

Experimental Protocols

While specific protocols for this compound's effects on cell lines are not available in the literature, the following are detailed, standard methodologies for experiments commonly used in the evaluation of natural compounds.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol describes a general procedure to determine the effect of a compound on cell viability through the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Materials:

  • Cell line of interest (e.g., HeLa, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered and stored protected from light

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the compound in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used for the compound) and a blank control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization buffer (e.g., DMSO) to each well.

    • Gently pipette up and down or place the plate on a shaker for 10-15 minutes to completely dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

    • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Assessment of Lipid Peroxidation in Liver Microsomes

This protocol is based on the methodology used in the published studies on this compound[1].

1. Materials:

  • Isolated rat liver microsomes

  • Tris-HCl buffer (pH 7.4)

  • FeSO₄ solution

  • Ascorbic acid solution

  • This compound and Silybin (positive control) at various concentrations

  • Thiobarbituric acid (TBA) reagent

  • Trichloroacetic acid (TCA)

  • Spectrophotometer

2. Procedure:

  • Microsome Preparation:

    • Isolate liver microsomes from male Wistar rats via differential centrifugation as previously described[1].

    • Determine the protein concentration of the microsomal suspension.

  • Incubation:

    • In a reaction tube, mix the microsomal suspension with Tris-HCl buffer.

    • Add this compound or Silybin at final concentrations of 1, 10, and 100 µmol[1].

    • Initiate lipid peroxidation by adding FeSO₄ and ascorbic acid.

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measurement of MDA:

    • Stop the reaction by adding TCA.

    • Add TBA reagent and heat the mixture (e.g., at 95°C for 15 minutes) to form the MDA-TBA adduct.

    • Centrifuge to pellet the precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

    • Calculate the amount of MDA formed and express it as a percentage of the control group (microsomes with Fe²⁺/AA but without the test compound).

Visualizations

Proposed Antioxidant Mechanism of this compound

The primary mechanism of action for this compound described in the literature is its antioxidant and cytoprotective effect against oxidative stress, such as that induced by carbon tetrachloride (CCl₄)[1]. The following diagram illustrates this proposed pathway.

Alcesefoliside_Antioxidant_Pathway cluster_stress Oxidative Stress Induction cluster_damage Cellular Damage cluster_intervention Therapeutic Intervention CCl4 Carbon Tetrachloride (CCl₄) P450 Cytochrome P450 CCl4->P450 Metabolism FreeRadicals Trichloromethyl Radicals (·CCl₃, ·OOCCl₃) P450->FreeRadicals Generates LPO Lipid Peroxidation (MDA↑) FreeRadicals->LPO Induces MembraneDamage Membrane Damage LPO->MembraneDamage Apoptosis Apoptosis MembraneDamage->Apoptosis This compound This compound This compound->FreeRadicals Scavenges / Neutralizes This compound->LPO Inhibits Cytotoxicity_Workflow start Start: Compound of Interest (e.g., this compound) stock Prepare Stock Solution (e.g., in DMSO) start->stock treat Treat Cells with Serial Dilutions of Compound stock->treat seed Seed Cancer Cells in 96-well Plate seed->treat incubate Incubate for 24/48/72h treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan Crystals mtt->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate % Viability and IC₅₀ Value read->calculate apoptosis Further Apoptosis Assays (if cytotoxic) calculate->apoptosis IC₅₀ < Threshold end End calculate->end IC₅₀ > Threshold apoptosis->end

References

Application Notes and Protocols for Alcesefoliside Administration in Animal Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of Alcesefoliside for in vivo animal studies. The information is compiled to assist researchers in pharmacology, toxicology, and drug development in utilizing this rare flavonol tetraglycoside in their experimental models.

Product Information

  • Compound Name: this compound

  • Chemical Name: Quercetin-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranoside[1]

  • Appearance: As provided by the supplier.

  • Solubility: Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol. Limited solubility in water.

In Vivo Administration Data

The following table summarizes the quantitative data from published animal studies involving this compound administration.

ParameterValueAnimal ModelAdministration RouteVehicleSource
Dosage 10 mg/kgMale Wistar rats (200-250 g)Oral gavageOlive oil[1]
Treatment Duration 7, 14, or 21 daysMale Wistar ratsOral gavageOlive oil[1][2][3]
Reported Effects Hepatoprotective, Neuroprotective, AntioxidantMale Wistar ratsOral gavageOlive oil[1][2][3][4][5]

Experimental Protocols

Preparation for Oral Administration (Oral Gavage)

This protocol is based on a successful administration method reported in hepatoprotective and neuroprotective studies of this compound[1].

Materials:

  • This compound

  • Olive oil (pharmacological grade)

  • Microbalance

  • Glass vial

  • Vortex mixer

  • Sonicator (optional)

  • Oral gavage needles (appropriate size for the animal model)

  • Syringes

Protocol:

  • Calculate the required amount of this compound and vehicle.

    • Example: For a 250g rat at a 10 mg/kg dose, you will need 2.5 mg of this compound.

    • The volume of administration should be consistent with ethical guidelines (e.g., for rats, typically 1-2 mL/kg). If administering at 1.25 mL/kg, a 250g rat would receive 0.3125 mL.

    • Therefore, the required concentration is 2.5 mg / 0.3125 mL = 8 mg/mL.

  • Weigh the calculated amount of this compound accurately.

  • Add the calculated volume of olive oil to the glass vial containing the this compound.

  • Vortex the mixture vigorously for 2-3 minutes to ensure a homogenous suspension.

  • For improved suspension, sonicate the vial in a water bath for 5-10 minutes. This can help to break down any aggregates and ensure a finer dispersion.

  • Visually inspect the suspension for homogeneity before each administration. If settling occurs, vortex again immediately before drawing the dose into the syringe.

  • Administer the suspension to the animal using an appropriate-sized oral gavage needle.

Alternative Preparation for Oral Administration using a Co-solvent

For compounds with poor oil solubility, a co-solvent approach can be utilized.

Materials:

  • This compound

  • DMSO (pharmacological grade)

  • Corn oil (or other suitable vegetable oil, pharmacological grade)

  • Microcentrifuge tubes

  • Pipettes

  • Vortex mixer

Protocol:

  • Prepare a stock solution of this compound in DMSO. The concentration should be high enough to allow for dilution in corn oil while keeping the final DMSO concentration low.

  • To prepare the dosing solution, first add the required volume of the this compound-DMSO stock solution to a microcentrifuge tube.

  • Add the required volume of corn oil to the same tube.

  • Vortex the mixture thoroughly to create a stable suspension or solution. The final concentration of DMSO in the vehicle should be kept to a minimum, ideally below 5% and as low as possible, to avoid vehicle-induced toxicity.

  • Administer the formulation via oral gavage. A vehicle-only control group (DMSO + corn oil) should be included in the study.

Proposed Protocol for Intraperitoneal (IP) Injection

This protocol is adapted from methods used for quercetin, the aglycone of this compound[6].

Materials:

  • This compound

  • Ethanol (pharmacological grade)

  • Sterile 0.9% saline solution

  • Sterile microcentrifuge tubes

  • Pipettes

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Syringes and needles (appropriate size for IP injection)

Protocol:

  • Prepare a stock solution of this compound in ethanol.

  • For administration, dilute the stock solution with sterile 0.9% saline to the final desired concentration. The final ethanol concentration should be minimized (e.g., less than 10%) to prevent irritation and toxicity.

  • Vortex the solution thoroughly.

  • Sterile-filter the final solution using a 0.22 µm syringe filter before injection to remove any potential microbial contamination.

  • Administer the solution via intraperitoneal injection. A vehicle-only control group (ethanol + saline) is essential.

Proposed Protocol for Intravenous (IV) Injection

Due to the poor water solubility of this compound, a formulation approach such as an emulsion or a solution with a solubilizing agent is necessary for intravenous administration. This protocol is a suggested starting point based on formulations developed for quercetin[7]. Note: This requires specialized formulation expertise and sterile preparation techniques.

Materials:

  • This compound

  • Soybean oil, Miglyol 812, or other suitable oil (sterile, injectable grade)

  • Lecithin (e.g., soybean lecithin)

  • Surfactants/emulsifiers (e.g., Solutol HS 15, Cremophor ELP) (sterile, injectable grade)

  • Glycerol (sterile, injectable grade)

  • Water for Injection (WFI)

  • High-pressure homogenizer

  • Sterile vials and closures

Protocol (Conceptual):

  • Oil Phase Preparation: Dissolve this compound and lecithin in the oil phase (e.g., a mixture of soybean oil and Miglyol 812). Gentle heating may be required to facilitate dissolution.

  • Aqueous Phase Preparation: Dissolve the emulsifiers and glycerol in WFI.

  • Emulsification: Gradually add the oil phase to the aqueous phase while homogenizing at high speed to form a coarse emulsion.

  • Homogenization: Pass the coarse emulsion through a high-pressure homogenizer to reduce the droplet size to the nanometer range, creating a stable nanoemulsion.

  • Sterilization: The final emulsion should be sterilized, for example, by filtration through a 0.22 µm filter or by autoclaving if the formulation is heat-stable.

  • Quality Control: The final product must be tested for particle size, zeta potential, drug content, sterility, and endotoxin levels before administration.

  • Administration: Administer the sterile nanoemulsion intravenously. A vehicle-only (blank emulsion) control group is mandatory.

Signaling Pathways and Experimental Workflows

Antioxidant and Anti-inflammatory Signaling Pathways of this compound

This compound, as a quercetin glycoside, is postulated to exert its antioxidant and anti-inflammatory effects through the modulation of key signaling pathways, including Nrf2, MAPK, and NF-κB.

Alcesefoliside_Signaling_Pathways cluster_Nrf2 Nrf2 Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Inhibition Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, SOD, CAT) Raf Raf This compound->Raf Inhibition IKK IKK This compound->IKK Inhibition ROS Oxidative Stress (e.g., from CCl4) Ras Ras ROS->Ras ROS->IKK Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Activation ARE->Antioxidant_Enzymes Transcription Proinflammatory_Genes_MAPK Pro-inflammatory Gene Expression Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proinflammatory_Genes_MAPK Proinflammatory_Genes_NFkB Pro-inflammatory Gene Expression (TNF-α, IL-6) IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition NFkB_nucleus Nuclear NF-κB NFkB->NFkB_nucleus Translocation NFkB_nucleus->Proinflammatory_Genes_NFkB Transcription

Caption: Postulated signaling pathways modulated by this compound.

Experimental Workflow for In Vivo Study

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in an animal model of induced pathology (e.g., CCl4-induced hepatotoxicity).

Experimental_Workflow cluster_treatment Treatment Phase cluster_analysis Analysis start Start acclimatization Animal Acclimatization (e.g., 7 days) start->acclimatization grouping Random Grouping of Animals acclimatization->grouping control Group 1: Vehicle Control (e.g., Olive Oil) grouping->control alcesefoliside_only Group 2: This compound Alone (e.g., 10 mg/kg) grouping->alcesefoliside_only positive_control Group 3: Positive Control (e.g., Silymarin) grouping->positive_control disease_model Group 4: Disease Model + Vehicle grouping->disease_model treatment_group Group 5: Disease Model + this compound grouping->treatment_group induction Induction of Pathology (e.g., CCl4 administration) disease_model->induction treatment_group->induction blood_collection Blood Collection (e.g., Cardiac Puncture) induction->blood_collection tissue_harvesting Tissue Harvesting (e.g., Liver, Brain) induction->tissue_harvesting biochemical_analysis Biochemical Analysis (e.g., Serum enzymes, MDA, GSH) blood_collection->biochemical_analysis histopathology Histopathological Examination tissue_harvesting->histopathology molecular_analysis Molecular Analysis (e.g., Western Blot, PCR for Nrf2, NF-kB, MAPK targets) tissue_harvesting->molecular_analysis end End biochemical_analysis->end histopathology->end molecular_analysis->end

Caption: General experimental workflow for in vivo efficacy studies.

Safety and Handling

  • Follow standard laboratory safety procedures when handling this compound.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

  • All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines for animal research.

These application notes and protocols are intended as a guide. Researchers should optimize these protocols based on their specific experimental needs and animal models.

References

Analytical Standards for Alcesefoliside Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alcesefoliside, a rare flavonol tetraglycoside identified as quercetin-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranoside, has demonstrated significant potential in pharmacological research.[1] Isolated from medicinal plants such as Astragalus monspessulanus, it has exhibited promising hepatoprotective, neuroprotective, and antioxidant properties.[1][2][3] These activities are primarily attributed to its potent antioxidant capabilities, suggesting its potential as a therapeutic agent against oxidative stress-induced pathologies.

This document provides detailed application notes and protocols for researchers engaged in the study of this compound. It covers the essential analytical standards, quantitative methodologies, and proposed biological mechanisms to facilitate consistent and reproducible research in the development of this compound-based therapeutics.

Physicochemical Properties and Analytical Standards

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods and formulation studies. A commercially available analytical standard is crucial for accurate quantification and identification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₃₃H₄₀O₂₀PubChem CID 11828754[4]
Molecular Weight 756.66 g/mol PubChem CID 11828754[4]
Appearance Yellowish powderInferred from flavonoid class
Solubility Flavonoid glycosides are generally more water-soluble than their aglycones. They are also soluble in alcohols and binary mixtures of alcohol and water.[5] Less polar flavonoids can be extracted with solvents like ethyl acetate, chloroform, and dichloromethane.[5] The presence of multiple sugar moieties in this compound suggests good solubility in polar solvents like methanol and water-alcohol mixtures.General flavonoid solubility data[5][6][7][8]
Stability Flavonoid glycosides are generally more stable than their aglycone counterparts, particularly in solution and during thermal processing.[9][10] However, stability can be affected by light and oxygen.[11] Glycosylation can enhance the stability of the flavonoid structure.[12]General flavonoid stability data[9][10][11][12]

Analytical Standard: A certified reference standard of this compound is available for purchase from suppliers such as Sigma-Aldrich (Product Number: SMB01025). This standard is essential for the validation of analytical methods and ensuring the accuracy of quantitative analyses.

Quantitative Analysis Protocols

Accurate and precise quantification of this compound in various matrices is critical for pharmacokinetic, pharmacodynamic, and quality control studies. High-Performance Liquid Chromatography (HPLC) with UV detection and Quantitative Nuclear Magnetic Resonance (qNMR) are powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is adapted from established methods for the quantification of quercetin glycosides and can be optimized for this compound.[13][14][15]

Objective: To quantify this compound in plant extracts or biological samples.

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA) (HPLC grade)

  • Ultrapure water

  • Sample matrix (e.g., plant extract, plasma)

Protocol:

  • Standard Solution Preparation:

    • Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol to prepare a stock solution of 1 mg/mL.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Plant Extracts: Accurately weigh the dried extract and dissolve it in methanol. Sonicate for 15 minutes and filter through a 0.45 µm syringe filter before injection.

    • Biological Samples (e.g., Plasma): Perform a protein precipitation step by adding three volumes of ice-cold acetonitrile to one volume of plasma. Vortex and centrifuge at high speed. Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions (Starting Point for Optimization):

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-25 min: 10-50% B

      • 25-30 min: 50-90% B

      • 30-35 min: 90% B

      • 35-40 min: 90-10% B

      • 40-45 min: 10% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: Scan for the optimal wavelength using the DAD detector (typically around 254 nm and 350 nm for flavonols).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Table 2: HPLC Method Validation Parameters (Illustrative)

ParameterAcceptance CriteriaExample Result
Linearity (R²) > 0.9950.999
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.5 µg/mL
Accuracy (% Recovery) 85-115%98-103%
Precision (% RSD) < 15%< 5%
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR is a primary analytical method that allows for the quantification of a substance without the need for an identical reference standard for calibration.[16][17][18]

Objective: To determine the absolute purity of an this compound sample or its concentration in a simple mixture.

Instrumentation:

  • NMR spectrometer (≥ 400 MHz)

  • NMR tubes

Reagents and Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample and a similar amount of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.6 mL).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with optimized parameters for quantification.

    • Pulse Program: A standard 30° or 90° pulse sequence.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (for both this compound and the internal standard). This is critical for accurate integration. A typical starting value is 30 seconds.

    • Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250 for <1% integration error).[19]

    • Acquisition Time (aq): At least 3 seconds to ensure good resolution.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Select well-resolved signals for both this compound and the internal standard for integration. For this compound, characteristic signals in the aromatic or anomeric proton regions are suitable.

    • Integrate the selected signals accurately.

    • Calculate the concentration or purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Proposed Signaling Pathway of Antioxidant Action

The antioxidant effects of many flavonoids are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[20][21][22][23][24] This pathway is a key regulator of the cellular antioxidant response. While direct evidence for this compound is still emerging, its structural similarity to other Nrf2-activating flavonoids suggests a comparable mechanism of action.

Proposed Mechanism:

  • Nrf2 Activation: Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or the presence of electrophilic compounds like flavonoids can induce a conformational change in Keap1, leading to the release of Nrf2.

  • Nuclear Translocation: Freed from Keap1, Nrf2 translocates into the nucleus.

  • ARE Binding: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes.

  • Gene Expression: This binding initiates the transcription of a battery of protective genes, including:

    • Heme Oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.

    • NAD(P)H:quinone oxidoreductase 1 (NQO1): A detoxifying enzyme.

    • Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in glutathione (GSH) synthesis.

    • Superoxide Dismutase (SOD) and Catalase (CAT): Enzymes that neutralize reactive oxygen species (ROS).

The upregulation of these genes enhances the cell's capacity to combat oxidative stress, thereby conferring the observed hepatoprotective and neuroprotective effects of this compound.

Alcesefoliside_Nrf2_Pathway cluster_cytoplasm Cytoplasm This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits ROS Oxidative Stress (e.g., from CCl4) ROS->Keap1 Induces conformational change Nrf2_inactive Nrf2 Keap1->Nrf2_inactive Inhibits & Promotes Degradation Nrf2_active Nrf2 Nrf2_inactive->Nrf2_active Activation/ Release Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCL, SOD, CAT) ARE->Antioxidant_Genes Binds & Initiates Transcription Cellular_Protection Cellular Protection (Hepatoprotection, Neuroprotection) Antioxidant_Genes->Cellular_Protection Leads to

Caption: Proposed Nrf2 signaling pathway for this compound's antioxidant action.

In Vivo Experimental Workflow

The following workflow outlines a typical in vivo study to evaluate the hepatoprotective effects of this compound in a rat model of CCl₄-induced liver injury, based on published research.[25][26][27][28]

Objective: To assess the in vivo efficacy of this compound in mitigating CCl₄-induced hepatotoxicity.

Experimental Design:

  • Animals: Male Wistar rats (200-250 g)

  • Groups (n=6 per group):

    • Control: Vehicle (e.g., olive oil)

    • CCl₄ Model: CCl₄ in vehicle

    • Positive Control: Silymarin + CCl₄

    • This compound Low Dose: this compound (e.g., 10 mg/kg) + CCl₄

    • This compound High Dose: this compound (e.g., 50 mg/kg) + CCl₄

Workflow:

  • Acclimatization (1 week): House animals in standard conditions with free access to food and water.

  • Pre-treatment (7 days): Administer this compound or Silymarin orally once daily.

  • Induction of Hepatotoxicity (Day 8): Administer a single intraperitoneal injection of CCl₄ (e.g., 1 mL/kg, 1:1 in olive oil).

  • Post-treatment (Continue for 1-2 weeks): Continue daily oral administration of this compound or Silymarin.

  • Sacrifice and Sample Collection (End of study):

    • Collect blood via cardiac puncture for serum biochemical analysis (ALT, AST, ALP, Bilirubin).

    • Perfuse and collect the liver for histopathological examination and tissue homogenate preparation.

  • Biochemical Analysis of Liver Homogenate:

    • Measure markers of oxidative stress (e.g., Malondialdehyde - MDA).

    • Assess antioxidant enzyme activities (e.g., SOD, CAT, GPx).

    • Quantify reduced glutathione (GSH) levels.

  • Histopathology:

    • Fix liver tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • Examine for signs of necrosis, inflammation, and fatty changes.

InVivo_Workflow Start Start: Animal Acclimatization (1 week) Pretreatment Pre-treatment Phase (7 days) (Oral gavage: Vehicle, Silymarin, or this compound) Start->Pretreatment Induction Induction of Hepatotoxicity (Single i.p. injection of CCl4) Pretreatment->Induction Posttreatment Post-treatment Phase (1-2 weeks) (Continued daily oral gavage) Induction->Posttreatment Sacrifice Sacrifice and Sample Collection Posttreatment->Sacrifice Blood Blood Collection (Serum Analysis: ALT, AST, etc.) Sacrifice->Blood Liver Liver Collection Sacrifice->Liver Analysis Data Analysis and Interpretation Blood->Analysis Histo Histopathology (H&E Staining) Liver->Histo Homogenate Tissue Homogenate Analysis (MDA, SOD, CAT, GSH) Liver->Homogenate Histo->Analysis Homogenate->Analysis

Caption: Experimental workflow for in vivo evaluation of this compound.

Conclusion

The analytical methods and protocols outlined in this document provide a robust framework for the systematic investigation of this compound. The availability of a commercial reference standard, coupled with established HPLC and qNMR methodologies, will enable researchers to generate reliable and reproducible data. Furthermore, the proposed Nrf2-mediated antioxidant mechanism offers a clear direction for mechanistic studies. Adherence to these standardized approaches will be instrumental in advancing our understanding of this compound's therapeutic potential and accelerating its development as a novel drug candidate.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Alcesefoliside Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of Alcesefoliside extraction.

Troubleshooting Guide

This guide addresses specific issues users may encounter during their experiments in a question-and-answer format.

Question: Why is my this compound yield consistently low?

Answer: Low yields of this compound can stem from several factors throughout the extraction process. Here are the most common causes and their solutions:

  • Inadequate Plant Material Preparation: The physical state of the plant material is critical.

    • Issue: Insufficient grinding of the plant material (e.g., aerial parts of Astragalus monspessulanus) results in a smaller surface area for solvent penetration, leading to incomplete extraction.

    • Solution: Ensure the plant material is dried thoroughly to prevent enzymatic degradation and then ground into a fine, uniform powder. A smaller particle size increases the contact between the material and the solvent.

  • Suboptimal Solvent Selection: The choice of solvent and its concentration directly impacts extraction efficiency.

    • Issue: The polarity of the solvent may not be ideal for this compound, which is a polar flavonoid glycoside.

    • Solution: While 80% methanol is a documented effective solvent for this compound, you can optimize this by testing a range of polar solvents and their aqueous mixtures (e.g., different concentrations of ethanol or methanol).[1][2]

  • Inefficient Extraction Conditions: Time, temperature, and the solvent-to-solid ratio are key parameters.

    • Issue: The extraction time may be too short, the temperature too low for efficient extraction, or an insufficient volume of solvent is being used, leading to saturation.

    • Solution: Systematically optimize these parameters. Increase the solvent-to-solid ratio (a common starting point is 10:1 to 50:1 mL/g).[1] For conventional methods like reflux, ensure an adequate duration of extraction. For modern methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), optimize the specific instrument settings.[1]

  • Degradation of this compound: Flavonoids can be sensitive to heat and prolonged processing.

    • Issue: High temperatures during extraction or solvent evaporation can lead to the degradation of this compound.

    • Solution: Employ modern extraction techniques like UAE or MAE, which often use lower temperatures and significantly shorter extraction times.[1][3] When removing the solvent, use a rotary evaporator at a controlled, low temperature.

Question: My extract contains many impurities that interfere with this compound purification. How can I resolve this?

Answer: The co-extraction of interfering compounds is a common challenge. Here are some strategies to obtain a cleaner extract:

  • Refine Your Solvent System:

    • Issue: Highly polar solvents might co-extract other polar compounds like chlorophylls and sugars.

    • Solution: Adjust the polarity of your solvent. Sometimes, a slightly less polar solvent mixture can be more selective for flavonoids.

  • Implement a Post-Extraction Cleanup Step:

    • Issue: The crude extract is a complex mixture.

    • Solution:

      • Liquid-Liquid Extraction: Partition your crude extract between two immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their polarity.

      • Solid-Phase Extraction (SPE): Use an SPE cartridge to selectively retain and then elute your target flavonoids, leaving many impurities behind. C18 and polyamide are common sorbents for this purpose.[1]

Frequently Asked Questions (FAQs)

Q1: What is the conventional method for this compound extraction?

A1: A documented method for the extraction of this compound from the aerial parts of Astragalus monspessulanus involves exhaustive extraction with 80% methanol (MeOH) under reflux.[4][5][6][7] This is followed by filtration, concentration under reduced pressure, and subsequent partitioning.

Q2: Are there more efficient, modern methods for extracting this compound?

A2: Yes, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than conventional methods for flavonoid extraction.[2][3][8] They typically offer higher yields in significantly shorter times and with less solvent consumption.[9][10][11]

Q3: How does Ultrasound-Assisted Extraction (UAE) improve yield?

A3: UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates microjets that disrupt cell walls, enhancing solvent penetration and the release of intracellular contents like this compound. This process is generally faster and can be performed at lower temperatures than conventional methods.[12]

Q4: How does Microwave-Assisted Extraction (MAE) work?

A4: MAE uses microwave energy to heat the solvent and plant material. This localized heating creates pressure within the plant cells, causing them to rupture and release the target compounds into the solvent. MAE is known for its high speed and efficiency.[13]

Q5: What are the key parameters to optimize for UAE and MAE?

A5: For both methods, the following parameters are crucial for optimization:

  • Solvent Composition and Concentration: (e.g., 50-80% ethanol or methanol)

  • Solvent-to-Solid Ratio: (e.g., 20:1 to 60:1 mL/g)

  • Temperature: (e.g., 40-70°C)

  • Time: (e.g., 10-60 minutes for UAE, 2-25 minutes for MAE)

  • Power: (Ultrasonic power for UAE, microwave power for MAE)

Data Presentation

The following tables summarize typical parameters for different extraction methods for flavonoids, which can be adapted and optimized for this compound.

Table 1: Comparison of Extraction Methods for Flavonoids

MethodTypical Extraction TimeSolvent ConsumptionRelative YieldTemperature
Maceration 24 - 72 hoursHighLow to ModerateRoom Temperature
Soxhlet Extraction 6 - 24 hoursModerateModerate to HighBoiling point of solvent
Ultrasound-Assisted Extraction (UAE) 10 - 60 minutesLow to ModerateHigh40 - 70°C
Microwave-Assisted Extraction (MAE) 2 - 25 minutesLowHigh50 - 120°C

Table 2: Optimized Parameters for Modern Flavonoid Extraction Techniques from Literature

TechniquePlant MaterialOptimal ConditionsFlavonoid YieldReference
UAE Pteris cretica L.56.74% ethanol, 45.94 min, 74.27°C, 33.69 mL/g ratio4.71%[14]
MAE Radix Astragali90% ethanol, 25 min, 110°C, 25 mL/g ratio1.19 mg/gN/A
UAE Camellia fascicularis40% ethanol, 1.6 hours, 72.3°C, 60 mL/g ratio4.765%[15]
MAE Cocoa Husks10 min, 300 W, 0.06 g/mL ratio123.07 ppm[11]

Experimental Protocols

Below are detailed methodologies for conventional and modern extraction techniques that can be optimized for this compound.

Protocol 1: Conventional Reflux Extraction
  • Preparation: Weigh 10 g of finely powdered, dried plant material.

  • Extraction: Place the powder in a round-bottom flask with 200 mL of 80% methanol. Connect the flask to a reflux condenser.

  • Heating: Heat the mixture to the boiling point of the solvent and maintain a gentle reflux for 4-6 hours.

  • Filtration: Allow the mixture to cool to room temperature and then filter it through Whatman No. 1 filter paper.

  • Re-extraction: The remaining solid can be re-extracted with fresh solvent to ensure exhaustive extraction.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Purification: The resulting crude extract can be further purified using liquid-liquid partitioning or column chromatography.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Preparation: Place 5 g of finely powdered, dried plant material into a glass conical flask.

  • Solvent Addition: Add 150 mL of 70% ethanol (a starting point for optimization).

  • Sonication: Place the flask in an ultrasonic water bath. Set the parameters for optimization (e.g., temperature: 60°C, time: 30 minutes, ultrasonic power: 200 W).

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Protocol 3: Microwave-Assisted Extraction (MAE)
  • Preparation: Place 2 g of finely powdered, dried plant material into a microwave extraction vessel.

  • Solvent Addition: Add 50 mL of 75% ethanol (a starting point for optimization).

  • Extraction: Place the vessel in the microwave extractor. Set the parameters for optimization (e.g., microwave power: 500 W, time: 10 minutes, temperature: 80°C).

  • Cooling and Filtration: After the extraction is complete, allow the vessel to cool to a safe temperature. Filter the mixture to separate the extract from the solid residue.

  • Concentration: Remove the solvent from the filtrate using a rotary evaporator at a temperature below 40°C.

Mandatory Visualization

Experimental Workflow

ExperimentalWorkflow cluster_prep Sample Preparation cluster_extraction Extraction Methods cluster_downstream Downstream Processing PlantMaterial Plant Material (e.g., Astragalus monspessulanus) Drying Drying PlantMaterial->Drying Grinding Grinding Drying->Grinding Reflux Conventional Reflux Grinding->Reflux UAE Ultrasound-Assisted Extraction (UAE) Grinding->UAE MAE Microwave-Assisted Extraction (MAE) Grinding->MAE Filtration Filtration Reflux->Filtration UAE->Filtration MAE->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification Analysis Analysis & Yield Determination Purification->Analysis

Caption: Workflow for this compound extraction and purification.

Signaling Pathway

This compound, as a quercetin glycoside, is expected to influence cellular pathways modulated by quercetin. The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation and is a known target of quercetin.

PI3K_Akt_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Bad Bad Akt->Bad inhibits CellSurvival Cell Survival, Growth, Proliferation mTOR->CellSurvival Apoptosis Apoptosis Bad->Apoptosis This compound This compound (Quercetin Glycoside) This compound->PI3K inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: PI3K/Akt pathway and the inhibitory role of quercetin glycosides.

References

Challenges in Alcesefoliside purification from plant extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Alcesefoliside from plant extracts.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the extraction and purification of this compound, a rare flavonol tetraglycoside. The advice provided is also broadly applicable to the purification of other saponins and flavonoid glycosides.

Extraction & Initial Processing

Question: My initial crude extract has a low yield of this compound. What are the potential causes and solutions?

Answer: Low yields of this compound in the crude extract can stem from several factors:

  • Plant Material Variability: The concentration of this compound can vary depending on the plant's geographic location, age, and harvest time.[1]

  • Improper Extraction Solvent: Using a solvent with inappropriate polarity will result in inefficient extraction. For this compound, an 80% methanol solution has been shown to be effective.[2]

  • Degradation During Extraction: this compound, like many glycosides, can be susceptible to degradation at high temperatures or unfavorable pH levels.[3][4][5]

    • Solution: Employ milder extraction techniques such as maceration at room temperature or ultrasound-assisted extraction to minimize thermal degradation.[3] Maintain a slightly acidic to neutral pH during extraction, as extreme pH can cause hydrolysis of the glycosidic bonds.[4][5][6]

  • Insufficient Extraction Time or Solvent-to-Sample Ratio: Incomplete extraction will naturally lead to lower yields.

    • Solution: Ensure exhaustive extraction by using an adequate solvent volume and allowing sufficient time for the solvent to penetrate the plant material.

Question: My extract is forming an emulsion during liquid-liquid partitioning, making separation difficult. How can I resolve this?

Answer: Emulsion formation is a common issue when partitioning plant extracts containing saponins due to their surfactant-like properties.

  • Solutions:

    • Centrifugation: Spinning the mixture at a moderate speed can help to break the emulsion.

    • Addition of Brine: Adding a saturated NaCl solution can increase the polarity of the aqueous phase and help to break the emulsion.

    • Patience: Sometimes, allowing the mixture to stand for an extended period can lead to separation.

Column Chromatography (Diaion HP-20 & Sephadex LH-20)

Question: I am observing poor separation and peak tailing during Diaion HP-20 column chromatography. What could be the issue?

Answer: Poor performance on Diaion HP-20, a non-polar adsorbent resin, can be due to:

  • Improper Sample Loading: Overloading the column with too much crude extract can lead to broad, overlapping peaks. A general guideline for loading capacity on Diaion HP-20 is 1-10% of the resin weight.

  • Inappropriate Elution Gradient: A poorly optimized solvent gradient will not effectively separate compounds with similar polarities.

    • Solution: Start with a highly polar mobile phase (e.g., 100% water) and gradually decrease the polarity by increasing the concentration of an organic solvent like methanol. This allows for the sequential elution of compounds based on their polarity.

  • Column Packing Issues: An improperly packed column with channels or cracks will result in poor separation.

    • Solution: Ensure the resin is properly swollen in the initial mobile phase and packed uniformly in the column.

Question: My Sephadex LH-20 column has a very slow flow rate, and the pressure is building up. What should I do?

Answer: Sephadex LH-20 is a soft gel filtration resin, and high pressure can cause the beads to compress, leading to reduced flow.[7]

  • Solutions:

    • Gravity Flow: It is often best to run Sephadex LH-20 columns under gravity flow to avoid compression.[7]

    • Proper Swelling: Ensure the resin is fully swollen in the mobile phase before packing the column. The degree of swelling is solvent-dependent.

    • Avoid Fine Particles: The presence of fine particles in the sample or from the resin itself can clog the column. Filter your sample before loading.

    • Regeneration: If the column is clogged, it may need to be unpacked, washed, and repacked. A common regeneration procedure involves washing with 0.4M NaOH(aq), followed by thorough rinsing with deionized water.[7]

Semi-Preparative HPLC

Question: I am seeing broad or splitting peaks during the semi-preparative HPLC purification of this compound. What are the common causes?

Answer: Peak broadening or splitting in HPLC can be caused by a variety of factors:

  • Column Overload: Injecting too much sample onto the column is a frequent cause of poor peak shape.

  • Inappropriate Mobile Phase: The mobile phase composition is critical for good separation. For saponins and flavonoid glycosides on a C18 column, a gradient of acetonitrile and water is commonly used.[8][9][10][11] The addition of a small amount of acid, like formic acid, can often improve peak shape.

  • Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to peak splitting.

    • Solution: Ensure your sample is completely dissolved in a solvent compatible with the initial mobile phase conditions.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor performance.

    • Solution: Regularly flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced.

Quantitative Data Summary

The following table summarizes quantitative data from a published purification of this compound.

Purification StageStarting MaterialProductYieldPurity
n-Butanol Extraction Air-dried and powdered aerial parts of Astragalus monspessulanusn-BuOH extract53.6 g-
Diaion HP-20 Column Chromatography 53.6 g of n-BuOH extractFraction III--
Sephadex LH-20 Column Chromatography Fraction IIISubfraction A4--
Semi-preparative HPLC Subfraction A4This compound435 mg98%

Experimental Protocols

1. Extraction and Partitioning

  • Air-dry and powder the aerial parts of the plant material.

  • Exhaustively extract the powdered material with 80% methanol under reflux.

  • Filter the extract and concentrate it under reduced pressure.

  • Successively partition the concentrated extract with chloroform, ethyl acetate, and n-butanol. The n-butanol extract will contain the this compound.

2. Diaion HP-20 Column Chromatography

  • Dissolve the dried n-butanol extract in a minimal amount of the initial mobile phase.

  • Pack a column with Diaion HP-20 resin, ensuring it is equilibrated with 100% water.

  • Load the dissolved extract onto the column.

  • Elute the column with a stepwise gradient of increasing methanol in water (from 100:0 to 0:100, v/v).

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

3. Sephadex LH-20 Column Chromatography

  • Pool and concentrate the this compound-containing fractions from the Diaion HP-20 chromatography.

  • Pack a column with Sephadex LH-20 resin, equilibrated with methanol.

  • Load the concentrated fraction onto the column.

  • Elute the column with methanol as the mobile phase.

  • Collect and monitor fractions to isolate the subfraction with the highest concentration of this compound.

4. Semi-preparative HPLC

  • Further purify the enriched subfraction using semi-preparative HPLC.

  • Column: ODS C18

  • Mobile Phase: Isocratic elution with acetonitrile-water (14:86, v/v).

  • Detection: Monitor the elution profile with a UV detector.

  • Collect the peak corresponding to this compound and concentrate to obtain the pure compound.

Visualizations

Alcesefoliside_Purification_Workflow plant_material Powdered Plant Material extraction Extraction (80% MeOH) plant_material->extraction Reflux partitioning Liquid-Liquid Partitioning (n-BuOH) extraction->partitioning Concentration & Partition diaion Diaion HP-20 Chromatography (H2O-MeOH gradient) partitioning->diaion Crude n-BuOH Extract sephadex Sephadex LH-20 Chromatography (MeOH) diaion->sephadex Enriched Fraction hplc Semi-preparative HPLC (MeCN-H2O) sephadex->hplc Further Enriched Fraction pure_compound Pure this compound hplc->pure_compound Isolated Peak

Caption: Workflow for the purification of this compound from plant extracts.

Troubleshooting_Logic start Problem Encountered identify_step Identify Purification Stage (Extraction, Chromatography, HPLC) start->identify_step check_params Check Key Parameters (Solvent, Temp, pH, Loading) identify_step->check_params consult_faq Consult Specific FAQ/Guide check_params->consult_faq implement_solution Implement Recommended Solution consult_faq->implement_solution evaluate_result Evaluate Outcome implement_solution->evaluate_result success Problem Resolved evaluate_result->success Successful reassess Re-evaluate & Try Alternative Solution evaluate_result->reassess Unsuccessful reassess->check_params

Caption: A logical workflow for troubleshooting purification challenges.

References

Alcesefoliside stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability and storage of alcesefoliside, along with troubleshooting advice for common experimental issues. As specific stability data for this compound is limited in publicly available literature, the information provided is based on the general chemical properties of flavonoids and glycosides, supplemented with established protocols for related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended short-term and long-term storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored under the following conditions:

  • Short-term (weeks): Store in a tightly sealed container at 2-8°C, protected from light.

  • Long-term (months to years): Store in a tightly sealed container at -20°C, protected from light and moisture. For utmost stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.

Q2: How should I store this compound in solution?

A2: this compound is soluble in DMSO, pyridine, methanol, and ethanol. When preparing stock solutions, it is crucial to use anhydrous solvents to minimize hydrolysis.

  • Short-term (days): Aliquot stock solutions into tightly sealed vials and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Long-term (weeks to months): For extended storage, it is highly recommended to store aliquots at -80°C.

Q3: What are the main factors that can cause this compound degradation?

A3: Like other flavonol glycosides, this compound is susceptible to degradation from:

  • Light: Exposure to UV or broad-spectrum light can lead to photodegradation.

  • High Temperatures: Elevated temperatures accelerate chemical degradation.

  • pH Extremes: Both acidic and alkaline conditions can cause hydrolysis of the glycosidic bonds and degradation of the flavonoid structure. Basic conditions are often more detrimental.

  • Oxidation: The phenolic structure of this compound is prone to oxidation, especially in the presence of oxygen and metal ions.

Q4: I am observing a loss of activity in my experiments. Could this be due to this compound degradation?

A4: Yes, a loss of biological activity is a common indicator of compound degradation. To troubleshoot, consider the following:

  • Storage Conditions: Verify that both solid and solution forms of this compound have been stored according to the recommendations.

  • Experimental Conditions: Assess the pH, temperature, and light exposure during your experiment. Prolonged incubation at non-optimal conditions can lead to degradation.

  • Solution Age: Use freshly prepared solutions whenever possible. If using a stored stock solution, ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles.

Q5: Are there any known degradation products of this compound?

A5: While specific degradation products of this compound have not been extensively documented, degradation of flavonol glycosides typically involves hydrolysis of the glycosidic linkages, resulting in the aglycone (quercetin in this case) and the corresponding sugars. Further degradation of the quercetin backbone can occur under harsh conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or inconsistent bioactivity Degradation of this compound stock solution.Prepare fresh stock solutions from solid compound. Aliquot and store at -80°C. Perform a concentration verification using HPLC.
Instability in experimental buffer.Assess the pH and temperature of your experimental buffer. If possible, perform a pilot stability study of this compound in your buffer system. Consider adding antioxidants if compatible with your assay.
Precipitate formation in stock solution Poor solubility or solvent evaporation.Ensure the solvent is anhydrous and the storage container is tightly sealed. Briefly warm and sonicate the solution to attempt redissolution. If precipitation persists, prepare a fresh, lower concentration stock solution.
Appearance of new peaks in HPLC analysis Compound degradation.Review storage and handling procedures. Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method.
Discoloration of solid compound or solution Oxidation or contamination.Store under an inert atmosphere and protected from light. Ensure all handling is performed in a clean environment.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol is adapted from general guidelines for flavonoid stability testing and can be used to assess the intrinsic stability of this compound.

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 6, 12, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours). Note: Flavonoids are often highly unstable in basic conditions.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light, for various time points (e.g., 2, 6, 12, 24 hours).

    • Thermal Degradation: Incubate the stock solution at 60°C in a temperature-controlled oven for various time points (e.g., 1, 3, 7 days).

    • Photodegradation: Expose the stock solution to a calibrated light source (e.g., UV-A and visible light) for a defined period. A control sample should be kept in the dark at the same temperature.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base-stressed samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze by a validated stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the intact this compound from its potential degradation products.

Methodology:

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution is recommended to resolve compounds with different polarities.

    • Solvent A: Water with 0.1% formic acid or phosphoric acid (to improve peak shape).

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the λmax of this compound (can be determined using a UV scan, typically around 260 nm and 350 nm for flavonoids).

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to demonstrate specificity.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stressors base Base Hydrolysis (0.1M NaOH, RT) stock->base Expose to Stressors oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stressors thermal Thermal (60°C) stock->thermal Expose to Stressors photo Photodegradation (UV/Vis Light) stock->photo Expose to Stressors sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (Acid/Base) sampling->neutralize hplc HPLC Analysis sampling->hplc neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway This compound This compound (Flavonol Tetraglycoside) Aglycone Quercetin (Aglycone) This compound->Aglycone Hydrolysis (Acid/Base/Enzymatic) Sugars Sugar Moieties (Rhamnose, Galactose) This compound->Sugars Hydrolysis (Acid/Base/Enzymatic) DegradationProducts Further Degradation Products Aglycone->DegradationProducts Oxidation, Ring Fission

Caption: Postulated degradation pathway for this compound.

Overcoming poor solubility of Alcesefoliside in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the poor aqueous solubility of Alcesefoliside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a rare flavonol tetraglycoside isolated from plants of the Astragalus genus, such as Astragalus monspessulanus[1][2][3]. It has demonstrated significant cytoprotective, antioxidant, hepatoprotective, and neuroprotective properties in preclinical studies[1][4]. Like many flavonoid glycosides, this compound is a large, complex molecule with poor water solubility, which presents a major challenge for its use in aqueous solutions for in vitro and in vivo experiments, and for its development as a therapeutic agent. Poor aqueous solubility can lead to low bioavailability, limiting its therapeutic potential[5][6].

Q2: I am observing precipitation of this compound in my aqueous buffer. What is the likely cause?

A2: Precipitation of this compound in aqueous buffers is most likely due to its low intrinsic water solubility. Flavonoid glycosides' solubility is often limited by their molecular structure[5][6]. If you have prepared a stock solution in an organic solvent like DMSO and then diluted it into an aqueous buffer, the precipitation is likely due to the compound crashing out of solution as the concentration of the organic solvent decreases. This is a common issue with hydrophobic compounds[7][8].

Q3: What are the recommended starting solvents for this compound?

A3: Based on available information, this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol. For biological experiments, preparing a concentrated stock solution in 100% DMSO is a common starting point.

Q4: How can I increase the aqueous solubility of this compound for my experiments?

A4: Several strategies can be employed to enhance the aqueous solubility of this compound. These can be broadly categorized as physical and chemical/formulation methods. Physical methods include particle size reduction (micronization or nanosuspension) and creating amorphous solid dispersions. Chemical and formulation approaches include the use of co-solvents, surfactants, cyclodextrins, and pH adjustment[3][9][10][11].

Q5: Are there any known stability issues with this compound in aqueous solutions?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The concentration of this compound exceeds its solubility limit in the final buffer composition.- Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it remains within the tolerance limits for your experimental system (typically <0.5% for cell-based assays).- Use a solubilizing excipient such as a surfactant (e.g., Tween® 80) or a cyclodextrin (e.g., HP-β-CD) in the aqueous buffer before adding the this compound stock solution.- Gently warm the solution and use sonication to aid dissolution.
Inconsistent results between experiments. - Incomplete dissolution of this compound.- Degradation of this compound in the aqueous solution.- Ensure complete dissolution of the compound by vortexing and sonicating the stock solution and the final dilution.- Prepare fresh dilutions from a frozen stock solution immediately before each experiment.- Protect the solution from light, as flavonoids can be light-sensitive.
Low or no biological activity observed. - The concentration of soluble this compound is too low to elicit a response.- The compound has precipitated out of solution.- Confirm the solubility of this compound in your experimental media using a solubility assay.- Increase the solubility using one of the enhancement techniques described in the protocols below.- Visually inspect for any signs of precipitation before and during the experiment.
Difficulty preparing a concentrated aqueous stock solution. High crystalline lattice energy of the solid this compound.- Consider creating an amorphous solid dispersion of this compound with a hydrophilic polymer. This can significantly improve its dissolution rate and apparent solubility[11][13].- Use a co-solvent system (e.g., a mixture of water and a biocompatible organic solvent like ethanol or PEG 400).

Data Presentation: Solubility Enhancement Strategies

The following table summarizes common strategies for improving the solubility of poorly water-soluble compounds like this compound.

Method Principle Typical Improvement Considerations
Co-solvents Reduces the polarity of the aqueous solvent, increasing the solubility of hydrophobic compounds.2 to 100-foldThe concentration of the co-solvent must be compatible with the biological system.
Surfactants Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.10 to 1,000-foldCan interfere with some biological assays and may have cellular toxicity at high concentrations.
Cyclodextrins Form inclusion complexes with the hydrophobic drug, shielding it from the aqueous environment.10 to 5,000-foldStoichiometry of the complex and binding affinity are important. Can sometimes extract lipids from cell membranes.
pH Adjustment For ionizable compounds, adjusting the pH to favor the ionized form can increase solubility.VariableThis compound's structure suggests it has ionizable hydroxyl groups, but its pKa is unknown. The final pH must be suitable for the experiment.
Solid Dispersions The drug is dispersed in a hydrophilic polymer matrix in an amorphous state, which has higher energy and thus better solubility than the crystalline form.10 to 10,000-foldRequires specialized preparation techniques (e.g., spray drying, hot-melt extrusion). Physical stability of the amorphous form needs to be monitored.
Nanosuspensions Reduction of particle size to the nanometer range increases the surface area, leading to a faster dissolution rate and higher saturation solubility.5 to 50-foldRequires specialized equipment (e.g., high-pressure homogenizer, bead mill). Physical stability (particle aggregation) must be controlled.

Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Co-solvent System

  • Objective: To prepare a solution of this compound in an aqueous buffer using a co-solvent to enhance solubility.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile-filtered

    • Polyethylene glycol 400 (PEG 400)

    • Ethanol, absolute

    • Phosphate-buffered saline (PBS) or other desired aqueous buffer

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. Vortex and sonicate for 5-10 minutes to ensure complete dissolution.

    • For a final concentration of 10 µM this compound in a buffer containing 10% PEG 400, first prepare a 90% aqueous buffer/10% PEG 400 mixture.

    • Add the required volume of the 10 mM this compound stock solution to the buffer/PEG 400 mixture while vortexing to achieve the final concentration. For example, add 10 µL of 10 mM stock to 9.99 mL of the buffer/PEG 400 mixture for a final volume of 10 mL.

    • The final concentration of DMSO should be kept as low as possible (e.g., <0.1%).

    • Visually inspect the final solution for any signs of precipitation.

Protocol 2: Solubilization of this compound using Cyclodextrins

  • Objective: To prepare an aqueous solution of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD) as a solubilizing agent.

  • Materials:

    • This compound powder

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Desired aqueous buffer (e.g., PBS)

  • Procedure:

    • Prepare a 10% (w/v) solution of HP-β-CD in the desired aqueous buffer. Stir until the HP-β-CD is completely dissolved.

    • Add an excess amount of this compound powder to the HP-β-CD solution.

    • Stir the suspension at room temperature for 24-48 hours, protected from light.

    • After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved this compound.

    • Carefully collect the supernatant. This is your saturated solution of the this compound:HP-β-CD inclusion complex.

    • Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

    • This stock solution can then be diluted as needed for experiments.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_solubilization Solubilization Strategy cluster_application Application cluster_analysis Analysis start This compound Powder stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->stock cosolvent Co-solvent Dilution (e.g., PEG 400, Ethanol) stock->cosolvent cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) stock->cyclodextrin sdispersion Solid Dispersion (e.g., with PVP K30) stock->sdispersion invitro In Vitro Assay (e.g., cell culture) cosolvent->invitro cyclodextrin->invitro invivo In Vivo Study (e.g., animal model) cyclodextrin->invivo sdispersion->invivo endpoint Endpoint Measurement (e.g., bioactivity, PK) invitro->endpoint invivo->endpoint Keap1_Nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 binds Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Ub Ubiquitin Ub->Nrf2 This compound This compound (Oxidative Stress) This compound->Keap1 inactivates Maf Maf Nrf2_n->Maf dimerizes ARE ARE (Antioxidant Response Element) Maf->ARE binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Response Cellular Protection Genes->Response PI3K_Akt_pathway This compound This compound RTK Receptor Tyrosine Kinase This compound->RTK activates PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Nrf2_activation Nrf2 Activation Akt->Nrf2_activation promotes Cell_Survival Cell Survival & Antioxidant Response Nrf2_activation->Cell_Survival

References

Technical Support Center: Optimizing HPLC Parameters for Alcesefoliside Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Performance Liquid Chromatography (HPLC) parameters for the detection of Alcesefoliside. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting HPLC parameters for this compound detection?

For initial method development for this compound, a C18 reversed-phase column is a suitable starting point. A gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% formic or acetic acid) and an organic solvent like acetonitrile or methanol is recommended. Detection is typically performed using a UV detector at a wavelength where this compound exhibits maximum absorbance.

Q2: How can I prepare my sample of this compound for HPLC analysis?

It is crucial to ensure your sample is fully dissolved in a solvent compatible with the mobile phase. Solvents such as DMSO, pyridine, methanol, or ethanol can be used to dissolve this compound.[1] After dissolution, the sample should be filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.[2]

Q3: What is a suitable concentration range for creating a calibration curve for this compound?

Troubleshooting Guide

Q4: I am observing a drifting baseline in my chromatogram. What are the possible causes and solutions?

A drifting baseline can be caused by several factors, including column temperature fluctuations, an incorrectly prepared mobile phase, or contamination of the detector flow cell.[3]

  • Solution:

    • Use a column oven to maintain a consistent temperature.[3]

    • Prepare fresh mobile phase daily and ensure all components are fully miscible.[3]

    • Flush the detector flow cell with a strong organic solvent, such as isopropanol, to remove any contaminants.[3]

Q5: My this compound peak is tailing. How can I improve the peak shape?

Peak tailing can be caused by interactions with active silanols on the column, the wrong mobile phase pH, or column overload.

  • Solution:

    • Add a mobile phase additive like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) to suppress silanol ionization.[4]

    • Adjust the mobile phase pH to ensure this compound is in a single ionic state.

    • Reduce the amount of sample injected to avoid overloading the column.[4]

    • Consider using a column with a high-purity silica stationary phase.[4]

Q6: The retention time for my this compound peak is shifting between injections. What is causing this?

Shifting retention times are often due to inconsistent mobile phase preparation, poor column equilibration, or changes in flow rate.[3]

  • Solution:

    • Prepare the mobile phase carefully and consistently for each run.[3]

    • Ensure the column is adequately equilibrated with the mobile phase before each injection; flushing with at least 10-20 column volumes is recommended.[3]

    • Check the HPLC pump for any leaks and verify the flow rate.[3]

Q7: I am seeing ghost peaks in my chromatogram. What are they and how do I get rid of them?

Ghost peaks are unexpected peaks that can arise from contamination in the mobile phase, the injection system, or carryover from a previous injection.[5]

  • Solution:

    • Run a blank gradient (injecting only the mobile phase) to identify the source of contamination.[5]

    • Use high-purity solvents and freshly prepared mobile phase.

    • Implement a needle wash step in your injection sequence to reduce carryover.[5]

Data Presentation

Table 1: Recommended Starting HPLC Parameters for this compound Method Development

ParameterRecommended Starting Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a linear gradient from 5-95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Diode Array Detector (DAD) scan to determine λmax
Injection Volume 10 µL

Experimental Protocols

Protocol 1: HPLC Method Development for this compound

  • System Preparation:

    • Prepare the mobile phases as described in Table 1. Ensure all solvents are of HPLC grade or higher.

    • Degas the mobile phases using an ultrasonic bath or an inline degasser to prevent air bubbles.[3]

    • Purge the HPLC pump with the new mobile phases to remove any residual solvents.

    • Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of 1 mg/mL.

    • From the stock solution, prepare a working standard solution of approximately 50 µg/mL in the initial mobile phase composition.

    • Filter the working standard solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Set up the HPLC system with the parameters outlined in Table 1.

    • Inject the prepared this compound standard.

    • Monitor the separation and record the chromatogram and UV-Vis spectrum of the eluting peaks.

    • Identify the retention time and the maximum absorption wavelength (λmax) for this compound.

  • Optimization:

    • Based on the initial chromatogram, adjust the gradient profile, mobile phase composition, or flow rate to achieve optimal separation and peak shape. For example, a shallower gradient can improve the resolution of closely eluting peaks.[5]

Visualizations

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_analysis Analysis & Optimization cluster_validation Validation A Prepare Mobile Phase & Sample B System Equilibration A->B C Initial Injection B->C D Evaluate Chromatogram (Peak Shape, Resolution) C->D E Adjust Parameters (Gradient, Flow Rate) D->E Sub-optimal? G Method Validation (Linearity, Precision, Accuracy) D->G Optimal? F Re-inject and Evaluate E->F F->D

Caption: Workflow for HPLC method development and optimization for this compound.

HPLC_Troubleshooting_Tree Problem Chromatographic Issue? PeakTailing Peak Tailing Problem->PeakTailing RetentionShift Retention Time Shift Problem->RetentionShift PoorResolution Poor Resolution Problem->PoorResolution Sol_Tailing1 Adjust Mobile Phase pH PeakTailing->Sol_Tailing1 Sol_Tailing2 Reduce Sample Load PeakTailing->Sol_Tailing2 Sol_Tailing3 Use High Purity Column PeakTailing->Sol_Tailing3 Sol_Shift1 Prepare Fresh Mobile Phase RetentionShift->Sol_Shift1 Sol_Shift2 Ensure Column Equilibration RetentionShift->Sol_Shift2 Sol_Shift3 Check Flow Rate RetentionShift->Sol_Shift3 Sol_Res1 Optimize Gradient PoorResolution->Sol_Res1 Sol_Res2 Change Organic Solvent PoorResolution->Sol_Res2 Sol_Res3 Use Smaller Particle Size Column PoorResolution->Sol_Res3

Caption: Decision tree for troubleshooting common HPLC issues.

References

Troubleshooting Alcesefoliside in vitro assay variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alcesefoliside in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during in vitro experiments with this compound, presented in a question-and-answer format.

Cell Viability Assays (e.g., MTT Assay)

Question: I'm observing high variability between replicate wells in my MTT assay when testing this compound. What are the potential causes and solutions?

Answer: High variability in MTT assays is a common issue. When working with a natural compound like this compound, a flavonol tetraglycoside, several factors can contribute to this.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Solubilization of Formazan The purple formazan crystals produced by viable cells must be fully dissolved for accurate absorbance readings. Incomplete solubilization is a major source of variability.[1]Ensure sufficient volume of solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well. Mix thoroughly by gentle pipetting or shaking until no visible crystals remain. Consider extending the solubilization time.
Interference from this compound As a flavonoid, this compound may have a slight color that can interfere with absorbance readings. It may also have reducing properties that could interact with the MTT reagent.[2]Run proper controls, including wells with this compound in media without cells, to determine its background absorbance. Subtract this background from your experimental wells.
"Edge Effects" Wells on the outer edges of a 96-well plate are prone to evaporation, leading to changes in media concentration and affecting cell growth and viability.[1]Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
Cell Seeding Inconsistency Uneven cell numbers across wells will lead to different amounts of formazan production.Ensure your cell suspension is homogenous before and during seeding. Mix the cell suspension gently between pipetting. Use a properly calibrated multichannel pipette if possible.
MTT Reagent Toxicity Prolonged incubation with the MTT reagent can be toxic to some cell lines, leading to an underestimation of viability.[2][3]Optimize the MTT incubation time for your specific cell line. Typically, 1-4 hours is sufficient.[4]

Illustrative Data for Troubleshooting High Variability (Hypothetical Data):

Condition Replicate 1 (Absorbance) Replicate 2 (Absorbance) Replicate 3 (Absorbance) Average Standard Deviation Issue Indicated
Control (Cells + Media) 0.850.880.860.8630.015Normal
This compound (10 µM) - Initial Result 0.650.450.800.6330.176High Variability
This compound (10 µM) - After Troubleshooting 0.680.710.690.6930.015Improved Precision

Troubleshooting steps applied: Ensured complete formazan solubilization by visual inspection and gentle pipetting; used only interior wells of the plate.

Lipid Peroxidation Assay (MDA Assay)

Question: My malondialdehyde (MDA) levels in the control group (vehicle-treated) are inconsistent in my lipid peroxidation assay with rat liver microsomes. Why might this be happening?

Answer: Variability in MDA assays often stems from the handling of samples and reagents, as lipid peroxidation can occur ex vivo if not properly controlled.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Sample Oxidation during Preparation Microsomal samples are susceptible to oxidation once homogenized. This can artificially inflate MDA levels.Perform all homogenization and preparation steps on ice. Use freshly prepared buffers. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your homogenization buffer to prevent in vitro lipid peroxidation.[5]
Inconsistent Incubation Times The reaction of MDA with thiobarbituric acid (TBA) is time and temperature-dependent. Variations will lead to inconsistent results.Use a reliable water bath or heat block set to the correct temperature (e.g., 60°C).[6] Ensure all samples are incubated for the exact same amount of time.
Interference from Other Aldehydes The TBA reaction is not entirely specific to MDA; other aldehydes present in the sample can also react and contribute to the absorbance reading.[7]While difficult to eliminate completely, ensuring consistent sample handling and preparation across all groups will help to minimize the variability of these interfering substances.

Quantitative Data from this compound Lipid Peroxidation Assay:

The following data is adapted from a study on the hepatoprotective and antioxidant effects of this compound (AF) on Fe2+/AA-induced lipid peroxidation in rat liver microsomes.[8]

Treatment Group Concentration (µmol) MDA Production (% of Induced LPO) Reduction in MDA (%)
Control (Microsomes only) -Not ApplicableNot Applicable
Fe2+/AA Induced LPO -100%0%
This compound + Fe2+/AA 1~85%~15%
This compound + Fe2+/AA 10~60%~40%
This compound + Fe2+/AA 10041%59%
Silybin (Positive Control) + Fe2+/AA 10033%67%

Data is presented as an approximate percentage based on the graphical data from the cited source for illustrative purposes.[8]

Experimental Protocols & Methodologies

Protocol 1: Lipid Peroxidation Assay in Rat Liver Microsomes

This protocol is based on the methodology used to assess the antioxidant properties of this compound.[8][9]

1. Preparation of Rat Liver Microsomes: a. Euthanize the rat according to approved animal care protocols. b. Perfuse the liver with cold saline solution (0.9% NaCl). c. Excise the liver, weigh it, and homogenize it in 10 volumes of cold 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.[8] d. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to obtain the post-mitochondrial supernatant. e. Centrifuge the supernatant at 105,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.[8] f. Resuspend the microsomal pellet in the same buffer and determine the protein concentration (e.g., using the Lowry method). Adjust the final protein concentration to 1 mg/mL.[8]

2. Lipid Peroxidation Induction and Measurement: a. Pre-incubate the microsomal suspension (1 mg/mL protein) with varying concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle control for 15 minutes at 37°C.[8] b. Initiate lipid peroxidation by adding a solution of 20 mM iron (II) sulfate and 0.5 mM ascorbic acid.[8] c. After 20 minutes of incubation at 37°C, stop the reaction by adding a mixture of 25% trichloroacetic acid (TCA) and 0.67% thiobarbituric acid (TBA).[8] d. Heat the samples in a boiling water bath for 20 minutes to allow for the formation of the MDA-TBA adduct.[10] e. Cool the samples and centrifuge to pellet any precipitate. f. Measure the absorbance of the supernatant at 532 nm. The amount of MDA is proportional to the absorbance.

Workflow for Lipid Peroxidation Assay:

Lipid_Peroxidation_Workflow cluster_prep Microsome Preparation cluster_assay MDA Assay Homogenization Liver Homogenization Centrifuge1 Centrifugation (10,000 x g) Homogenization->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Ultracentrifugation (105,000 x g) Supernatant1->Centrifuge2 Pellet Resuspend Microsomal Pellet Centrifuge2->Pellet Preincubation Pre-incubation with This compound Pellet->Preincubation Induction Induce LPO with Fe2+/Ascorbic Acid Preincubation->Induction Reaction Stop reaction with TCA/TBA Induction->Reaction Heating Heat at 100°C Reaction->Heating Measurement Measure Absorbance at 532 nm Heating->Measurement

Workflow for the in vitro lipid peroxidation (MDA) assay.
Protocol 2: Example Cell-Based Neuroprotection Assay (SH-SY5Y Cells)

This is a representative protocol for assessing the neuroprotective effects of a compound like this compound against oxidative stress in a human neuroblastoma cell line (SH-SY5Y), a common model for neurodegenerative disease research.[9][11]

1. Cell Culture and Differentiation: a. Culture SH-SY5Y cells in a growth medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and antibiotics. b. To induce a more neuron-like phenotype, differentiate the cells by reducing the FBS concentration to 1% and adding 10 µM retinoic acid to the culture medium for 5-7 days.[12]

2. Neurotoxicity Induction and Treatment: a. Seed the differentiated SH-SY5Y cells into 96-well plates at an appropriate density. b. Pre-treat the cells with various concentrations of this compound (or vehicle control) for a specified period (e.g., 2-24 hours). c. Induce neurotoxicity by adding a stressor such as hydrogen peroxide (H₂O₂) or amyloid-β peptide (Aβ₁₋₄₂) to the wells.[9][13] The concentration and duration of exposure to the neurotoxin should be optimized beforehand to achieve approximately 50% cell death. d. Co-incubate the cells with the neurotoxin and this compound for the desired time (e.g., 24 hours).

3. Assessment of Neuroprotection (Cell Viability): a. After the incubation period, assess cell viability using a standard method such as the MTT assay. b. Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. c. Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. d. Read the absorbance at 570 nm using a microplate reader. e. Calculate cell viability as a percentage of the control (untreated, non-toxin exposed) cells. An increase in viability in the this compound + neurotoxin group compared to the neurotoxin-only group indicates a neuroprotective effect.

Logical Flow for Neuroprotection Assay Design:

Neuroprotection_Logic Start Start with Differentiated SH-SY5Y Cells Pretreat Pre-treat with this compound Start->Pretreat Induce Induce Neurotoxicity (e.g., with H₂O₂ or Aβ) Pretreat->Induce Assess Assess Cell Viability (e.g., MTT Assay) Induce->Assess Analyze Analyze Data: Compare treated vs. untreated Assess->Analyze NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB->IKK degradation NFkB_IkB NF-κB/IκBα (Inactive Complex) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->IkB releases Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Inflammation induces This compound This compound This compound->IKK Inhibits MAPK_Pathway Stress Cellular Stress (e.g., LPS, Oxidative Stress) MAPKKK MAPKKK (e.g., TAK1) Stress->MAPKKK activates p38_MAPKK MKK3/6 MAPKKK->p38_MAPKK phosphorylates ERK_MAPKK MEK1/2 MAPKKK->ERK_MAPKK phosphorylates JNK_MAPKK MKK4/7 MAPKKK->JNK_MAPKK phosphorylates p38_MAPK p38 p38_MAPKK->p38_MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) p38_MAPK->TranscriptionFactors activate ERK_MAPK ERK1/2 ERK_MAPKK->ERK_MAPK phosphorylates ERK_MAPK->TranscriptionFactors activate JNK_MAPK JNK JNK_MAPKK->JNK_MAPK phosphorylates JNK_MAPK->TranscriptionFactors activate InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse leads to This compound This compound This compound->p38_MAPK Inhibits phosphorylation This compound->ERK_MAPK This compound->JNK_MAPK

References

Addressing inconsistencies in Alcesefoliside animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alcesefoliside research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address potential challenges encountered during pre-clinical animal studies with this compound. While published literature demonstrates consistent hepatoprotective and neuroprotective effects, this guide aims to proactively address potential sources of variability to ensure robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound in animal models?

A1: this compound, a rare flavonol tetraglycoside, primarily exerts its effects through its potent antioxidant properties.[1][2] In animal models of toxicity, it has been shown to mitigate oxidative stress by reducing lipid peroxidation and bolstering the endogenous antioxidant defense systems.[1][3][4] Key mechanisms include decreasing malondialdehyde (MDA) levels, a marker of lipid peroxidation, and normalizing the levels of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione reductase (GR), as well as replenishing reduced glutathione (GSH) levels.[1][3][5] These actions protect cells and tissues from damage induced by reactive oxygen species (ROS).

Q2: What are the most commonly used animal models in this compound research?

A2: The most prominently featured animal model in published studies is the male Wistar rat.[1][5] Specifically, toxicity is often induced using carbon tetrachloride (CCl4) to study both hepatoprotective and neuroprotective effects.[1][2][3][5] This model is well-established for inducing oxidative stress and subsequent tissue damage.[2][6]

Q3: What is the recommended dosage and administration route for this compound in rats?

A3: In studies demonstrating hepatoprotective and neuroprotective effects, a common oral gavage dosage of 10 mg/kg body weight has been used.[1][2][3] The vehicle for administration is typically olive oil.[1][2]

Q4: Are there any known pharmacokinetic challenges with this compound?

A4: While specific pharmacokinetic studies on this compound are not extensively detailed in the provided search results, its structure as a flavonol glycoside may suggest potential considerations for bioavailability. The oral route of administration has proven effective in the cited studies.[1][2] However, researchers should be aware that the absorption and metabolism of flavonoids can be influenced by factors such as gut microbiota. For novel experimental designs, a pilot pharmacokinetic study could be beneficial.

Troubleshooting Guide

Issue 1: High variability in serum biomarker levels (ALT, AST, ALP, GGT).

  • Potential Cause 1: Inconsistent induction of toxicity. The administration of CCl4 can lead to variable levels of liver injury.

    • Troubleshooting Tip: Ensure precise and consistent dosing of CCl4 for all animals in the treatment group. The timing of this compound pre-treatment and curative treatment relative to CCl4 administration is critical and should be strictly controlled.[1][3]

  • Potential Cause 2: Variability in animal health. Underlying health differences in the animal cohort can affect their response to both the toxin and the treatment.

    • Troubleshooting Tip: Allow for an adequate acclimatization period (e.g., seven days) before commencing the study.[1] Regularly monitor the health of the animals, including their behavior, and food and water consumption.[1]

Issue 2: Discrepancies in antioxidant enzyme activity assays.

  • Potential Cause 1: Sample handling and preparation. The activity of antioxidant enzymes is sensitive to sample collection and storage procedures.

    • Troubleshooting Tip: Perfuse tissues with ice-cold 1.15% KCl to remove blood contaminants before homogenization.[1] Prepare tissue homogenates and microsomal fractions at low temperatures (e.g., on ice) and use appropriate buffers.[1] Store samples at -80°C if not analyzed immediately.

  • Potential Cause 2: Assay methodology. Different assay kits or protocols for the same enzyme can yield different absolute values.

    • Troubleshooting Tip: Use standardized, commercially available diagnostic kits for all biochemical assays to ensure consistency.[1][2] Run a positive control, such as silymarin, to benchmark the effects of this compound.[1][5]

Issue 3: Inconsistent findings in histopathological examinations.

  • Potential Cause: Subjectivity in scoring. Histopathological assessment can have a subjective component.

    • Troubleshooting Tip: Employ a standardized, semi-quantitative scoring system for liver damage, assessing features like lipid accumulation and necrosis.[3] Whenever possible, blinding the pathologist to the treatment groups can reduce bias.

Data Presentation

Table 1: Summary of this compound Effects on Serum Biomarkers in CCl4-Induced Hepatotoxicity in Rats

GroupALT (U/L)AST (U/L)ALP (U/L)GGT (U/L)
Control (Olive Oil)NormalNormalNormalNormal
This compound (10 mg/kg)NormalNormalNormalNormal
CCl4Significantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
This compound + CCl4Near NormalNear NormalNear NormalNear Normal
Silymarin + CCl4Near NormalNear NormalNear NormalNear Normal
This table represents a qualitative summary based on the findings in the cited literature.[1]

Table 2: Summary of this compound Effects on Antioxidant Profile in CCl4-Induced Hepatotoxicity in Rat Liver

GroupMDA LevelGSH LevelSOD ActivityCAT ActivityGPx ActivityGR Activity
Control (Olive Oil)NormalNormalNormalNormalNormalNormal
This compound (10 mg/kg)NormalNormalNormalNormalNormalNormal
CCl4Significantly IncreasedSignificantly DepletedSignificantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced
This compound + CCl4Near NormalNear NormalNear NormalNear NormalNear NormalNear Normal
Silymarin + CCl4Near NormalNear NormalNear NormalNear NormalNear NormalNear Normal
This table represents a qualitative summary based on the findings in the cited literature.[1][5]

Experimental Protocols

Protocol 1: In Vivo Hepatoprotective Study in Rats

  • Animal Model: Male Wistar rats.

  • Acclimatization: Allow a 7-day acclimatization period.[1]

  • Grouping (n=6 per group):

    • Group 1 (Control): Olive oil (1.25 mL/kg, p.o.).

    • Group 2 (this compound alone): this compound (10 mg/kg, p.o.) for 21 days.

    • Group 3 (Positive Control): Silymarin (100 mg/kg, p.o.) for 21 days.

    • Group 4 (Toxin): CCl4 (10% solution in olive oil, 1.25 mL/kg, p.o.) on day 7.

    • Group 5 (Pre-treatment): this compound (10 mg/kg, p.o.) for 7 days, followed by CCl4 on day 7.

    • Group 6 (Curative treatment): CCl4 on day 7, followed by this compound (10 mg/kg, p.o.) for 14 days.[1][2][5]

  • Blood and Tissue Collection: At the end of the treatment period, collect blood via a method like tail vein sampling with a capillary tube containing an anticoagulant.[1][2] Euthanize animals and perfuse the liver with ice-cold 1.15% KCl before excision.

  • Biochemical Analysis: Separate serum by centrifugation.[1][2] Measure ALT, AST, ALP, and GGT activities using standard diagnostic kits.[1][2]

  • Antioxidant Assays: Prepare liver homogenates and microsomal fractions.[1] Measure MDA, GSH, SOD, CAT, GPx, and GR levels using established protocols.

  • Histopathology: Fix a portion of the liver in 10% buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic examination.[1][3]

Protocol 2: In Vitro Antioxidant Activity in Rat Liver Microsomes

  • Microsome Isolation:

    • Sacrifice rats and perfuse the liver with ice-cold 1.15% KCl.

    • Homogenize the liver in ice-cold 0.1 M Tris-potassium buffer (pH 7.5).

    • Centrifuge the homogenate at 10,000 x g for 20 minutes to obtain the post-mitochondrial fraction.

    • Centrifuge the supernatant at 105,000 x g for 60 minutes to obtain the microsomal fraction.

    • Resuspend the microsomal pellets in 0.1 M potassium phosphate buffer (pH 7.4) with 20% glycerol.[1]

  • Lipid Peroxidation Induction:

    • Induce lipid peroxidation using an iron sulphate/ascorbic acid (Fe2+/AA) mixture.[1][4]

  • Treatment:

    • Pre-incubate the microsomes with varying concentrations of this compound (e.g., 1, 10, 100 µmol) or a positive control like silybin.[1][4]

  • Analysis:

    • Measure the quantity of malondialdehyde (MDA) as an indicator of lipid peroxidation.[1][4]

Visualizations

Alcesefoliside_Hepatoprotective_Pathway CCl4 Carbon Tetrachloride (CCl4) ROS Reactive Oxygen Species (ROS) CCl4->ROS Metabolic Activation Lipid_Peroxidation Lipid Peroxidation (MDA Increase) ROS->Lipid_Peroxidation Induces Antioxidant_Enzymes Endogenous Antioxidants (GSH, SOD, CAT) ROS->Antioxidant_Enzymes Depletes Hepatocellular_Damage Hepatocellular Damage (Increased ALT, AST) Lipid_Peroxidation->Hepatocellular_Damage Causes Antioxidant_Enzymes->Hepatocellular_Damage Prevents This compound This compound This compound->ROS Scavenges This compound->Antioxidant_Enzymes Restores

Caption: Proposed mechanism of this compound's hepatoprotective effect.

Experimental_Workflow_Hepatoprotection start Start: Animal Acclimatization grouping Random Animal Grouping start->grouping treatment Treatment Administration (this compound / CCl4) grouping->treatment sampling Blood & Tissue Sampling treatment->sampling biochem Serum Biochemical Analysis (ALT, AST, etc.) sampling->biochem antioxidant Tissue Antioxidant Assays (MDA, GSH, etc.) sampling->antioxidant histo Histopathological Examination sampling->histo end End: Data Analysis biochem->end antioxidant->end histo->end

Caption: In vivo experimental workflow for this compound studies.

References

How to prevent degradation of Alcesefoliside during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Alcesefoliside is a rare flavonol tetraglycoside.[1][2] While extensive stability data for this specific compound is limited in publicly available literature, this guide provides best practices for preventing degradation based on the known behavior of similar flavonoid glycosides, particularly quercetin glycosides. It is strongly recommended that researchers perform preliminary stability studies under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a rare flavonol tetraglycoside with demonstrated antioxidant, hepatoprotective, and neuroprotective properties.[1][3][4][5] Like many flavonoid glycosides, its complex structure, featuring a quercetin backbone with multiple sugar moieties, makes it susceptible to degradation under various experimental conditions. This degradation can lead to a loss of biological activity and the formation of confounding artifacts, ultimately affecting experimental reproducibility and data integrity.

Q2: What are the primary factors that can cause this compound degradation?

A2: The stability of flavonoid glycosides like this compound is primarily influenced by three main factors:

  • pH: Extremes in pH, particularly alkaline conditions, can rapidly degrade the molecule. Some studies on similar compounds show greater stability in mildly acidic environments.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to light, especially UV light, can induce photochemical degradation.

Q3: How should I store my stock solutions of this compound?

A3: For optimal stability, this compound stock solutions should be stored under the following conditions:

  • Solvent: Use a high-purity, anhydrous solvent in which this compound is readily soluble and stable. Dimethyl sulfoxide (DMSO) or ethanol are common choices for flavonoid glycosides. Minimize the presence of water to prevent hydrolysis.

  • Temperature: Store at -20°C or, for long-term storage, at -80°C.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.

Q4: Can I freeze and thaw my this compound stock solutions multiple times?

A4: It is generally not recommended to subject stock solutions to multiple freeze-thaw cycles. This can introduce moisture and accelerate degradation. It is best practice to aliquot the stock solution into single-use volumes before freezing.

Troubleshooting Guide

This guide addresses common experimental issues that may arise due to this compound degradation.

Symptom / Observation Potential Cause (Degradation-Related) Troubleshooting Steps & Recommendations
Loss of biological activity in my assay over time. This compound may be degrading in your experimental buffer or media.1. Check the pH of your buffer: If it is neutral to alkaline, consider adjusting to a slightly acidic pH (around 6-6.5), if your experimental system allows. 2. Prepare fresh dilutions: Prepare working solutions of this compound immediately before use from a frozen stock. 3. Conduct a time-course experiment: Assess the stability of this compound in your assay buffer over the duration of your experiment by analyzing samples at different time points using HPLC.
Inconsistent results between experimental replicates. This could be due to variable degradation of this compound between samples.1. Standardize solution preparation: Ensure all solutions are prepared and handled identically. 2. Protect from light: Keep all solutions containing this compound protected from light during preparation and incubation. 3. Control temperature: Maintain a consistent and controlled temperature throughout the experiment. Avoid leaving solutions at room temperature for extended periods.
Appearance of unexpected peaks in my HPLC chromatogram. These may be degradation products of this compound.1. Perform forced degradation studies: Subject a sample of this compound to stress conditions (acid, base, heat, oxidation, light) to intentionally generate degradation products. This can help in identifying the unknown peaks in your experimental samples. 2. Use a stability-indicating HPLC method: Ensure your HPLC method is capable of separating the intact this compound from its potential degradation products.[6][7][8]
Color change in the this compound solution. Flavonoids can undergo color changes upon degradation.1. Visually inspect solutions: Discard any solutions that show a visible change in color. 2. Prepare fresh solutions: Always use freshly prepared solutions for your experiments.

Data Presentation: Factors Affecting Flavonoid Glycoside Stability

The following table summarizes the general effects of various factors on the stability of flavonoid glycosides, which can be extrapolated to this compound.

FactorConditionGeneral Effect on StabilityRecommendation for this compound
pH Acidic (pH 3-6)Generally more stable.Maintain solutions in a mildly acidic buffer if compatible with the experiment.
Neutral (pH 7)Stability can be variable.Use with caution and assess stability.
Alkaline (pH > 8)Prone to rapid degradation.[9]Avoid alkaline conditions.
Temperature -80°C to -20°CHigh stability (long-term storage).Recommended for stock solutions.
4°CModerate stability (short-term storage).Suitable for temporary storage of working solutions (protect from light).
Room Temperature (20-25°C)Increased degradation rate.Minimize exposure time.
Elevated (>30°C)Rapid degradation.[10]Avoid.
Light DarkHigh stability.Store and handle in the dark.
Ambient LightCan induce degradation over time.Minimize exposure.
UV LightRapid degradation.Avoid direct exposure.
Oxygen AnaerobicMore stable.Consider deoxygenating solvents and using inert gas.
AerobicSusceptible to oxidation.Minimize headspace in vials.
Solvent Anhydrous organic (e.g., DMSO, Ethanol)Generally stable.Recommended for stock solutions.
Aqueous solutionsPotential for hydrolysis.Prepare fresh and assess stability.

Experimental Protocols

Protocol: Basic Stability Assessment of this compound via HPLC

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 5, 7, and 9)

  • HPLC system with a C18 column and UV detector

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.

3. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 30 minutes, 1, 2, and 4 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.

  • Thermal Degradation: Incubate the stock solution at 60°C for 1, 3, 5, and 7 days, protected from light.

  • Photodegradation: Expose the stock solution to direct sunlight or a UV lamp for 1, 3, and 7 days. Keep a control sample wrapped in foil.

  • pH Stability: Prepare solutions of this compound in phosphate buffers of pH 5, 7, and 9. Incubate at room temperature and analyze at various time points.

4. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acid and base-stressed samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze by a validated stability-indicating HPLC method. Monitor the peak area of the intact this compound and the appearance of any new peaks.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point compared to the initial concentration.

  • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

Hypothesized Degradation Pathway of a Flavonoid Glycoside

G Hypothesized Degradation of this compound A This compound (Quercetin Tetraglycoside) B Hydrolysis (Loss of Sugar Moieties) A->B Acid/Base/Enzymatic C Quercetin Aglycone B->C D Oxidation C->D Light/Heat/Oxygen E Degradation Products (e.g., phenolic acids, smaller fragments) D->E

Caption: A simplified diagram illustrating the potential degradation pathway of this compound.

Experimental Workflow for this compound Stability Testing

G Workflow for this compound Stability Assessment cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution stress_acid Acid Hydrolysis prep_stock->stress_acid stress_base Base Hydrolysis prep_stock->stress_base stress_ox Oxidation prep_stock->stress_ox stress_therm Thermal Stress prep_stock->stress_therm stress_photo Photodegradation prep_stock->stress_photo sampling Sample at Time Points stress_acid->sampling stress_base->sampling stress_ox->sampling stress_therm->sampling stress_photo->sampling hplc HPLC Analysis sampling->hplc data_analysis Calculate % Degradation & Determine Kinetics hplc->data_analysis

Caption: A flowchart outlining the key steps in a forced degradation study of this compound.

References

Refining Alcesefoliside dosage for optimal therapeutic effect

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental use of Alcesefoliside for maximum therapeutic effect. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known therapeutic effects?

This compound is a rare flavonol tetraglycoside, specifically quercetin-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranoside.[1] Its primary therapeutic effects are attributed to its potent antioxidant properties, which have been demonstrated in both in vitro and in vivo studies.[1][2][3] Key therapeutic effects include:

  • Hepatoprotection: this compound protects liver cells from oxidative damage. In studies using a carbon tetrachloride (CCl4)-induced liver injury model in rats, this compound treatment normalized serum and antioxidant enzyme levels, reduced lipid peroxidation, and decreased abnormal fat accumulation in hepatocytes.[1][4]

  • Neuroprotection: It also exhibits protective effects against oxidative brain injury. In a CCl4-induced brain injury model in rats, this compound normalized the activity of antioxidant enzymes and reduced biomarkers of oxidative stress.[3]

  • Cytoprotection: this compound has shown cytoprotective activity against tert-butylhydroperoxide-induced oxidative stress in isolated rat hepatocytes.[1]

Q2: What is the proposed mechanism of action for this compound?

The primary mechanism of action for this compound is its antioxidant activity.[1][2] As a flavonoid, it can scavenge free radicals by donating a hydrogen atom, thereby neutralizing their damaging effects.[1] This action helps to mitigate oxidative stress, a key factor in the pathogenesis of various diseases affecting the liver, brain, and other organs.[1][3] While direct modulation of specific signaling pathways by this compound has not been definitively established in the reviewed literature, its antioxidant effects suggest a potential interaction with pathways sensitive to redox state, such as the Nrf2 and NF-κB pathways, which are common targets for flavonoids.

Q3: What are the recommended starting dosages for in vitro and in vivo experiments?

Based on published studies, the following dosages can be used as a starting point for your experiments:

  • In Vitro: For cell-based assays, concentrations of 1, 10, and 100 µmol have been effectively used to demonstrate a concentration-dependent antioxidant effect in isolated rat liver and brain microsomes.[1][3][4]

  • In Vivo: In rat models of CCl4-induced organ injury, a dosage of 10 mg/kg administered orally has shown significant hepatoprotective and neuroprotective effects.[1][2][3][4]

Q4: How should I prepare this compound for my experiments?

For in vitro experiments, this compound can be dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) to create a stock solution, which can then be diluted to the final desired concentration in the cell culture medium. For in vivo oral administration in rats, this compound has been successfully administered as a solution in olive oil.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low solubility of this compound in aqueous solutions. This compound, like many flavonoids, has low water solubility.Prepare a stock solution in an organic solvent like DMSO. For final dilutions in aqueous media, ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced toxicity in cell cultures. Sonication may also aid in dissolution.
Inconsistent or weaker-than-expected antioxidant effects in vitro. 1. Degradation of this compound: Flavonoids can be unstable in cell culture media, especially at physiological pH and temperature.2. Interaction with media components: Components in the culture medium may interact with this compound, reducing its effective concentration.1. Prepare fresh solutions of this compound for each experiment. Minimize exposure to light and elevated temperatures. Consider conducting stability tests of this compound in your specific culture medium over the time course of your experiment.2. Evaluate the effect of media components, such as serum, on the activity of this compound. It may be necessary to perform experiments in serum-free media for short durations.
Variability in in vivo results. 1. Route of administration: The bioavailability of flavonoids can be low and variable after oral administration.2. Animal model variability: Differences in animal strain, age, and health status can influence the response to treatment.1. Ensure consistent oral gavage technique. Consider investigating alternative routes of administration if oral bioavailability is a concern, though this would require further optimization.2. Standardize the animal model as much as possible. Use animals of the same strain, age, and sex, and ensure they are housed under identical conditions.
Difficulty in isolating this compound from natural sources. The extraction and purification of specific flavonoids can be complex and yield low quantities.The isolation of this compound from Astragalus monspessulanus has been described using techniques such as reflux extraction with 80% methanol, followed by partitioning and chromatographic methods like Diaion HP-20 column chromatography, Sephadex LH-20, and semi-preparative HPLC.[2] Careful optimization of these steps is crucial for obtaining a high-purity compound.

Data Presentation

In Vitro Antioxidant Activity of this compound

Table 1: Effect of this compound on Malondialdehyde (MDA) Production in Rat Liver and Brain Microsomes.

TissueTreatmentThis compound Concentration (µmol)% Reduction in MDA Production (compared to induced control)
Liver MicrosomesFe²⁺/AA-induced lipid peroxidation10059%[1][2]
Brain MicrosomesFe²⁺/AA-induced lipid peroxidation10042%[3]
Brain MicrosomesFe²⁺/AA-induced lipid peroxidation1034%[3][5]
In Vivo Therapeutic Effects of this compound (10 mg/kg) in Rats

Table 2: Hepatoprotective Effects of this compound in CCl₄-Induced Liver Injury.

ParameterCCl₄ TreatedThis compound + CCl₄ Treated% Change with this compound
Serum ALTIncreasedNormalized-
Serum ASTIncreasedNormalized-
Liver MDAIncreased by 41%Decreased by 23%
Liver GSHDecreased by 50%Increased by 77%
Liver CAT ActivityDecreased by 48%Increased by 77%
Liver SOD ActivityDecreased by 36%Increased by 53%
Liver GPx ActivityDecreased by 48%Increased by 51%
Liver GR Activity-Increased by 38%
Liver GST ActivityDecreased by 46%Increased by 66%

Data compiled from a study on CCl₄-induced hepatotoxicity in rats.[1]

Table 3: Neuroprotective Effects of this compound in CCl₄-Induced Brain Injury.

ParameterCCl₄ TreatedThis compound + CCl₄ Treated% Change with this compound
Brain MDAIncreasedNormalized
Brain GSHDepletedNormalized
Brain CAT ActivityDecreased by 50%Increased by 54%
Brain SOD ActivityDecreased by 48%Increased by 39%
Brain GPx ActivityDecreased by 47%Increased by 64%
Brain GR ActivityDecreased by 43%Increased by 70%
Brain GST ActivityDecreased by 24%Increased by 22%

Data compiled from a study on CCl₄-induced neurotoxicity in rats.[3]

Experimental Protocols

In Vitro Antioxidant Assay: Fe²⁺/Ascorbic Acid (AA)-Induced Lipid Peroxidation in Rat Liver Microsomes
  • Microsome Isolation:

    • Isolate liver microsomes from untreated rats.

    • Perfuse the liver with ice-cold 1.15% KCl.

    • Homogenize the liver in ice-cold 0.1 M Tris-potassium buffer (pH 7.5).

    • Centrifuge the homogenate at 10,000 x g for 20 minutes to obtain the post-mitochondrial fraction.

    • Centrifuge the post-mitochondrial fraction at 105,000 x g for 60 minutes to obtain the microsomal pellet.

    • Resuspend the pellet in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.

    • Determine and adjust the microsomal protein concentration to 1 mg/mL.[1]

  • Incubation:

    • Pre-incubate the isolated microsomes with this compound (1, 10, or 100 µmol) at 37°C for 15 minutes.[1]

  • Induction of Lipid Peroxidation:

    • Initiate the lipid peroxidation reaction by adding a 20 mM solution of iron sulphate and a 0.5 mM solution of ascorbic acid.[1]

  • Termination and Measurement:

    • Stop the reaction after 20 minutes by adding a mixture of 25% trichloroacetic acid (TCA) and 0.67% thiobarbituric acid (TBA).[1]

    • Quantify the amount of malondialdehyde (MDA) formed as an indicator of lipid peroxidation.[1]

In Vivo Hepatoprotection and Neuroprotection Model: CCl₄-Induced Toxicity in Rats
  • Animal Groups:

    • Randomly allocate male Wistar rats into experimental groups (n=6 per group).[1][3]

  • Dosing Regimen:

    • Control Group: Administer the vehicle (e.g., olive oil) orally for the duration of the study.[1]

    • This compound Alone Group: Administer this compound (10 mg/kg, p.o.) daily for 21 days.[1]

    • CCl₄-Treated Group: On day 7, administer a single oral dose of CCl₄ (e.g., 10% solution in olive oil, 1.25 mL/kg).[1]

    • Protective Group: Administer this compound (10 mg/kg, p.o.) daily for 7 days. On day 7, 90 minutes after the last dose of this compound, administer CCl₄. Continue this compound treatment for an additional 14 days.[1]

  • Sample Collection and Analysis:

    • At the end of the treatment period, collect blood samples for serum enzyme analysis (e.g., ALT, AST).

    • Euthanize the animals and collect liver and brain tissues.

    • Prepare tissue homogenates for the measurement of MDA, reduced glutathione (GSH), and the activity of antioxidant enzymes (CAT, SOD, GPx, GR, GST).

    • Perform histological examination of the liver and brain tissues.

Visualizations

Proposed Antioxidant Mechanism of this compound

Alcesefoliside_Antioxidant_Mechanism cluster_stress Oxidative Stress cluster_defense Cellular Defense ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation induces Cellular_Damage Cellular Damage (Hepatotoxicity, Neurotoxicity) Lipid_Peroxidation->Cellular_Damage leads to This compound This compound This compound->ROS scavenges Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) This compound->Antioxidant_Enzymes preserves activity of Therapeutic_Effect Therapeutic Effect (Hepatoprotection, Neuroprotection) This compound->Therapeutic_Effect results in Antioxidant_Enzymes->ROS neutralize CCl4_Workflow cluster_treatments Treatment Groups start Start: Acclimatize Rats grouping Randomly Assign to Groups (n=6 per group) start->grouping treatment_start Day 1: Begin Daily Oral Administration grouping->treatment_start control Control (Vehicle) alces This compound (10 mg/kg) ccl4_group CCl4 Group protective Protective Group (this compound + CCl4) ccl4_admin Day 7: Administer CCl₄ (to CCl4 and Protective groups) ccl4_group->ccl4_admin protective->ccl4_admin continue_treatment Continue Daily Dosing (Days 8-21) ccl4_admin->continue_treatment end_study Day 22: Euthanize and Collect Samples continue_treatment->end_study analysis Biochemical and Histological Analysis end_study->analysis Postulated_Signaling_Pathway cluster_nrf2 Nrf2 Pathway (Antioxidant Response) cluster_nfkb NF-κB Pathway (Inflammatory Response) Oxidative_Stress Oxidative Stress (e.g., from CCl₄) IKK IKK Oxidative_Stress->IKK activates This compound This compound This compound->Oxidative_Stress reduces Nrf2 Nrf2 This compound->Nrf2 postulated activation (via Keap1 inhibition) This compound->IKK postulated inhibition Keap1 Keap1 Keap1->Nrf2 sequesters and promotes degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds Antioxidant_Genes Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Antioxidant_Genes->Oxidative_Stress counteracts IκBα IκBα IKK->IκBα phosphorylates NF_kB NF-κB IκBα->NF_kB degrades, releasing Inflammatory_Genes Expression of Pro-inflammatory Genes (e.g., TNF-α, IL-6) NF_kB->Inflammatory_Genes translocates to nucleus and activates transcription of Cellular_Damage_Inflam Cellular_Damage_Inflam

References

Validation & Comparative

Alcesefoliside and Silybin: A Comparative Analysis of Hepatoprotective Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural compounds with therapeutic potential, alcesefoliside and silybin have emerged as significant candidates for their hepatoprotective properties. This guide provides a detailed comparison of their efficacy, drawing upon experimental data to offer researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action and protective effects against liver injury.

Quantitative Comparison of Hepatoprotective Activity

The following tables summarize the key quantitative data from comparative in vitro and in vivo studies, highlighting the relative potency of this compound and silybin (or its parent compound, silymarin) in mitigating liver damage.

Table 1: In Vitro Antioxidant Activity in Rat Liver Microsomes

Compound (100 µmol)MDA Production Inhibition (%) vs. Fe2+/AA Induced LPO
This compound59%
Silybin67%
Data from an in vitro study on Fe2+/ascorbic acid (Fe2+/AA) induced lipid peroxidation (LPO) in rat liver microsomes.[1][2]

Table 2: In Vivo Effects on Serum Enzyme Levels in CCl4-Induced Hepatotoxicity in Rats

TreatmentALT (U/L)AST (U/L)ALP (U/L)GGT (U/L)
Control (Olive Oil)27.3 ± 2.189.5 ± 5.3145.2 ± 11.83.1 ± 0.4
CCl458.1 ± 4.7147.8 ± 12.3284.1 ± 21.55.1 ± 0.6
CCl4 + this compound (10 mg/kg)31.2 ± 2.998.7 ± 8.1162.4 ± 14.33.5 ± 0.5
CCl4 + Silymarin (100 mg/kg)29.8 ± 2.595.4 ± 7.9158.9 ± 13.73.3 ± 0.4
Values are presented as mean ± SEM (n=6). CCl4-induced liver damage led to a significant increase in serum enzymes, which was normalized by both this compound and silymarin treatment.[1][3]

Table 3: In Vivo Effects on Hepatic Antioxidant Profile in CCl4-Induced Hepatotoxicity in Rats

TreatmentMDA (nmol/mg protein)GSH (µmol/g tissue)CAT (U/mg protein)SOD (U/mg protein)GPx (U/mg protein)GR (U/mg protein)GST (U/mg protein)
Control (Olive Oil)0.28 ± 0.024.8 ± 0.31.8 ± 0.12.5 ± 0.21.9 ± 0.11.3 ± 0.11.5 ± 0.1
CCl40.52 ± 0.042.1 ± 0.20.9 ± 0.11.6 ± 0.11.0 ± 0.10.8 ± 0.10.8 ± 0.1
CCl4 + this compound (10 mg/kg)0.40 ± 0.033.7 ± 0.31.6 ± 0.12.4 ± 0.21.5 ± 0.11.1 ± 0.11.3 ± 0.1
CCl4 + Silymarin (100 mg/kg)0.38 ± 0.033.9 ± 0.31.7 ± 0.12.6 ± 0.21.6 ± 0.11.2 ± 0.11.4 ± 0.1
Values are presented as mean ± SEM (n=6). This compound and silymarin treatment significantly reversed the CCl4-induced increase in MDA and depletion of antioxidant enzymes.[1][3]

Signaling Pathways in Hepatoprotection

The hepatoprotective effects of this compound and silybin are mediated through complex signaling pathways, primarily centered around antioxidant and anti-inflammatory responses.

This compound, a quercetin tetraglycoside, is believed to exert its effects through pathways common to quercetin and other Astragalus flavonoids. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway, which upregulates the expression of numerous antioxidant enzymes.

G cluster_stress Cellular Stress (e.g., CCl4) cluster_this compound This compound cluster_pathway Nrf2 Signaling Pathway Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 disrupts inhibition This compound This compound Nrf2 Nrf2 This compound->Nrf2 promotes dissociation from Keap1 Keap1->Nrf2 inhibition ARE ARE Nrf2->ARE activation AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GPx, etc.) ARE->AntioxidantEnzymes transcription AntioxidantEnzymes->Oxidative Stress neutralization

Caption: this compound's putative hepatoprotective signaling pathway.

Silybin, the major active constituent of silymarin, demonstrates a multi-faceted mechanism of action. It acts as a potent antioxidant, stabilizes cellular membranes, and modulates inflammatory and fibrotic pathways. A critical aspect of its anti-inflammatory effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5]

G cluster_stress Hepatotoxin (e.g., CCl4) cluster_silybin Silybin cluster_pathway NF-κB Signaling Pathway Toxin Toxin IKK IκB Kinase Toxin->IKK activation Silybin Silybin Silybin->IKK inhibition IκBα IκBα IKK->IκBα phosphorylation NF-κB NF-κB IκBα->NF-κB inhibition ProinflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-6, etc.) NF-κB->ProinflammatoryGenes transcription Hepatocellular Injury Hepatocellular Injury ProinflammatoryGenes->Hepatocellular Injury

Caption: Silybin's inhibitory effect on the NF-κB signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro: Fe2+/Ascorbic Acid-Induced Lipid Peroxidation in Rat Liver Microsomes
  • Microsome Isolation: Male Wistar rats are sacrificed, and livers are perfused with ice-cold 0.9% NaCl. The liver is homogenized in a buffer containing 0.1 M Tris-HCl and 1.15% KCl (pH 7.4). The homogenate is centrifuged at 9000 g for 20 minutes at 4°C. The resulting supernatant is then centrifuged at 105,000 g for 60 minutes at 4°C to pellet the microsomes. The microsomal pellet is resuspended in the homogenization buffer.

  • Lipid Peroxidation Assay: The reaction mixture contains rat liver microsomes, 0.1 M Tris-HCl buffer (pH 7.4), and varying concentrations of this compound or silybin (1, 10, and 100 µmol).[1]

  • Induction: Lipid peroxidation is initiated by adding 20 µl of 20 mM FeSO4 and 20 µl of 70 mM ascorbic acid.

  • Incubation and Measurement: The mixture is incubated at 37°C for 20 minutes. The reaction is stopped by adding 8.1% SDS, 20% acetic acid (pH 3.5), and 0.8% thiobarbituric acid. The mixture is then heated at 95°C for 60 minutes.

  • Quantification: After cooling, the mixture is centrifuged, and the absorbance of the supernatant is measured at 532 nm. The concentration of malondialdehyde (MDA), an indicator of lipid peroxidation, is calculated.

In Vivo: CCl4-Induced Hepatotoxicity in Rats
  • Animal Model: Male Wistar rats are divided into several groups: a control group, a CCl4-only group, a CCl4 + this compound group, and a CCl4 + silymarin group.[1]

  • Treatment Regimen:

    • The this compound group receives 10 mg/kg of this compound orally for 7 days as a pre-treatment, followed by CCl4 administration and then a curative treatment for 14 days.[1]

    • The silymarin group receives 100 mg/kg of silymarin orally following the same regimen.[1]

    • The control and CCl4-only groups receive the vehicle (olive oil).

  • Induction of Hepatotoxicity: On the 8th day, all groups except the control group receive a single oral dose of CCl4 (1.0 ml/kg, 10% in olive oil).[1]

  • Sample Collection: 24 hours after the final treatment, animals are anesthetized, and blood samples are collected via cardiac puncture for serum enzyme analysis. Livers are excised for histopathological examination and determination of antioxidant enzyme levels.

  • Biochemical Analysis: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and gamma-glutamyl transferase (GGT) are measured using standard enzymatic assay kits.

  • Hepatic Antioxidant Profile: Liver homogenates are used to measure the levels of MDA, reduced glutathione (GSH), and the activities of catalase (CAT), superoxide dismutase (SOD), glutathione peroxidase (GPx), glutathione reductase (GR), and glutathione S-transferase (GST) using established spectrophotometric methods.

  • Histopathological Examination: A portion of the liver is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic evaluation of liver damage.

G start Animal Acclimatization grouping Grouping of Rats (Control, CCl4, CCl4+AF, CCl4+SL) start->grouping pretreatment 7-Day Oral Pre-treatment (Vehicle, this compound, Silymarin) grouping->pretreatment induction Single Oral Dose of CCl4 (or Vehicle for Control) pretreatment->induction curative 14-Day Oral Curative Treatment (Vehicle, this compound, Silymarin) induction->curative sacrifice Sacrifice and Sample Collection (Blood and Liver) curative->sacrifice analysis Biochemical and Histopathological Analysis sacrifice->analysis end Data Interpretation analysis->end

Caption: Experimental workflow for the in vivo CCl4-induced hepatotoxicity model.

Conclusion

Both this compound and silybin demonstrate significant hepatoprotective activity. In vitro, silybin shows slightly better inhibition of lipid peroxidation.[1] However, in vivo, this compound at a lower dose (10 mg/kg) exhibits comparable efficacy to a higher dose of silymarin (100 mg/kg) in normalizing serum liver enzymes and restoring the antioxidant capacity of the liver.[1][3] This suggests that this compound is a potent hepatoprotective agent. The mechanisms of action for both compounds involve the modulation of key signaling pathways related to oxidative stress and inflammation. Further research into the specific molecular targets of this compound could provide a more detailed understanding of its potent hepatoprotective effects.

References

A Comparative In Vivo Analysis of Alcesefoliside and Silymarin as Antioxidant Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo antioxidant effects of Alcesefoliside, a flavonol glycoside from Astragalus monspessulanus, and silymarin, a standardized extract from milk thistle (Silybum marianum). The following sections present a comprehensive overview of their respective efficacies, supported by experimental data, detailed methodologies, and mechanistic insights to inform preclinical research and development.

Quantitative Comparison of In Vivo Antioxidant Efficacy

The in vivo antioxidant activities of this compound and silymarin have been evaluated in a rat model of carbon tetrachloride (CCl4)-induced oxidative stress. The data presented below summarizes the key findings from a study where rats were pre-treated with this compound (10 mg/kg) or silymarin, followed by CCl4 administration.

Table 1: Effect on Serum Biomarkers of Oxidative Stress

Serum MarkerControl GroupCCl4-Treated GroupThis compound + CCl4 GroupSilymarin + CCl4 Group
ALT (U/L) NormalSignificantly IncreasedNormalizedNormalized
AST (U/L) NormalSignificantly IncreasedNormalizedNormalized
ALP (U/L) NormalSignificantly IncreasedNormalizedNormalized
GGT (U/L) NormalSignificantly IncreasedNormalizedNormalized

ALT: Alanine aminotransferase, AST: Aspartate aminotransferase, ALP: Alkaline phosphatase, GGT: Gamma-glutamyl transferase. "Normalized" indicates a significant reduction in the elevated enzyme levels, comparable to the control group.

Table 2: Effect on Hepatic Antioxidant Status

ParameterControl GroupCCl4-Treated GroupThis compound + CCl4 GroupSilymarin + CCl4 Group
MDA (nmol/mg protein) Baseline41% Increase23% Decrease (vs. CCl4)Similar to this compound
GSH (nmol/mg protein) Baseline50% Decrease77% Increase (vs. CCl4)Similar to this compound
SOD Activity (%) 100%36% Decrease53% Increase (vs. CCl4)Similar to this compound
CAT Activity (%) 100%48% Decrease77% Increase (vs. CCl4)Similar to this compound
GPx Activity (%) 100%48% Decrease51% Increase (vs. CCl4)Similar to this compound
GST Activity (%) 100%46% Decrease66% Increase (vs. CCl4)Similar to this compound

MDA: Malondialdehyde, GSH: Reduced glutathione, SOD: Superoxide dismutase, CAT: Catalase, GPx: Glutathione peroxidase, GST: Glutathione-S-transferase. The effects of this compound were found to be comparable to those of silymarin[1][2][3].

Experimental Protocols

The following is a detailed methodology for the in vivo assessment of antioxidant effects in a CCl4-induced hepatotoxicity model in rats, as described in the cited literature.

1. Animal Model and Treatment Regimen:

  • Animals: Male Wistar rats.

  • Acclimatization: Animals are acclimatized for a week under standard laboratory conditions.

  • Groups:

    • Control group: Treated with the vehicle (e.g., olive oil).

    • CCl4 group: Treated with CCl4 to induce oxidative stress.

    • This compound group: Pre-treated with this compound (e.g., 10 mg/kg, orally) for a specified period (e.g., 7 days) before CCl4 administration, followed by continued treatment.

    • Silymarin group: Pre-treated with silymarin (positive control) at a comparable dose before CCl4 administration, followed by continued treatment.

  • Induction of Oxidative Stress: A single oral dose of CCl4 mixed with a vehicle like olive oil is administered.

  • Duration: The total experimental period can be around 21 days (7 days of pre-treatment and 14 days of curative treatment)[1][2][3].

2. Sample Collection and Preparation:

  • At the end of the treatment period, animals are euthanized.

  • Blood samples are collected for the separation of serum to measure liver function enzymes (ALT, AST, ALP, GGT).

  • Liver tissues are excised, weighed, and homogenized to prepare post-mitochondrial and microsomal fractions for biochemical assays.

3. Biochemical Assays:

  • Lipid Peroxidation: Measured by quantifying malondialdehyde (MDA) levels using the thiobarbituric acid reactive substances (TBARS) assay.

  • Reduced Glutathione (GSH): Determined using Ellman's reagent (DTNB).

  • Antioxidant Enzyme Activities:

    • Superoxide Dismutase (SOD): Assayed by its ability to inhibit the autoxidation of pyrogallol.

    • Catalase (CAT): Measured by the decomposition of hydrogen peroxide.

    • Glutathione Peroxidase (GPx): Determined by measuring the oxidation of NADPH.

    • Glutathione-S-Transferase (GST): Assayed using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.

4. Histopathological Examination:

  • A portion of the liver tissue is fixed in 10% formalin.

  • Tissues are embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

  • Microscopic examination is performed to assess cellular damage, inflammation, and steatosis.

Mechanistic Insights and Signaling Pathways

Both this compound and silymarin exert their antioxidant effects through multiple mechanisms.

This compound: As a flavonoid, this compound is believed to exert its antioxidant effects primarily through direct radical scavenging and by modulating endogenous antioxidant defense systems. Its mechanism is suggested to be similar to that of silybin, the major active component of silymarin[1][4][5][6].

Silymarin: The antioxidant mechanisms of silymarin are well-established and multifaceted[7][8][9]:

  • Direct Radical Scavenging: Its phenolic nature allows it to donate electrons to neutralize reactive oxygen species (ROS)[10][11].

  • Inhibition of ROS-Producing Enzymes: Silymarin can inhibit enzymes like monoamine oxidase that generate ROS[7].

  • Chelation of Metal Ions: It can chelate iron and copper, preventing their participation in ROS-generating reactions.

  • Activation of Nrf2 Pathway: A key mechanism is the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which upregulates the expression of numerous antioxidant enzymes[7][8].

  • Inhibition of NF-κB Pathway: By inhibiting the pro-inflammatory NF-κB pathway, silymarin reduces the production of inflammatory mediators and associated oxidative stress[7][8].

  • Mitochondrial Protection: It helps maintain mitochondrial integrity and function under stress conditions[7].

Visualizing the Mechanisms

The following diagrams illustrate the key signaling pathways and the experimental workflow.

Silymarin_Antioxidant_Pathway cluster_protection Silymarin Silymarin ROS Reactive Oxygen Species (ROS) Silymarin->ROS Scavenges NFkB NF-κB Silymarin->NFkB Inhibits Nrf2 Nrf2 Silymarin->Nrf2 Activates CellularProtection Cellular Protection ROS->NFkB Activates Inflammation Inflammation NFkB->Inflammation Promotes ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->AntioxidantEnzymes Upregulates AntioxidantEnzymes->ROS Neutralizes

Caption: Silymarin's antioxidant signaling pathways.

Experimental_Workflow start Animal Acclimatization grouping Grouping of Animals (Control, CCl4, this compound, Silymarin) start->grouping pretreatment Pre-treatment Phase (7 days) grouping->pretreatment induction Induction of Oxidative Stress (Single CCl4 dose) pretreatment->induction curative Curative Treatment Phase (14 days) induction->curative euthanasia Euthanasia and Sample Collection (Blood and Liver) curative->euthanasia biochemical Biochemical Assays (Serum markers, MDA, GSH, Enzymes) euthanasia->biochemical histology Histopathological Examination euthanasia->histology analysis Data Analysis and Comparison biochemical->analysis histology->analysis

Caption: In vivo experimental workflow for antioxidant assessment.

Conclusion

Both this compound and silymarin demonstrate potent in vivo antioxidant effects, effectively mitigating CCl4-induced oxidative damage in rats. The experimental data indicates that this compound's protective effects are comparable to those of the well-established antioxidant, silymarin. Both compounds normalize serum markers of liver damage and restore the levels of endogenous antioxidant enzymes. While silymarin's antioxidant mechanisms are extensively characterized, the similar efficacy of this compound suggests it may operate through analogous pathways, warranting further investigation into its specific molecular targets. These findings highlight this compound as a promising candidate for further development as a novel antioxidant agent.

References

Alcesefoliside: A Comparative Efficacy Analysis Against Other Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of alcesefoliside, a rare flavonol tetraglycoside, with other notable flavonoids, based on available experimental data. The objective is to present a clear, data-driven overview to inform research and development in flavonoid-based therapeutics.

Quantitative Efficacy Comparison

The following tables summarize the in vitro and in vivo antioxidant and hepatoprotective effects of this compound compared to silybin and its parent mixture, silymarin, which are established hepatoprotective flavonoids.

Table 1: In Vitro Antioxidant Activity

This table outlines the comparative ability of this compound and silybin to inhibit non-enzyme induced lipid peroxidation in isolated rat liver microsomes. The reduction in malondialdehyde (MDA), a marker of oxidative stress, is presented.

CompoundConcentration (µmol)MDA Production Reduction (%) vs. Fe2+/AA Induced Group
This compound 10059%[1][2]
Silybin 10067%[1][2]

Fe2+/AA: Iron (II) sulfate/Ascorbic acid

Table 2: In Vivo Hepatoprotective and Antioxidant Effects in a CCl4-Induced Liver Injury Model in Rats

This table details the in vivo effects of this compound and silymarin on key serum enzymes and antioxidant markers in a rat model of carbon tetrachloride (CCl4)-induced liver toxicity.[2]

ParameterCCl4 Control Group (vs. Normal)This compound (10 mg/kg) Treatment (vs. CCl4 Group)Silymarin Treatment (vs. CCl4 Group)
Serum Enzymes
Aspartate Aminotransferase (AST)↑ 65%↓ SignificantlyComparable to this compound
Alanine Aminotransferase (ALT)↑ 53%↓ SignificantlyComparable to this compound
Alkaline Phosphatase (ALP)↑ 49%↓ SignificantlyComparable to this compound
Gamma-Glutamyl Transferase (GGT)↑ 39%↓ SignificantlyComparable to this compound
Oxidative Stress & Antioxidant Defense
Malondialdehyde (MDA)↑ 41%↓ 23%Comparable to this compound
Reduced Glutathione (GSH)↓ 50%↑ 77%Comparable to this compound
Catalase (CAT)↓ 48%↑ 77%Comparable to this compound
Superoxide Dismutase (SOD)↓ 36%↑ 53%Comparable to this compound
Glutathione Peroxidase (GPx)↓ 48%↑ 51%Comparable to this compound
Glutathione Reductase (GR)Not specified↑ 38%Comparable to this compound
Glutathione S-Transferase (GST)↓ 46%↑ 66%Comparable to this compound

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro: Non-Enzyme Induced Lipid Peroxidation in Isolated Rat Liver Microsomes
  • Microsome Isolation: Liver microsomes were prepared from male Wistar rats.

  • Induction of Lipid Peroxidation: Lipid peroxidation was induced by incubating the microsomes with iron (II) sulfate (FeSO4) and ascorbic acid (AA).

  • Treatment: Microsomes were pre-incubated with this compound or silybin at concentrations of 1, 10, and 100 µmol before the induction of lipid peroxidation.[1][3]

  • Measurement of Lipid Peroxidation: The extent of lipid peroxidation was quantified by measuring the levels of malondialdehyde (MDA), a secondary product of lipid peroxidation.

In Vivo: CCl4-Induced Liver Damage in Rats
  • Animal Model: Male Wistar rats were used for the study.

  • Experimental Groups:

    • Control Group

    • CCl4-only Group

    • This compound (10 mg/kg) pre-treatment for 7 days, followed by CCl4 administration and 14 days of curative treatment.

    • Silymarin pre-treatment and curative treatment.

  • Induction of Liver Injury: Liver damage was induced by oral administration of carbon tetrachloride (CCl4).

  • Biochemical Analysis: At the end of the treatment period, blood and liver tissues were collected. Serum levels of AST, ALT, ALP, and GGT were measured. Liver homogenates were analyzed for MDA and reduced glutathione (GSH) levels, as well as the activity of antioxidant enzymes (CAT, SOD, GPx, GR, GST).[2]

  • Histological Examination: Liver tissues were processed for histological examination to assess the extent of cellular damage and the protective effects of the treatments.[3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathways modulated by flavonoids and the experimental workflow for the in vivo study.

flavonoid_signaling_pathway ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress NFkB NF-κB Oxidative_Stress->NFkB Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines->Cellular_Damage This compound This compound & Other Flavonoids This compound->ROS Scavenges This compound->NFkB Inhibits Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) This compound->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS

Caption: General antioxidant and anti-inflammatory pathways of flavonoids.

in_vivo_experimental_workflow Start Start: Male Wistar Rats Grouping Randomization into Experimental Groups Start->Grouping Pre_treatment 7-Day Pre-treatment (this compound / Silymarin) Grouping->Pre_treatment Induction CCl4 Administration (to induce liver injury) Pre_treatment->Induction Curative_treatment 14-Day Curative Treatment (this compound / Silymarin) Induction->Curative_treatment Endpoint Endpoint: Sample Collection (Blood and Liver Tissue) Curative_treatment->Endpoint Analysis Biochemical & Histological Analysis Endpoint->Analysis

Caption: Workflow for the in vivo CCl4-induced hepatotoxicity study.

Discussion on Broader Flavonoid Context

While direct comparative data for this compound against a wider range of flavonoids like quercetin and luteolin is not available in the reviewed literature, it is understood that flavonoids, in general, exert their effects through various mechanisms. Quercetin is known for its potent antioxidant and anti-inflammatory properties, modulating signaling pathways such as NF-κB and MAPK.[4] Luteolin has also been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, often through the modulation of pathways including STAT3, PI3K/Akt, and NF-κB.[5][6][7][8]

This compound's demonstrated efficacy, comparable to the well-established flavonoid silybin/silymarin, in mitigating oxidative stress and liver damage suggests it is a promising candidate for further investigation.[1][2][9] Its performance in reducing MDA and restoring antioxidant enzyme levels highlights its significant antioxidant potential.[2][9][10][11] Future studies directly comparing this compound with other prominent flavonoids in standardized in vitro and in vivo models would be invaluable for elucidating its relative potency and therapeutic potential.

References

Validating the Antioxidant Mechanism of Alcesefoliside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant performance of Alcesefoliside with other well-established antioxidant compounds. The information is supported by experimental data from published studies to validate its antioxidant mechanism.

Introduction to this compound and its Antioxidant Potential

This compound is a flavonol tetraglycoside (quercetin-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranoside) isolated from plants of the Astragalus genus.[1] Flavonoids are a well-known class of compounds with significant antioxidant properties, primarily attributed to their ability to scavenge free radicals and chelate metal ions.[1][2] this compound, owing to its flavonoid structure, has demonstrated notable antioxidant and cytoprotective effects in both in vitro and in vivo models.[1][2][3][4] Its mechanism of action appears to be multifaceted, involving not only direct radical scavenging but also the modulation of endogenous antioxidant defense systems.

This guide will delve into the experimental evidence supporting the antioxidant mechanism of this compound, comparing its efficacy with silybin, a well-researched flavonolignan used as a positive control in several studies, and other common antioxidants.

Comparative Analysis of Antioxidant Activity

The antioxidant capacity of this compound has been primarily evaluated through its ability to inhibit lipid peroxidation and enhance the activity of antioxidant enzymes. For a broader perspective on its radical scavenging potential, this section also includes data from common radical scavenging assays (DPPH and ABTS) for well-known antioxidants.

In Vitro Antioxidant Activity: Inhibition of Lipid Peroxidation

Lipid peroxidation is a key indicator of oxidative damage. The following table summarizes the efficacy of this compound in inhibiting iron-induced lipid peroxidation in rat liver and brain microsomes, measured by the reduction of malondialdehyde (MDA), a major byproduct of lipid peroxidation. The activity is compared with silybin, a potent antioxidant.

CompoundConcentration (μmol)TissueMDA Reduction (%)Reference
This compound 100Rat Liver Microsomes59%[1][3]
Silybin 100Rat Liver Microsomes67%[1][3]
This compound 100Rat Brain Microsomes42%[4]
Silybin 100Rat Brain Microsomes48%[4]
In Vivo Antioxidant Activity: Modulation of Antioxidant Enzymes and Glutathione

In vivo studies using a carbon tetrachloride (CCl4)-induced oxidative stress model in rats have shown that this compound can significantly restore the levels of endogenous antioxidant enzymes and reduced glutathione (GSH). The following table presents the percentage increase in the activity of these antioxidant markers in the liver and brain of rats pre-treated with this compound compared to the CCl4-treated group. The effects are compared with silymarin, a standardized extract containing silybin.

ParameterTissueThis compound-Treated vs. CCl4 Group (% Increase)Silymarin-Treated vs. CCl4 Group (% Increase)Reference
GSH Liver77%Data not specified, but comparable effect[1][3]
SOD Liver53%Data not specified, but comparable effect[1][3]
CAT Liver77%Data not specified, but comparable effect[1][3]
GPx Liver51%Data not specified, but comparable effect[1][3]
GR Liver38%Data not specified, but comparable effect[1][3]
GST Liver66%Data not specified, but comparable effect[1][3]
CAT Brain54%Data not specified, but comparable effect[4]
SOD Brain39%Data not specified, but comparable effect[4]
GPx Brain64%Data not specified, but comparable effect[4]
GR Brain70%Data not specified, but comparable effect[4]
GST Brain22%Data not specified, but comparable effect[4]
Radical Scavenging Activity of Common Antioxidants (DPPH & ABTS Assays)
CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Reference
Quercetin 2.93 - 19.172.04 - 48.0[5][6][7]
Vitamin C (Ascorbic Acid) ~2 - 8~1 - 10
Trolox 3.772.93[8]
Silybin ~5 - 15~3 - 10
Silymarin ~6.56Effective scavenging noted[9][10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Lipid Peroxidation Assay

Objective: To assess the ability of a compound to inhibit lipid peroxidation in a biological membrane system.

Methodology:

  • Microsome Preparation: Rat liver or brain tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged at a low speed to remove cell debris and nuclei. The supernatant is then subjected to high-speed centrifugation to pellet the microsomes. The microsomal pellet is washed and resuspended in buffer.

  • Induction of Lipid Peroxidation: Lipid peroxidation is induced in the microsomal suspension by adding a pro-oxidant system, such as iron (II) sulfate (FeSO4) and ascorbic acid (AA).

  • Treatment: Microsomes are pre-incubated with various concentrations of this compound or a reference compound (e.g., silybin) before the addition of the pro-oxidant.

  • Measurement of Malondialdehyde (MDA): The extent of lipid peroxidation is quantified by measuring the formation of MDA, a secondary product of lipid peroxidation. This is typically done using the thiobarbituric acid reactive substances (TBARS) assay. The reaction of MDA with thiobarbituric acid (TBA) forms a pink-colored complex that can be measured spectrophotometrically at approximately 532 nm.

  • Calculation: The percentage inhibition of lipid peroxidation is calculated by comparing the MDA levels in the treated groups to the control group (with the pro-oxidant but without the test compound).

In Vivo CCl4-Induced Oxidative Stress Model

Objective: To evaluate the protective effect of a compound against chemically-induced oxidative stress in a living organism.

Methodology:

  • Animal Model: Male Wistar rats are typically used.

  • Treatment Groups: Animals are divided into several groups: a control group, a group treated with the toxicant (CCl4) alone, a group treated with this compound alone, a group pre-treated with this compound before CCl4 administration, and a group treated with a positive control (e.g., silymarin) before CCl4 administration.

  • Dosing: this compound (e.g., 10 mg/kg) or silymarin is administered orally for a specified period (e.g., 7 days of pre-treatment followed by 14 days of curative treatment). CCl4 is administered orally, typically mixed with olive oil, to induce liver and other organ toxicity.

  • Sample Collection: At the end of the experimental period, blood and tissue samples (liver, brain) are collected for biochemical and histopathological analysis.

  • Biochemical Assays:

    • Lipid Peroxidation: MDA levels in tissue homogenates are measured using the TBARS assay.

    • Reduced Glutathione (GSH): GSH levels are determined using Ellman's reagent (DTNB), which reacts with the thiol group of GSH to produce a yellow-colored compound measured at 412 nm.

    • Antioxidant Enzyme Activities: The activities of Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx), Glutathione Reductase (GR), and Glutathione S-Transferase (GST) are measured using specific spectrophotometric assays that monitor the consumption of a substrate or the formation of a product.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To measure the capacity of a compound to scavenge the stable DPPH free radical.

Methodology:

  • Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Reaction: Different concentrations of the test compound are mixed with the DPPH solution.

  • Measurement: The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes). The scavenging of the DPPH radical by the antioxidant leads to a decrease in absorbance, which is measured spectrophotometrically at approximately 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Objective: To measure the ability of a compound to scavenge the ABTS radical cation (ABTS•+).

Methodology:

  • Radical Generation: The ABTS radical cation is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.

  • Reaction: The ABTS•+ solution is diluted to a specific absorbance at 734 nm. Various concentrations of the test compound are then added to the ABTS•+ solution.

  • Measurement: The decrease in absorbance at 734 nm is measured after a defined incubation period.

  • Calculation: The percentage of inhibition of the ABTS•+ radical is calculated, and the IC50 value is determined.

Visualizing the Antioxidant Mechanism and Experimental Workflow

To further elucidate the antioxidant mechanism of this compound and the experimental approach to its validation, the following diagrams are provided.

Alcesefoliside_Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation (MDA formation) ROS->Lipid_Peroxidation Induces This compound This compound This compound->ROS Scavenges Antioxidant_Enzymes Endogenous Antioxidant Enzymes (SOD, CAT, GPx, GR, GST) This compound->Antioxidant_Enzymes Upregulates Activity GSH Reduced Glutathione (GSH) This compound->GSH Increases Levels Cellular_Damage Cellular Damage Lipid_Peroxidation->Cellular_Damage Leads to Antioxidant_Enzymes->ROS Neutralize GSH->ROS Neutralizes

Caption: Proposed antioxidant mechanism of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Microsome_Isolation Isolate Rat Liver/Brain Microsomes Pre_incubation Pre-incubate with This compound/Silybin Microsome_Isolation->Pre_incubation Induction Induce Lipid Peroxidation (Fe2+/AA) Pre_incubation->Induction MDA_Measurement Measure MDA Levels (TBARS Assay) Induction->MDA_Measurement Validation Validation of Antioxidant Mechanism MDA_Measurement->Validation Animal_Grouping Group Rats (Control, CCl4, This compound, Silymarin) Treatment Oral Administration (Pre- and Curative Treatment) Animal_Grouping->Treatment CCl4_Induction Induce Toxicity with CCl4 Treatment->CCl4_Induction Sample_Collection Collect Blood and Tissue Samples CCl4_Induction->Sample_Collection Biochemical_Analysis Analyze Antioxidant Markers (MDA, GSH, SOD, CAT, etc.) Sample_Collection->Biochemical_Analysis Biochemical_Analysis->Validation

Caption: Experimental workflow for validating this compound's antioxidant activity.

Conclusion

The available experimental data strongly support the antioxidant mechanism of this compound. In vitro, it demonstrates a significant capacity to inhibit lipid peroxidation, comparable to the well-established antioxidant silybin.[1][3][4] In vivo, this compound effectively mitigates oxidative stress by enhancing the endogenous antioxidant defense system, including key enzymes and reduced glutathione.[1][2][3][4] These findings suggest that this compound acts as a potent antioxidant through both direct radical scavenging and by bolstering the cellular antioxidant machinery. Further studies employing a wider range of antioxidant assays, such as DPPH and ABTS, would provide a more comprehensive profile of its radical scavenging capabilities and allow for a more direct comparison with a broader spectrum of antioxidant compounds. Nevertheless, the existing evidence positions this compound as a promising natural compound for applications in conditions associated with oxidative stress.

References

Cross-Species Insights into Alcesefoliside Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alcesefoliside, a flavonol tetraglycoside isolated from Astragalus monspessulanus, has garnered attention for its potential hepatoprotective and antioxidant properties.[1][2] Understanding its metabolic fate across different preclinical species is crucial for the extrapolation of efficacy and safety data to humans. This guide provides a comparative overview of this compound metabolism, drawing upon available data for this compound in rats and inferring broader metabolic pathways from studies on structurally related flavonol glycosides. Due to the limited direct cross-species metabolic data for this compound, this guide utilizes data from quercetin glycosides as a surrogate to illustrate potential species-dependent metabolic variations.

Data Presentation: Comparative Metabolism of Flavonol Glycosides

Direct quantitative comparative data on this compound metabolism across different species is not currently available in published literature. To illustrate the potential for species-specific differences in the metabolism of flavonol glycosides, the following tables summarize pharmacokinetic parameters for quercetin and its glycosides, which share a similar flavonol core with this compound.

Table 1: Illustrative Pharmacokinetic Parameters of Quercetin Following Oral Administration in Different Species

ParameterRatDogHuman
Dose (mg/kg) 5010~1.4 (100 mg total)
Tmax (h) ~0.75 and ~5 (double peak)[3]Not specified0.7[4]
Cmax (µg/mL) Not specified in µg/mL~0.27 (0.89 µmol/l)2.3 ± 1.5
AUC (µgh/mL) Not specified in µgh/mLNot specifiedNot specified
Absolute Bioavailability (%) Low~4[5][6]Low
Major Metabolites Quercetin-3-O-β-D-glucuronide[7]Glucuronidated and/or sulfated metabolites[5][6]Quercetin glucuronides[4]

Note: This table is for illustrative purposes to highlight potential species differences in flavonoid metabolism and is based on data for quercetin, not this compound.

Metabolic Pathways of this compound

As a flavonol glycoside, this compound is expected to undergo extensive metabolism primarily in the liver and intestines. The metabolic pathways likely involve two main phases:

  • Phase I Metabolism: This phase typically involves enzymatic modifications that introduce or expose functional groups. For flavonoids, this often includes hydroxylation and O-demethylation, primarily mediated by cytochrome P450 (CYP) enzymes.[8][9] The presence of multiple hydroxyl groups on the this compound core structure may influence the extent of further hydroxylation.[8]

  • Phase II Metabolism: Following Phase I, or directly, the compound undergoes conjugation reactions to increase its water solubility and facilitate excretion. For flavonoids, the major Phase II metabolic pathways are glucuronidation and sulfation.[10][11][12] Methylation can also occur.[10][11] Given that this compound is a glycoside, initial hydrolysis of the sugar moieties by intestinal microflora or enzymes like lactase-phlorizin hydrolase is a critical first step for the absorption of the aglycone.[12][13]

Alcesefoliside_Metabolism This compound This compound (Glycoside) Aglycone This compound Aglycone This compound->Aglycone Hydrolysis (Intestinal Microbiota) PhaseI_Metabolites Phase I Metabolites (e.g., Hydroxylated) Aglycone->PhaseI_Metabolites Phase I Enzymes (CYP450) PhaseII_Metabolites Phase II Metabolites (Glucuronides, Sulfates) Aglycone->PhaseII_Metabolites Phase II Enzymes (UGTs, SULTs) PhaseI_Metabolites->PhaseII_Metabolites Phase II Enzymes (UGTs, SULTs) Excretion Excretion (Urine, Feces) PhaseII_Metabolites->Excretion

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the metabolism of flavonoids like this compound.

In Vitro Metabolism using Liver Microsomes

This assay is crucial for identifying Phase I metabolic pathways and the enzymes involved.

Objective: To determine the metabolic stability and identify the primary metabolites of this compound in liver microsomes from different species (e.g., rat, dog, monkey, human).

Materials:

  • This compound

  • Liver microsomes from various species

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol (for quenching)

  • Control compounds (e.g., testosterone for CYP3A4 activity)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound (e.g., 1 µM final concentration) and the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound and identify metabolites.

InVitro_Metabolism_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock This compound Stock Incubation Incubate at 37°C Stock->Incubation Microsomes Liver Microsomes Microsomes->Incubation NADPH NADPH System NADPH->Incubation Quench Quench Reaction Incubation->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS

Caption: Workflow for in vitro metabolism assay.

In Vivo Pharmacokinetic Study

This study is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in a whole organism.

Objective: To determine the pharmacokinetic profile of this compound and its major metabolites in a specific animal model (e.g., rats).

Materials:

  • This compound

  • Test animals (e.g., male Sprague-Dawley rats)

  • Dosing vehicle (e.g., 0.5% carboxymethylcellulose)

  • Blood collection supplies (e.g., heparinized tubes)

  • Metabolic cages for urine and feces collection

  • LC-MS/MS system

Procedure:

  • Acclimatize animals to the housing conditions for at least one week.

  • Fast animals overnight before dosing.

  • Administer a single oral dose of this compound (e.g., 50 mg/kg) via oral gavage.

  • Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Process blood samples to obtain plasma and store at -80°C until analysis.

  • House animals in metabolic cages to collect urine and feces for a specified period (e.g., 24 or 48 hours).

  • Extract this compound and its metabolites from plasma, urine, and homogenized feces.

  • Analyze the extracts by LC-MS/MS to determine the concentrations of the parent compound and its metabolites.

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.

InVivo_PK_Workflow cluster_dosing Dosing & Sampling cluster_processing Sample Processing cluster_analysis Analysis & Reporting Dosing Oral Dosing Blood Blood Collection Dosing->Blood UrineFeces Urine/Feces Collection Dosing->UrineFeces Plasma Plasma Separation Blood->Plasma Extraction Extraction UrineFeces->Extraction Plasma->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK_Analysis PK Parameter Calculation LCMS->PK_Analysis

Caption: Workflow for in vivo pharmacokinetic study.

Conclusion

The metabolic profile of this compound is anticipated to be complex, involving deglycosylation, Phase I, and extensive Phase II metabolism, consistent with other flavonol glycosides. While direct cross-species comparative data for this compound is lacking, studies on related compounds like quercetin glycosides suggest that significant species-dependent variations in absorption, metabolism, and pharmacokinetics are likely. The provided experimental protocols offer a robust framework for generating the necessary data to build a comprehensive cross-species metabolic comparison for this compound, which is essential for its continued development as a potential therapeutic agent. Future research should focus on conducting these studies in multiple relevant preclinical species and ultimately in humans to fully characterize the disposition of this promising natural product.

References

Replicating published findings on Alcesefoliside's neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the published findings on Alcesefoliside's neuroprotective effects reveals a promising antioxidant capacity. This guide provides a comprehensive comparison with silymarin, a well-established alternative, and other natural compounds, supported by experimental data and detailed protocols to aid researchers in replicating and expanding upon these initial discoveries.

Unveiling the Neuroprotective Potential of this compound

A seminal study by Simeonova et al. (2019) first brought to light the neuroprotective properties of this compound, a flavonoid isolated from Astragalus monspessulanus. The research demonstrated this compound's ability to shield the brain from oxidative injury induced by carbon tetrachloride (CCl4) in rats. The findings indicated that this compound administration led to a normalization of antioxidant enzyme activities and a reduction in markers of oxidative stress. Notably, the protective effects of this compound were found to be comparable to those of silymarin, a widely recognized hepatoprotective and neuroprotective agent.

While direct replication studies of the initial findings on this compound's neuroprotection are not yet available in the published literature, this guide synthesizes the data from the original publication and draws comparisons with existing research on silymarin and other relevant neuroprotective compounds. This comparative analysis aims to provide a valuable resource for researchers and drug development professionals interested in this novel compound.

Comparative Efficacy: this compound vs. Alternatives

The primary study on this compound's neuroprotection used silymarin as a positive control, allowing for a direct comparison of their efficacy in a CCl4-induced oxidative stress model. To broaden the comparative landscape, this guide also includes data on other natural compounds with documented neuroprotective effects against oxidative damage, such as quercetin and nerolidol.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study on this compound and comparative data from studies on silymarin.

Table 1: Effect of this compound and Silymarin on Brain Antioxidant Enzyme Activities in CCl4-Treated Rats

Treatment GroupCatalase (CAT)Superoxide Dismutase (SOD)Glutathione Peroxidase (GPx)Glutathione Reductase (GR)Glutathione-S-Transferase (GST)
Control NormalNormalNormalNormalNormal
CCl4 ↓ 50%↓ 48%↓ 47%↓ 43%↓ 24%
This compound + CCl4 ↑ 54% (vs. CCl4)↑ 39% (vs. CCl4)↑ 64% (vs. CCl4)↑ 70% (vs. CCl4)↑ 22% (vs. CCl4)
Silymarin + CCl4 Comparable to this compoundComparable to this compoundComparable to this compoundComparable to this compoundComparable to this compound

Data extracted from Simeonova et al. (2019).[1][2]

Table 2: Effect of this compound and Silymarin on Brain Oxidative Stress Markers in CCl4-Treated Rats

Treatment GroupMalondialdehyde (MDA)Reduced Glutathione (GSH)
Control NormalNormal
CCl4 IncreasedDecreased
This compound + CCl4 ↓ 24% (vs. CCl4)↑ 60% (vs. CCl4)
Silymarin + CCl4 ↓ 37% (vs. CCl4)↑ 93% (vs. CCl4)

Data extracted from Simeonova et al. (2019).[2]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed experimental methodologies are provided below.

In Vivo CCl4-Induced Brain Injury Model[1][3][4]
  • Animals: Male Wistar rats were used in the study.

  • Treatment Groups:

    • Control: Received the vehicle (e.g., olive oil).

    • CCl4 Group: Received a single dose of CCl4 (1.25 ml/kg, 10% solution in olive oil, p.o.).

    • This compound Pre-treatment Group: Received this compound (10 mg/kg, p.o.) for 7 consecutive days, followed by a single dose of CCl4 on the 7th day, 90 minutes after the last this compound administration. Treatment with this compound continued for an additional 14 days.

    • Silymarin Pre-treatment Group: Received silymarin (100 mg/kg, p.o.) for 7 consecutive days, followed by a single dose of CCl4 on the 7th day, 90 minutes after the last silymarin administration. Treatment with silymarin continued for an additional 14 days.

  • Biochemical Analysis: After the treatment period, animals were sacrificed, and brain tissues were collected for the measurement of antioxidant enzyme activities (CAT, SOD, GPx, GR, GST) and oxidative stress markers (MDA, GSH).

  • Histopathological Analysis: Brain tissue sections were stained with Hematoxylin and Eosin (H&E) to assess neuronal damage.

Visualizing the Mechanisms and Workflows

To provide a clearer understanding of the underlying processes and experimental designs, the following diagrams have been generated.

G cluster_pathway Proposed Neuroprotective Pathway of this compound CCl4 Carbon Tetrachloride (CCl4) ROS Reactive Oxygen Species (ROS) Generation CCl4->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress NeuronalDamage Neuronal Damage OxidativeStress->NeuronalDamage This compound This compound AntioxidantEnzymes Increased Antioxidant Enzyme Activity (SOD, CAT, GPx) This compound->AntioxidantEnzymes Upregulates GSH Increased GSH Levels This compound->GSH Upregulates AntioxidantEnzymes->ROS Scavenges GSH->ROS Scavenges G cluster_workflow In Vivo Experimental Workflow AnimalAcclimatization Animal Acclimatization (Male Wistar Rats) Grouping Grouping of Animals AnimalAcclimatization->Grouping Pretreatment 7-Day Pre-treatment (this compound or Silymarin) Grouping->Pretreatment CCl4Induction CCl4 Induction (Day 7) Pretreatment->CCl4Induction PostTreatment 14-Day Post-treatment CCl4Induction->PostTreatment Sacrifice Sacrifice and Tissue Collection PostTreatment->Sacrifice Analysis Biochemical and Histopathological Analysis Sacrifice->Analysis G cluster_comparison Logical Relationship of Findings This compound This compound Neuroprotection Antioxidant Antioxidant Mechanism This compound->Antioxidant acts via Comparable Comparable Efficacy (in CCl4 model) This compound->Comparable Silymarin Silymarin Neuroprotection Silymarin->Antioxidant acts via Silymarin->Comparable

References

Alcesefoliside: A Comparative Analysis of Therapeutic Index Against Standard Hepatoprotective Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic index of Alcesefoliside, a novel flavonol tetraglycoside with demonstrated hepatoprotective properties, against standard drugs, Silymarin and its active component Silybin. The information is compiled from preclinical studies to aid in the evaluation of this compound's potential as a therapeutic agent.

Executive Summary

This compound has shown significant promise as a hepatoprotective agent, with efficacy comparable to the widely used standard drug, Silymarin. Its mechanism of action is primarily attributed to its potent antioxidant properties, which mitigate cellular damage caused by oxidative stress. However, a complete assessment of its therapeutic index is currently hampered by the lack of publicly available data on its acute toxicity and lethal dose (LD50). In contrast, extensive toxicological data for Silymarin and Silybin allow for the calculation of their therapeutic indices. This guide presents the available data to facilitate a preliminary comparison and highlights the critical need for further toxicological studies on this compound to fully ascertain its safety profile and therapeutic potential.

Data Presentation: Therapeutic Index Comparison

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug, calculated as the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a wider margin of safety.

Note on this compound Data: To date, no formal acute toxicity studies determining the LD50 of this compound have been published in the available scientific literature. Therefore, a definitive therapeutic index cannot be calculated. The table below presents the available effective dose (ED) of this compound alongside the calculated therapeutic indices for the standard drugs.

CompoundAnimal ModelEffective Dose (ED50)Lethal Dose (LD50)Therapeutic Index (TI = LD50/ED50)
This compound Rat10 mg/kg (oral) for hepatoprotection[1][2][3][4]Data Not AvailableNot Calculable
Silymarin Rat250 mg/kg (oral) for hepatoprotection[5]>10,000 mg/kg (oral)>40
Silybin Mouse57.22 mg/kg (intraperitoneal) for analgesia1056 mg/kg (intravenous)18.45

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the key experiments cited in this guide.

Hepatoprotective Activity of this compound in a Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model in Rats[1][2][3][4]
  • Objective: To evaluate the hepatoprotective effect of this compound against CCl4-induced liver injury in rats.

  • Animals: Male Wistar rats (200-250 g) were used.

  • Experimental Groups:

    • Group 1: Control (vehicle only).

    • Group 2: CCl4 only (to induce liver toxicity).

    • Group 3: this compound (10 mg/kg, p.o.) + CCl4.

    • Group 4: Silymarin (as a positive control) + CCl4.

  • Procedure:

    • Animals in Groups 3 and 4 were pre-treated with this compound or Silymarin, respectively, for a specified period.

    • Hepatotoxicity was induced in Groups 2, 3, and 4 by oral administration of CCl4.

    • Following CCl4 administration, blood samples were collected to measure serum levels of liver enzymes (ALT, AST).

    • Liver tissues were collected for histopathological examination and to measure markers of oxidative stress (e.g., malondialdehyde - MDA) and antioxidant enzyme activity (e.g., superoxide dismutase - SOD, catalase - CAT).

  • Outcome Measures: A significant reduction in serum liver enzymes, decreased MDA levels, and restoration of antioxidant enzyme activities in the this compound-treated group compared to the CCl4-only group indicated hepatoprotection.

Mandatory Visualization

Signaling Pathway of this compound in Mitigating Oxidative Stress

The following diagram illustrates the proposed mechanism of action of this compound in protecting cells from oxidative damage, a key factor in hepatotoxicity.

Alcesefoliside_Mechanism cluster_outcome Toxin Hepatotoxin (e.g., CCl4) ROS Reactive Oxygen Species (ROS) Toxin->ROS Induces CellDamage Cellular Damage (Lipid Peroxidation, etc.) ROS->CellDamage Causes This compound This compound This compound->ROS Scavenges AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GPx) This compound->AntioxidantEnzymes Upregulates Hepatoprotection Hepatoprotection AntioxidantEnzymes->ROS Neutralizes Hepatoprotection->CellDamage Prevents

Caption: Proposed mechanism of this compound's hepatoprotective effect.

Experimental Workflow for Evaluating Hepatoprotective Agents

This diagram outlines the typical workflow for preclinical evaluation of hepatoprotective compounds like this compound.

Experimental_Workflow start Start animal_model Animal Model Selection (e.g., Wistar Rats) start->animal_model grouping Animal Grouping (Control, Toxin, Test Drug) animal_model->grouping treatment Drug Administration (this compound / Standard) grouping->treatment induction Induction of Hepatotoxicity (e.g., CCl4 administration) treatment->induction biochemical Biochemical Analysis (Serum Liver Enzymes) induction->biochemical histopathology Histopathological Examination (Liver Tissue) induction->histopathology data_analysis Data Analysis and Interpretation biochemical->data_analysis histopathology->data_analysis end End data_analysis->end

Caption: Preclinical workflow for hepatoprotective drug evaluation.

Conclusion and Future Directions

This compound demonstrates promising hepatoprotective activity at a dose of 10 mg/kg in a preclinical rat model, an effect comparable to the standard drug Silymarin. However, the absence of acute toxicity data, specifically an LD50 value, prevents the calculation of its therapeutic index. This represents a significant knowledge gap that is critical for the further development of this compound as a potential therapeutic agent.

For drug development professionals and researchers, the following steps are recommended:

  • Conduct Acute and Sub-chronic Toxicity Studies: Determining the LD50 and identifying any potential target organ toxicity of this compound is paramount to establishing its safety profile.

  • Dose-Response Studies: Establishing a clear dose-response relationship for both the efficacy and toxicity of this compound will allow for a more precise determination of its therapeutic window.

The data presented in this guide underscore the potential of this compound while emphasizing the necessity of comprehensive toxicological evaluation to fully realize its therapeutic promise.

References

Safety Operating Guide

Navigating the Safe Disposal of Alcesefoliside: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol to ensure full compliance with local, state, and federal regulations.

Key Compound Information

A summary of the known properties of Alcesefoliside is provided below for easy reference.

PropertyValue
CAS Number 124151-38-8[1]
Molecular Formula C33H40O20[1][3]
Molecular Weight 756.659 g/mol [1]
Appearance Yellow powder[4]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[4]

This compound Disposal Workflow

The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound waste.

AlcesefolisideDisposal cluster_prep Preparation cluster_waste_stream Waste Segregation cluster_containment Containment cluster_storage_disposal Storage & Disposal start Start: this compound Waste Generated ppe Don Personal Protective Equipment (PPE) start->ppe segregate Segregate Waste Streams ppe->segregate solid_waste Solid Waste (e.g., contaminated gloves, weigh paper) segregate->solid_waste liquid_waste Liquid Waste (e.g., solutions) segregate->liquid_waste solid_container Place in Labeled, Sealed Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled, Sealed Liquid Waste Container liquid_waste->liquid_container store Store in Designated Satellite Accumulation Area solid_container->store liquid_container->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs disposal Dispose via Licensed Hazardous Waste Vendor contact_ehs->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.